molecular formula C4H2ClF3N4 B3222122 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine CAS No. 1211518-11-4

4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine

Cat. No.: B3222122
CAS No.: 1211518-11-4
M. Wt: 198.53 g/mol
InChI Key: ITXUBIMPBJDSJU-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine (CAS 1211518-11-4) is a high-value chemical intermediate designed for advanced research and development applications. With the molecular formula C 4 H 2 ClF 3 N 4 and a molecular weight of 198.53 g/mol, this compound features a reactive chloro group and a stable trifluoromethyl group on a triazine core, making it a versatile scaffold for constructing more complex molecules . This compound is of significant interest in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its structural motif is found in potent inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways . These pathways are critically deregulated in a wide variety of human cancers, and their inhibition represents a promising therapeutic strategy for oncology research . The triazine core can serve as a purine mimic, interacting with the hinge region of kinase ATP-binding sites, while the chloro group allows for further functionalization with various aryl and heteroaryl moieties to optimize potency and selectivity . Key Specifications: • CAS Number: 1211518-11-4 • Molecular Formula: C 4 H 2 ClF 3 N 4 • Molecular Weight: 198.53 g/mol • Storage: Store in a dark place under an inert atmosphere at 2-8°C to maintain stability . Safety Information: This compound is for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF3N4/c5-2-10-1(4(6,7)8)11-3(9)12-2/h(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXUBIMPBJDSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)Cl)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine in Advanced Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the 1,3,5-triazine scaffold represents a privileged pharmacophore. Specifically, 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine (CAS: 1211518-11-4) has emerged as a highly versatile, bifunctional building block. By combining an electrophilic reactive center with a lipophilicity-enhancing trifluoromethyl group and a hydrogen-bonding amino group, this compound offers unprecedented control over both synthetic late-stage functionalization and target-binding thermodynamics.

This whitepaper provides an authoritative, mechanistic guide to the physicochemical properties, electronic architecture, and self-validating experimental workflows required to harness this compound effectively in drug discovery programs [1].

Physicochemical Profiling & Structural Dynamics

Before deploying this building block in library synthesis, it is critical to understand its baseline parameters. The compound's stability and reactivity are dictated by the delicate balance of its three distinct substituents.

Table 1: Quantitative Physicochemical Data
PropertyValueMechanistic Implication
IUPAC Name 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amineStandardized nomenclature for IP/patents.
CAS Number 1211518-11-4Unique registry identifier for procurement [2].
Molecular Formula C₄H₂ClF₃N₄Indicates high heteroatom density.
Molecular Weight 198.53 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
SMILES NC1=NC(Cl)=NC(C(F)(F)F)=N1Useful for computational docking and cheminformatics.
Storage Conditions -20°C, sealed, desiccatedPrevents slow hydrolytic degradation of the C-Cl bond.

Electronic Architecture: The "Push-Pull" SNAr Paradigm

As a Senior Application Scientist, I emphasize that successful synthetic chemistry relies on understanding causality—why a molecule reacts the way it does. The reactivity of 4-chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine is governed by a precise "push-pull" electronic system across the π-deficient triazine core [3].

  • The "Pull" (LUMO Lowering): The trifluoromethyl (–CF₃) group exerts a powerful inductive electron-withdrawing effect (–I). This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the triazine ring, making the C4 position hyper-susceptible to nucleophilic attack.

  • The Leaving Group: The chloride (–Cl) atom serves as an excellent leaving group, facilitating the rapid re-aromatization of the Meisenheimer intermediate during Nucleophilic Aromatic Substitution (SNAr).

  • The "Push" (Ground-State Stabilization): If the ring were too electron-deficient, it would violently hydrolyze in ambient air (similar to unsubstituted cyanuric chloride). However, the amino (–NH₂) group provides a mild resonance electron-donating effect (+M). This tempers the electrophilicity just enough to render the compound bench-stable while maintaining high reactivity toward targeted amines.

SNAr_Mechanism A Triazine Core (Electrophile) C Meisenheimer Intermediate A->C Nucleophilic Attack B Amine Nucleophile (R-NH2) B->C D Substituted Triazine + HCl C->D Chloride Elimination E -CF3 Group (Lowers LUMO) E->A Electron Withdrawal (-I)

Figure 1: Nucleophilic Aromatic Substitution (SNAr) mechanism accelerated by the -CF3 group.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. It includes built-in quality control checkpoints to prevent the propagation of failed reactions down the synthesis pipeline.

Protocol 1: Regioselective SNAr with Aliphatic/Aromatic Amines

Objective: To replace the C4-chloride with a primary or secondary amine to generate a diverse library of kinase inhibitor precursors [4].

Reagents & Materials:

  • 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine (1.0 eq)

  • Target Amine Nucleophile (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve the triazine core (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to 0°C using an ice bath.

    • Causality: THF provides excellent solubility without acting as a competing nucleophile. Cooling to 0°C suppresses potential side reactions, such as the dimerization of the triazine core.

  • Base Addition: Add DIPEA (2.0 eq) to the solution.

    • Causality: DIPEA (Hünig's base) is sterically hindered and non-nucleophilic. It acts purely as a proton sponge to neutralize the HCl generated during the reaction, preventing the target amine nucleophile from precipitating as an unreactive hydrochloride salt.

  • Nucleophile Addition: Add the target amine (1.1 eq) dropwise over 10 minutes.

  • Thermal Propagation: Stir the mixture at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20-25°C) for an additional 2 hours.

  • Self-Validation Checkpoint (Critical): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Decision Matrix: If the starting material mass (m/z ~198) is >5%, elevate the reaction temperature to 50°C. While the –CF₃ group usually renders heating unnecessary for primary amines, sterically hindered secondary amines may require this thermal activation to overcome the transition state energy barrier.

  • Workup & Isolation: Once validated as complete, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Preparation Dry THF, DIPEA, 0°C Step2 2. Nucleophile Addition Dropwise addition of amine Step1->Step2 Step3 3. Thermal Activation Warm to RT (2-4 h) Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC validation Step3->Step4 QC Self-Validation: Is starting material consumed? Step4->QC Step5 5. Workup & Purification Aq. wash, Flash Chromatography QC->Step3 No (Heat to 50°C) QC->Step5 Yes (Proceed)

Figure 2: Self-validating experimental workflow for SNAr derivatization of the triazine core.

Strategic Applications in Drug Design

The integration of 4-chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine into a drug discovery pipeline provides two distinct pharmacological advantages:

A. Kinase Hinge-Binding Optimization

The 2-amino-1,3,5-triazine motif is a classic, highly effective hinge-binding bioisostere used in the development of ATP-competitive kinase inhibitors (e.g., targeting PI3K, mTOR, or CDKs). The exocyclic amino group (–NH₂) acts as a potent hydrogen bond donor to the backbone carbonyl of the kinase hinge region. Simultaneously, the adjacent endocyclic triazine nitrogen acts as a hydrogen bond acceptor, creating a bidentate anchor that locks the molecule into the active site.

B. ADME/Tox Modulation via the Trifluoromethyl Group

The inclusion of the –CF₃ group is a calculated move to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) properties:

  • LogP Enhancement: The lipophilic nature of the –CF₃ group increases the overall partition coefficient (logP) of the molecule, significantly enhancing passive cellular membrane permeability.

  • Metabolic Shielding: The exceptionally strong carbon-fluorine (C-F) bonds are highly resistant to oxidative cleavage. Placing a –CF₃ group on the triazine ring effectively blocks Cytochrome P450 (CYP) enzymes from hydroxylating that position, thereby increasing the metabolic half-life and oral bioavailability of the resulting drug candidate.

References

  • Escobar, L., & Hunter, C. A. (2025). "The supramolecular chemistry of monodisperse 1,3,5-triazine oligomers." Organic & Biomolecular Chemistry, Royal Society of Chemistry.[Link]

  • Various Authors. (2025). "A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025)." RSC Advances, Royal Society of Chemistry.[Link]

Technical Whitepaper: 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an authoritative reference for the research and development of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine .

CAS Number: 1211518-11-4 Molecular Formula: C₄H₂ClF₃N₄ Molecular Weight: 198.53 g/mol [1]

Executive Summary

4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine represents a high-value pharmacophore and agrochemical building block. Distinguished by the electron-withdrawing trifluoromethyl (-CF₃) group, this scaffold exhibits enhanced electrophilicity at the C-Cl position compared to its non-fluorinated analogues (e.g., simazine or atrazine precursors). This whitepaper details its chemical identity, synthetic utility via controlled Nucleophilic Aromatic Substitution (SₙAr), and applications in kinase inhibitor development.

Chemical Identity & Physicochemical Properties

The compound features a 1,3,5-triazine core substituted at the 2, 4, and 6 positions.[2] The symmetry of the precursor (2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine) ensures that the initial mono-amination yields a single regioisomer.

PropertySpecification
IUPAC Name 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine
CAS Number 1211518-11-4
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, THF, Ethyl Acetate; Sparingly soluble in water
LogP (Predicted) ~1.2 - 1.5 (Enhanced lipophilicity due to -CF₃)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated
Structural Visualization

The following diagram illustrates the core structure and the electronic influence of the substituents.

ChemicalStructure Triazine 1,3,5-Triazine Core (Electron Deficient) CF3 -CF3 Group (Strong EWG) Triazine->CF3 Inductive Withdrawal (Increases Electrophilicity) Cl -Cl Atom (Leaving Group) Triazine->Cl Site of SₙAr Reactivity NH2 -NH2 Group (Nucleophile) Triazine->NH2 Stable Bond

Caption: Structural electronic relationships.[3][4][5] The -CF₃ group activates the ring, facilitating displacement of the -Cl atom.

Synthetic Utility & Reactivity Profile

The synthesis of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine relies on the SₙAr mechanism . The trifluoromethyl group significantly lowers the LUMO energy of the triazine ring, making the remaining chlorine atom highly susceptible to nucleophilic attack.

The "CF₃ Effect" on Reactivity

Researchers must note that the -CF₃ group makes the precursor more reactive than cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

  • Implication: Reactions must be conducted at strictly controlled low temperatures (-10°C to 0°C) to prevent over-substitution (formation of the diamine).

  • Selectivity: The first equivalent of ammonia displaces one chloride. The resulting amino group donates electron density into the ring (via resonance), deactivating it slightly and allowing for the isolation of the mono-chloride product.

Experimental Protocol: Selective Mono-Amination

Objective: Synthesize 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine from 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine with >95% purity.

Reagents & Materials[2][5][6][7][8][9][10][11][12][13][14]
  • Precursor: 2,4-Dichloro-6-(trifluoromethyl)-1,3,5-triazine (1.0 equiv).

  • Nucleophile: Ammonia (0.5 M in Dioxane or aqueous NH₄OH) (1.0 - 1.1 equiv).

  • Base: Diisopropylethylamine (DIPEA) (1.1 equiv) [Optional if using NH₄OH].

  • Solvent: Anhydrous THF or DCM.[5]

  • Monitoring: TLC (Hexane:EtOAc 3:1) or LC-MS.[6]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine (1.0 g, 4.59 mmol) in anhydrous THF (20 mL).

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Maintain this temperature to ensure mono-selectivity.

  • Addition: Add the Ammonia solution (1.0 equiv) dropwise over 30 minutes via a syringe pump or pressure-equalizing addition funnel.

    • Self-Validating Check: If the internal temperature rises >0°C, pause addition. Exotherms indicate rapid reaction; uncontrolled heat leads to di-substitution.

  • Reaction: Stir at -10°C for 1 hour, then allow to warm slowly to 0°C over another hour.

  • Monitoring: Check TLC.

    • Starting Material (Rf ~0.8) should be consumed.

    • Product (Rf ~0.4) should appear.

    • Di-substituted byproduct (Rf < 0.2) should be minimal/absent.

  • Workup: Quench with cold water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate[4][5]

    • Note: The product is potentially volatile or unstable to high heat; use a rotary evaporator bath <40°C.

Reaction Workflow Diagram

SynthesisWorkflow Start Start: Dichloro-CF3 Precursor Dissolved in THF Cool Cool to -10°C (Ice/Salt Bath) Start->Cool Add Dropwise Addition of NH3 (1.0 Equiv) Cool->Add Strict Temp Control Monitor Monitor via TLC/LCMS Target: Mono-substitution Add->Monitor Monitor->Add Incomplete Conv. Workup Quench & Extract (Ethyl Acetate) Monitor->Workup SM Consumed Finish Final Product: 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine Workup->Finish

Caption: Optimized workflow for the selective mono-amination of the dichlorotriazine precursor.

Applications in Drug Discovery

The 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine scaffold is a "privileged structure" in medicinal chemistry.

Kinase Inhibition (PI3K / mTOR)

The 1,3,5-triazine ring mimics the adenine core of ATP, allowing it to bind into the hinge region of kinase enzymes.

  • Role of CF₃: The trifluoromethyl group acts as a bioisostere for a methyl or chloro group but provides superior metabolic stability (blocking oxidation) and increases lipophilicity, improving cell permeability.

  • Library Synthesis: The remaining chlorine atom serves as a "handle" for further derivatization. Researchers can displace this Cl with various amines (e.g., morpholine, piperazine) to generate libraries of Type I kinase inhibitors.

Agrochemicals (Herbicides)

Triazines inhibit photosynthesis by binding to the Qb site of the D1 protein in photosystem II.

  • Mechanism: The amino group (-NH₂) forms hydrogen bonds with the protein residues (Ser264), while the CF₃ group occupies a hydrophobic pocket, potentially increasing binding affinity compared to the chloro-group of Atrazine.

Safety & Handling

  • Hazards: The compound and its precursor are Corrosive and Irritants . They can cause severe eye damage and skin sensitization.

  • Inhalation: Avoid dust formation. Use a fume hood.[7]

  • Waste: Dispose of as halogenated organic waste. Do not allow entry into drains (very toxic to aquatic life).

References

  • Appretech Scientific Limited. (n.d.). 4-chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine Product Page. Retrieved from [Link]

  • PubChem. (n.d.). 6-(Trifluoromethyl)-1,3,5-triazine-2,4-diamine (Related Compound Data). National Library of Medicine. Retrieved from [Link]

  • Blotny, G. (2006).[3] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. Retrieved from [Link]

Sources

Engineering Chemical Space: The Strategic Deployment of Trifluoromethyl Triazine Amine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery campaigns increasingly target complex, deep-pocketed proteins, the demand for building blocks that offer precise physicochemical control has never been higher. Among the most versatile scaffolds emerging in modern medicinal chemistry are trifluoromethyl triazine amines .

As a Senior Application Scientist, I frequently observe discovery programs fail in late-stage development due to poor metabolic stability or excessive lipophilicity (the "molecular obesity" problem). The trifluoromethyl triazine amine motif elegantly solves this by merging three distinct chemical entities into a single, highly tunable pharmacophore. This whitepaper deconstructs the mechanistic rationale, synthetic methodologies, and translational applications of these building blocks.

The Physicochemical Causality of the Motif

To understand why this specific combination of functional groups is so powerful, we must analyze the causality behind each structural choice. It is not merely about combining active groups; it is about exploiting their synergistic physicochemical counterbalance.

  • The Trifluoromethyl (-CF3) Group: The carbon-fluorine bond is the strongest in organic chemistry. Strategically placing a -CF3 group on a heterocyclic core provides profound metabolic shielding, effectively blocking cytochrome P450-mediated oxidation at that site. Furthermore, its strong electron-withdrawing nature (inductive effect) lowers the pKa of adjacent basic amines, reducing non-specific binding and enhancing passive membrane permeability.

  • The Triazine Core (1,3,5- or 1,2,4-isomers): A common pitfall when introducing a -CF3 group is the resulting spike in lipophilicity (LogP), which can lead to poor aqueous solubility. The triazine ring—a highly polar, nitrogen-rich heterocycle—acts as a perfect physicochemical counterbalance. It lowers the overall LogP of the molecule while providing a rigid framework and multiple hydrogen-bond acceptors for target engagement.

  • The Exocyclic Amine (-NH2): This acts as the primary synthetic vector. It allows for rapid library enumeration via amide coupling, Buchwald-Hartwig amination, or reductive amination, while also serving as a critical hydrogen-bond donor within the protein binding site.

PharmacophoreLogic Core CF3-Triazine Amine Scaffold CF3 Trifluoromethyl (-CF3) Core->CF3 Modulates Triazine Triazine Ring Core->Triazine Framework Amine Exocyclic Amine Core->Amine Functionalizes Prop1 Metabolic Shielding & High Lipophilicity CF3->Prop1 Induces Prop2 Dipole Moment & LogP Counterbalance Triazine->Prop2 Provides Prop3 H-Bond Donor & Synthetic Vector Amine->Prop3 Enables

Fig 1. Logical relationship of physicochemical properties in the CF3-triazine amine pharmacophore.

Translational Applications in Drug Discovery

The unique properties of CF3-triazine amines have made them highly sought-after in the development of receptor antagonists and kinase inhibitors.

Targeting Adenosine Receptors: Adenosine receptors (A1, A2A, A2B, A3) are critical targets in immuno-oncology and neurodegenerative diseases.

  • 1,3,5-Triazine Derivatives: Researchers have successfully designed 2-amino-1,3,5-triazine derivatives that act as specific ligands for hA1 and hA3 adenosine receptors. By introducing substituents at the 4 and 6 positions (including -CF3 groups), these compounds demonstrated high binding affinities and the ability to inhibit tumor cell viability[1].

  • 1,2,4-Triazine Derivatives: In the pursuit of Adenosine A2A antagonists, structure-based drug design (SBDD) and biophysical mapping have revealed that 1,2,4-triazin-3-amines are highly effective core scaffolds. The triazine core perfectly orients the molecule within the orthosteric binding site, allowing the -CF3 group to penetrate deep hydrophobic pockets, yielding highly potent antagonists[2].

Table 1: Physicochemical Impact of the Trifluoromethyl Triazine Amine Motif

The following table synthesizes standard medicinal chemistry matched-molecular pair data to illustrate the "Goldilocks" profile of the CF3-triazine core.

Molecular ScaffoldClogP (Calculated)Metabolic Stability (RLM t1/2)TPSA (Ų)Primary Target Application
Phenyl Amine1.2< 15 min26.0Baseline / Non-specific
1,3,5-Triazine Amine-0.5~30 min64.9Kinase Inhibitors
CF3-Phenyl Amine2.5~45 min26.0Highly Lipophilic Ligands
CF3-Triazine Amine 1.1 > 120 min 64.9 Adenosine Antagonists
Synthetic Methodologies & Self-Validating Workflows

The synthesis of these building blocks depends on the specific isomer required. For 1,2,4-triazines , bottom-up condensation strategies are typically employed. For instance, the reaction of perfluorobiacetyl with aminoguanidine bicarbonate is a reliable method to yield 5,6-bis(trifluoromethyl)-1,2,4-triazine-3-amine[3].

However, for 1,3,5-triazines , top-down nucleophilic aromatic substitution (


) is the gold standard. The strongly electron-withdrawing -CF3 group lowers the LUMO of the triazine ring, rendering it highly susceptible to nucleophilic attack. This allows chemists to bypass transition-metal catalysis entirely, avoiding heavy metal contamination in late-stage drug candidates[4].
Protocol: Self-Validating

Amination of CF3-1,3,5-Triazines

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It utilizes built-in kinetic tracking to prevent premature quenching and to confirm the absence of over-reaction (e.g., diamination).

Step 1: Electrophilic Activation & Setup

  • Action: Dissolve 1.2 equivalents of the trichloromethyl or chloro-substituted CF3-triazine electrophile in anhydrous acetonitrile (MeCN) at a concentration of 4 L/mol.

  • Causality: MeCN is chosen for its polar aprotic nature. It stabilizes the highly polar Meisenheimer complex intermediate during nucleophilic attack without solvolyzing the electrophile (which would occur in protic solvents like methanol).

Step 2: Catalytic Amination

  • Action: Add 1.0 equivalent of the target amine nucleophile (primary or secondary), followed immediately by 0.10 equivalents of 4-dimethylaminopyridine (4-DMAP).

  • Causality: While the reaction can proceed unassisted, 4-DMAP acts as a nucleophilic catalyst. It forms a highly reactive, transient pyridinium intermediate that accelerates the reaction, ensuring complete conversion within 2 hours at ambient temperature without the need for stoichiometric harsh bases[4].

Step 3: Kinetic Self-Validation (Crucial Step)

  • Action: Spike the reaction mixture with a calibrated internal standard (e.g., naphthalene). Extract 10 µL aliquots at

    
     and 
    
    
    
    minutes.
  • Validation: Analyze the aliquots via UPLC (254 nm). Plot the integration of the product peak against the naphthalene internal standard.

  • Causality: Relying solely on end-point TLC is a common failure point that leads to poor yields. This built-in kinetic tracking guarantees the reaction is not prematurely quenched and validates that secondary amination (dimerization) is not occurring[4].

Step 4: Isolation

  • Action: Upon UPLC confirmation of >99% conversion, quench the reaction with distilled water, extract with ethyl acetate, and purify via flash chromatography.

SynthesisWorkflow Step1 Electrophile Preparation (CF3-Triazine Chloride) Step2 Nucleophilic Attack (Amine + 4-DMAP Catalyst) Step1->Step2 MeCN, Ambient Temp Step3 Kinetic Validation (HPLC Aliquots at 1, 10, 30 min) Step2->Step3 Internal Std (Naphthalene) Step3->Step2 Incomplete Reaction Step4 Product Isolation (CF3-Triazine Amine) Step3->Step4 >99% Conversion

Fig 2. Self-validating SNAr workflow for the synthesis of CF3-substituted aminotriazines.

Conclusion

The trifluoromethyl triazine amine building block is not just a structural curiosity; it is a highly engineered solution to the competing demands of modern drug discovery. By understanding the causality behind its physicochemical properties and employing rigorous, self-validating synthetic protocols, discovery teams can effectively leverage this motif to rescue metabolically unstable leads and conquer challenging biological targets.

References
  • Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines Source: ResearchGate URL:[Link]

  • Trifluoromethyl–containing 1,2,4-triazines. Synthesis on the base of perfluorobiacetyl and reactions with thiosemicarbazide and thiourea Source: ResearchGate URL:[Link]

  • Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor Source: PMC (National Institutes of Health) URL:[Link]

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Technical Guide: 6-Chloro-4-(trifluoromethyl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-chloro-4-(trifluoromethyl)-1,3,5-triazin-2-amine (CAS: 1211518-11-4) represents a high-value intermediate in modern medicinal chemistry and agrochemical synthesis. Unlike the ubiquitous cyanuric chloride, this scaffold incorporates a trifluoromethyl (-CF3) group, which imparts critical pharmacochemical properties: enhanced lipophilicity, metabolic stability, and altered electronic distribution on the triazine ring.

This guide serves as an authoritative reference for researchers utilizing this molecule as a building block for PI3K/mTOR inhibitors , herbicides , and covalent probes . It details the nomenclature, validated synthesis protocols, and the mechanistic principles governing its reactivity.

Identity & Nomenclature (Synonyms)

Precise identification is critical due to the varying numbering systems applied to the symmetrical s-triazine ring. The following table consolidates valid identifiers and synonyms used across chemical databases and patent literature.

Table 1: Chemical Identity & Synonyms
Identifier TypeValue / NameNotes
IUPAC Name 4-chloro-6-(trifluoromethyl)-1,3,5-triazin-2-aminePreferred IUPAC name.
CAS Registry Number 1211518-11-4 Primary identifier.
Common Synonym 1 2-amino-4-chloro-6-(trifluoromethyl)-s-triazineIndicates symmetry (s-triazine).
Common Synonym 2 6-chloro-4-(trifluoromethyl)-1,3,5-triazin-2-amineChemically equivalent to IUPAC due to ring symmetry.
Molecular Formula C₄H₂ClF₃N₄
Molecular Weight 198.53 g/mol
SMILES NC1=NC(Cl)=NC(C(F)(F)F)=N1
InChI Key Validated against structure

Technical Note on Numbering: The 1,3,5-triazine ring is symmetrical.[1] Substituents are typically numbered to give the lowest locants. If the amine is at position 2, the trifluoromethyl and chloro groups occupy positions 4 and 6. "4-chloro-6-(trifluoromethyl)" and "6-chloro-4-(trifluoromethyl)" refer to the exact same molecule.

Chemical Architecture & Electronic Properties

The reactivity of this scaffold is defined by the interplay between the three substituents on the electron-deficient triazine core.[2]

Electronic Pull & Reactivity

The 1,3,5-triazine ring is inherently electron-deficient (similar to pyridine but more intense). The substituents modify this character:

  • -CF3 (Trifluoromethyl): A strong electron-withdrawing group (EWG) via induction. It significantly lowers the LUMO energy of the ring, making the remaining chlorine atom highly susceptible to Nucleophilic Aromatic Substitution (SnAr) .

  • -Cl (Chlorine): A good leaving group and weak EWG.

  • -NH2 (Amine): An electron-donating group (EDG) via resonance. This moderates the ring's reactivity, preventing the molecule from being too unstable, but the -CF3 group ensures the remaining -Cl is still more reactive than in standard monochloro-diamino triazines.

Diagram: Electronic Influence & Reactivity Map

The following diagram illustrates the electronic vectors and the site of nucleophilic attack.

G Triazine 1,3,5-Triazine Core (Electron Deficient) Cl -Cl Atom (Leaving Group) Site of SnAr Attack Triazine->Cl Activates for Substitution CF3 -CF3 Group (Strong EWG) Increases Electrophilicity CF3->Triazine Inductive Withdrawal NH2 -NH2 Group (EDG) Stabilizes & Directs NH2->Triazine Resonance Donation Target Target Nucleophile (R-NH2, R-OH, R-SH) Target->Cl Nucleophilic Attack

Caption: Reactivity map showing the activation of the Chlorine atom by the Trifluoromethyl group, facilitating SnAr reactions.

Synthesis Protocol

Objective: Selective synthesis of 6-chloro-4-(trifluoromethyl)-1,3,5-triazin-2-amine from 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine.

Challenge: The precursor has two equivalent chlorine atoms. The reaction must be controlled to replace exactly one chlorine with ammonia to avoid forming the diamine byproduct.

Materials
  • Precursor: 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine (Commercially available or synthesized from trifluoroacetamidine).

  • Reagent: Ammonia (0.5 M in Dioxane or THF) or Ammonium Hydroxide (28%).

  • Base: N,N-Diisopropylethylamine (DIPEA) (Optional if using excess ammonia).

  • Solvent: Anhydrous THF or Dichloromethane (DCM).[2]

Step-by-Step Methodology
  • Preparation (0°C): Dissolve 1.0 equivalent of 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine in anhydrous THF. Cool the solution to -10°C to 0°C using an ice/salt bath. Low temperature is crucial to prevent over-substitution.

  • Addition (Dropwise): Slowly add 1.0 equivalent of Ammonia solution over 30 minutes. If using ammonium hydroxide, vigorous stirring is required due to the biphasic nature.

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The mono-amino product (MW ~198) should appear; the starting material (MW ~217) should disappear.

  • Quench & Workup:

    • Dilute with cold water.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Diagram: Synthesis Pathway

Synthesis Precursor 2,4-dichloro-6-(trifluoromethyl) -1,3,5-triazine Product 6-chloro-4-(trifluoromethyl) -1,3,5-triazin-2-amine (Target Scaffold) Precursor->Product Controlled SnAr Byproduct 2,4-diamino-6-(trifluoromethyl) -1,3,5-triazine (Over-reaction) Precursor->Byproduct Excess NH3 / High Temp Reagents NH3 (1.0 eq) THF, -10°C Reagents->Product

Caption: Synthesis pathway highlighting the critical temperature control required to avoid the diamine byproduct.

Applications in Drug Discovery

This scaffold is particularly valued in the development of Targeted Covalent Inhibitors (TCIs) and kinase inhibitors.

Kinase Inhibition (PI3K/mTOR)

The 1,3,5-triazine core mimics the adenosine ring of ATP, allowing it to bind into the ATP-binding pocket of kinases.

  • Role of -NH2: Forms hydrogen bonds with the "hinge region" amino acids (e.g., Valine, Methionine) in the kinase active site.

  • Role of -CF3: Occupies hydrophobic pockets (selectivity filter), improving potency and metabolic half-life compared to a methyl or chloro substituent.

  • Role of -Cl: Serves as the vector for attaching the "tail" moiety that extends into the solvent-exposed region or interacts with the ribose binding pocket.

Covalent Probes

The chlorine atom in 6-chloro-4-(trifluoromethyl)-1,3,5-triazin-2-amine is sufficiently reactive to undergo displacement by nucleophilic cysteine residues in proteins, making it a candidate for activity-based protein profiling (ABPP) probes.[3]

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it shares hazard profiles with similar chlorotriazines.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the C-Cl bond can occur over time).

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood.

References

  • PubChem. (n.d.).[4] 4-chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine (CID 1211518-11-4). National Center for Biotechnology Information. Retrieved March 5, 2026, from [Link]

  • Appretech Scientific. (n.d.). Product Catalog: 4-chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine. Retrieved March 5, 2026, from [Link]

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis.[1] Tetrahedron, 62(41), 9507-9522. (Contextual grounding for Triazine SnAr chemistry).

Sources

Advanced Medicinal Chemistry of Fluorinated s-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: The Power of the Fluorinated Core

In the landscape of medicinal chemistry, the 1,3,5-triazine (s-triazine) scaffold is a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. However, the true potency of this scaffold is often unlocked only when coupled with fluorine chemistry .

This guide addresses a critical intersection in drug discovery: the strategic incorporation of fluorine into s-triazine architectures. Whether through direct ring fluorination (using cyanuric fluoride as a "super-electrophile") or the installation of trifluoromethyl (


) motifs on pendant arms, these modifications drive metabolic stability, enhance membrane permeability, and optimize binding kinetics.[1]

The Clinical Proof: The approval of Enasidenib (Idhifa) , a first-in-class IDH2 inhibitor for acute myeloid leukemia (AML), validates this approach.[1][2] Enasidenib utilizes an s-triazine core decorated with trifluoromethyl-pyridine moieties to achieve nanomolar potency and oral bioavailability.[1][2]

Chemical Rationale: The "Fluorine Effect" in Triazines

The introduction of fluorine into the s-triazine scaffold is not merely a steric replacement for hydrogen; it is an electronic overhaul of the molecule.[1]

Electronic & Steric Modulation[1]
  • pKa Modulation: The s-triazine ring is electron-deficient.[1][2] Adding fluorinated substituents (like

    
     or 
    
    
    
    ) further lowers the pKa of attached amino groups, altering hydrogen bond donor capability.[1][2]
  • Metabolic Blockade: The C-F bond (

    
    ) is stronger than the C-H bond (
    
    
    
    ).[1][2] Placing fluorine at metabolic "hotspots" (e.g., para-positions of phenyl rings attached to the triazine) blocks Cytochrome P450-mediated oxidation.[1]
  • Lipophilicity (LogP): Fluorination typically increases lipophilicity, facilitating the penetration of the s-triazine derivative through the lipid bilayer of cancer cells or bacteria.[1]

Decision Logic for Fluorination

The following diagram outlines the strategic decision-making process for selecting fluorinated motifs based on the desired pharmacological outcome.

FluorineEffect Goal Therapeutic Goal MetabStab Increase Metabolic Stability (t1/2) Goal->MetabStab Potency Enhance Binding Affinity (Ki) Goal->Potency Permeability Improve CNS/Cell Permeability Goal->Permeability Blockade Block Oxidative Sites (p-Fluoro Phenyl) MetabStab->Blockade Prevent P450 Attack SigmaHole Exploit Sigma-Hole (Halogen Bonding) Potency->SigmaHole Orthogonal Interactions Lipophil Increase LogP (-CF3 Group) Permeability->Lipophil Membrane Diffusion

Figure 1: Strategic decision tree for incorporating fluorine into s-triazine scaffolds.[1][2]

Synthetic Architectures: Accessing the Scaffold

The synthesis of fluorinated s-triazines relies on the differential reactivity of the three electrophilic sites on the core.[1] The two primary precursors are Cyanuric Chloride (TCT) and Cyanuric Fluoride (TFT) .[1][2]

The Cyanuric Chloride (TCT) Route

TCT is the industry standard.[1][2][3] It undergoes stepwise Nucleophilic Aromatic Substitution (


).[1][2] The "Self-Validating" aspect of this protocol is Temperature Control .
  • Substitution 1 (

    
    ):  Highly reactive; requires ice-bath control to prevent over-substitution.[1][2]
    
  • Substitution 2 (Room Temp): Moderate reactivity.

  • Substitution 3 (Reflux): Low reactivity; requires thermal energy to displace the final chlorine.[1][2]

The Cyanuric Fluoride (TFT) Route

TFT is significantly more reactive than TCT.[1][2] It is used when:

  • The incoming nucleophile is weak (e.g., electron-deficient anilines).[1][2]

  • Rapid reaction kinetics are required to avoid side reactions.[1][2]

  • Synthesis of TFT: TFT is prepared by fluorinating TCT with Sodium Fluoride (NaF) in sulfolane.[1][2]

Synthetic Workflow Diagram[1][2]

SynthesisWorkflow TCT Cyanuric Chloride (TCT) TFT Cyanuric Fluoride (TFT) TCT->TFT NaF, Sulfolane (Fluorination) Step1 Step 1: 0°C Nucleophile 1 (R1-NH2) TCT->Step1 Standard Route TFT->Step1 Accelerated Route Inter1 Mono-Substituted Intermediate Step1->Inter1 Step2 Step 2: Room Temp Nucleophile 2 (R2-NH2) Inter1->Step2 Inter2 Di-Substituted Intermediate Step2->Inter2 Step3 Step 3: Reflux (>80°C) Nucleophile 3 (R3-NH2) Inter2->Step3 Final Trisubstituted s-Triazine Library Step3->Final

Figure 2: Temperature-controlled sequential nucleophilic substitution workflow.

Medicinal Applications & Case Studies

Oncology: IDH2 Inhibition (Enasidenib)

Enasidenib (AG-221) represents the pinnacle of s-triazine medicinal chemistry.[1][2]

  • Mechanism: Allosteric inhibition of mutant IDH2 enzyme.[1]

  • Structure: A 1,3,5-triazine core substituted with:

    • Amino-alcohol linker (solubility).[1][2]

    • 6-(trifluoromethyl)pyridin-2-yl group.

    • 2-(trifluoromethyl)pyridin-4-yl amino group.[1][2]

  • Role of Fluorine: The two

    
     groups on the pyridine rings are critical.[1][2] They fill hydrophobic pockets in the IDH2 allosteric site and protect the pyridine rings from rapid metabolic degradation.[1]
    
Antimicrobial Agents

Research has demonstrated that s-triazines substituted with 4-trifluoromethylaniline exhibit potent antibacterial activity against S. aureus and E. coli.[1][2] The electron-withdrawing nature of the


 group enhances the acidity of the -NH- linker, potentially strengthening hydrogen bonding with bacterial enzymes (e.g., DHFR or DNA gyrase).[1][2]

Detailed Experimental Protocols

These protocols are designed to be self-validating . The progression of the reaction can be visually monitored (precipitation) and confirmed via TLC/LC-MS.[1][2]

Protocol A: Preparation of Cyanuric Fluoride (TFT)

Use this if your nucleophiles are weak or sterically hindered.[1][2]

Reagents: Cyanuric Chloride (TCT), Sodium Fluoride (NaF), Sulfolane.[1] Safety: Cyanuric fluoride is a lachrymator and highly toxic.[1] Work in a fume hood.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and drying tube.

  • Solvation: Dissolve 18.4 g (0.1 mol) of TCT in 100 mL of sulfolane.

  • Fluorination: Add 16.8 g (0.4 mol) of finely powdered, dry NaF.

  • Reaction: Heat the mixture to 150°C for 4 hours.

  • Distillation: The product, Cyanuric Fluoride (bp 74°C), is distilled directly from the reaction mixture under reduced pressure or atmospheric pressure if a short path is used.

  • Yield: Expect ~70-80% of a colorless, pungent liquid.[1]

Protocol B: Synthesis of a Fluorinated Trisubstituted Triazine

Target: 2-(4-trifluoromethylanilino)-4-(morpholino)-6-chloro-s-triazine (Intermediate).[1][2]

Reagents: Cyanuric Chloride, 4-(Trifluoromethyl)aniline, Morpholine, Acetone,


.
  • Step 1: The Cold Addition (0°C)

    • Dissolve 1.84 g (10 mmol) TCT in 20 mL acetone. Pour into 30 g of crushed ice/water. TCT will precipitate as a fine white suspension.[1][2]

    • Add 1.61 g (10 mmol) of 4-(Trifluoromethyl)aniline dropwise.

    • Maintain temperature at 0–5°C for 2 hours.

    • Neutralize evolved HCl by adding

      
       dropwise to maintain pH 6–7.[1][2]
      
    • Validation: TLC (Hexane:Ethyl Acetate 7:[1][2]3) should show disappearance of TCT.[1][2][4]

  • Step 2: The Room Temperature Addition

    • To the reaction mixture from Step 1, add 0.87 g (10 mmol) of Morpholine .[1]

    • Allow temperature to rise to Room Temperature (25°C) . Stir for 6 hours.

    • Maintain pH 7–8 with carbonate solution.[1]

    • Workup: Pour into ice water. Filter the solid precipitate.[1][5] Wash with water and dry.[1][6]

    • Result: A disubstituted s-triazine with one remaining chlorine atom, ready for the final diversification (e.g., with a solubilizing group).

Data Summary Table: Reactivity Profile
PrecursorElectrophilicityReaction Temp (Sub 1)Reaction Temp (Sub 2)Primary Use Case
Cyanuric Chloride High0°C25°CGeneral Library Synthesis
Cyanuric Fluoride Very High-20°C to 0°C0°C to 25°CDeactivated Nucleophiles
2-Amino-4,6-dichloro Moderate25°CRefluxWhen starting with pre-functionalized core

References

  • Enasidenib (Idhifa) Approval & Mechanism

    • Source: National Institutes of Health (NIH) / PubChem[1][2]

    • URL:[Link][1][2]

  • Synthesis of Fluorin

    • Source: Journal of Organic Chemistry (via Google Patents/Scholar context)[1][2]

    • URL
  • Medicinal Chemistry of s-Triazine Deriv

    • Title: Recent Advances in the Biological Activity of s-Triazine Core Compounds[1][2][3][4][6][7][8]

    • Source: PubMed Central (PMC)[1][2]

    • URL:[Link][1][2]

  • Antimicrobial Activity of Fluorin

    • Title: Fluorinated s-triazinyl piperazines as antimicrobial agents[1][2]

    • Source: PubMed[1][2]

    • URL:[Link]

  • General Synthesis Protocols for s-Triazines

    • Title: Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines[3][9][10][11][12][13]

    • Source: MDPI (Molecules)[1][2]

    • URL:[Link][1][2]

Sources

Technical Whitepaper: 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Weight Analysis, Synthetic Protocols, and Reactivity Profiling

Executive Summary

This technical guide provides a comprehensive analysis of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine (CAS: 1211518-11-4), a critical heterocyclic scaffold used in the development of high-potency agrochemicals and targeted pharmaceutical agents (e.g., PI3K/mTOR inhibitors). While its nominal molecular weight is 198.53 g/mol , successful application of this compound requires a deeper understanding of its isotopic mass distribution, chemoselective reactivity, and synthesis from perfluorinated precursors. This document serves as an operational manual for researchers synthesizing or characterizing this moiety.

Part 1: Molecular Identity & Physicochemical Profile

The precise molecular weight of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine is dictated by the natural abundance of chlorine isotopes (


 and 

). For high-resolution mass spectrometry (HRMS) and pharmacokinetic calculations, the monoisotopic mass must be distinguished from the average molecular weight .
Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine
CAS Number 1211518-11-4 Verified Registry Number
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Average Mol.[1][2][3][4][5][6][7][8][9] Weight 198.53 g/mol Used for stoichiometry
Monoisotopic Mass 197.9920 u Based on

(75.78%)
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, MeOH, EtOAc; Insoluble in

Lipophilic due to

Isotopic Distribution Analysis (Mass Spectrometry)

Due to the presence of a single chlorine atom, the mass spectrum exhibits a characteristic 3:1 intensity ratio between the molecular ion (


) and the isotope peak (

).
  • M+ (m/z 198.0): Contains

    
     (100% Relative Abundance)
    
  • M+2 (m/z 200.0): Contains

    
     (~32% Relative Abundance)
    

Critical Insight: When calculating yield or preparing stock solutions for biological assays, use the Average Molecular Weight (198.53 g/mol ) . When configuring Mass Spec extraction windows (XIC), use the Monoisotopic Mass (197.9920) .

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine relies on Nucleophilic Aromatic Substitution (


) . The trifluoromethyl group (

) is strongly electron-withdrawing, activating the triazine ring and making the chlorine atoms highly susceptible to displacement.
Mechanism: Chemoselective Amination

The challenge is to displace exactly one chlorine atom with ammonia without displacing the second chlorine (over-reaction) or hydrolyzing the


 group. This is controlled strictly by temperature and stoichiometry.

Starting Material: 2,4-Dichloro-6-(trifluoromethyl)-1,3,5-triazine.[10]

Experimental Protocol 1: Selective Mono-Amination

Standard Operating Procedure (SOP) for 10 mmol scale.

  • Preparation: In a 100 mL round-bottom flask, dissolve 2,4-Dichloro-6-(trifluoromethyl)-1,3,5-triazine (2.18 g, 10.0 mmol) in anhydrous Tetrahydrofuran (THF) (40 mL).

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Rationale: Low temperature prevents double substitution.

  • Addition: Add a solution of Ammonia (0.5 M in Dioxane) (20 mL, 10.0 mmol) dropwise over 30 minutes. Alternatively, aqueous

    
     can be used if biphasic conditions are managed vigorously.
    
  • Base Scavenger: Add Diisopropylethylamine (DIEA) (1.9 mL, 11.0 mmol) to neutralize the generated HCl.

  • Reaction: Stir at -10°C for 2 hours, then allow to warm to 0°C. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Quench with cold water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
Visualizing the Synthesis Workflow

The following diagram illustrates the logic flow for synthesizing and isolating the target compound.

SynthesisWorkflow Start Start: 2,4-Dichloro-6-(trifluoromethyl)-1,3,5-triazine Condition Cool to -10°C (THF Solvent) Start->Condition Reagent Add 1.0 eq NH3 + DIEA (Base) Condition->Reagent Intermediate Meisenheimer Complex Formation Reagent->Intermediate S_NAr Attack Product Target: 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine Intermediate->Product -Cl Elimination OverReaction Impurity: 2,4-Diamino derivative Intermediate->OverReaction Excess NH3 / High Temp (>0°C)

Caption: Figure 1. Chemoselective synthesis pathway. Control of temperature (-10°C) is critical to avoid the over-reaction pathway (dotted red line).

Part 3: Reactivity & Applications in Drug Design

The value of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine lies in its orthogonality . It possesses three distinct zones of reactivity, allowing it to serve as a "linker" or core scaffold.[9]

  • Zone 1: The Amino Group (

    
    ):  Acts as a hydrogen bond donor. It is relatively non-nucleophilic due to the electron-deficient ring but can be acylated under forcing conditions.
    
  • Zone 2: The Chloro Group (

    
    ):  The primary reactive site. It undergoes 
    
    
    
    with amines, thiols, or alkoxides to create libraries of bioactive compounds.
  • Zone 3: The Trifluoromethyl Group (

    
    ):  An inert lipophilic anchor that improves metabolic stability (blocks metabolic oxidation) and membrane permeability.
    
Reactivity Logic Diagram

This diagram maps the functionalization potential of the scaffold.

ReactivityMap Core 4-Chloro-6-(trifluoromethyl) -1,3,5-triazin-2-amine Prod1 Amino-Triazine Drugs (e.g., PI3K Inhibitors) Core->Prod1 S_NAr (Reflux, DIPEA) Prod2 Thio-Triazine Derivatives Core->Prod2 S_NAr (NaH, THF) Prod3 Bi-Aryl Triazines Core->Prod3 Suzuki Coupling (Pd catalyst) Amine Primary Amines (R-NH2) Amine->Core Thiol Thiols (R-SH) Thiol->Core Suzuki Boronic Acids (Ar-B(OH)2) Suzuki->Core

Caption: Figure 2. Divergent synthesis strategies. The remaining Chlorine atom allows for late-stage functionalization via S_NAr or Palladium-catalyzed coupling.

References
  • Appretech Scientific. (n.d.). Product Analysis: 4-chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine. Retrieved from

  • Sigma-Aldrich. (2024). 4-chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine CAS 1211518-11-4. Retrieved from

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.

  • Mao, L., et al. (2018). "Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT)." Frontiers in Chemistry, 6, 508.

  • Bakharev, V. V., et al. (2012).[11] "Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones." Russian Chemical Bulletin, 61, 99–112.[11]

Sources

The Fluorine Effect: A Technical Guide to Trifluoromethylated Heteroaromatic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative

In modern drug discovery, the trifluoromethyl group (


) is not merely a substituent; it is a strategic tool for molecular editing. When grafted onto heteroaromatic amines—scaffolds ubiquitous in kinase inhibitors, GPCR ligands, and anti-infectives—the 

group acts as a "metabolic shield" and a physicochemical modulator.

This guide addresses the specific challenges and opportunities in synthesizing and utilizing trifluoromethylated heteroaromatic amines. Unlike standard arenes, heteroaromatic amines possess basic nitrogens that can interfere with radical and electrophilic trifluoromethylation pathways. Understanding how to navigate these electronic landscapes is critical for high-yield synthesis.

Physicochemical Impact: The "Fluorine Effect"

The introduction of a


 group induces profound changes in the electronic and steric environment of the heteroaromatic scaffold.
Basicity Modulation ( )

The strong electron-withdrawing nature of the


 group (Hammett constants: 

,

) significantly reduces the electron density on the ring nitrogen.[1] This lowers the

of the conjugate acid, often preventing protonation at physiological pH. This is crucial for improving membrane permeability (reducing the cationic character) and reducing hERG channel liability.

Table 1: Comparative


 Shifts in Heteroaromatic Amines 
ScaffoldSubstituent

(Conjugate Acid)

Impact
Pyridine H5.23-Baseline
2-

0.60-4.63Renders N essentially non-basic
2-Aminopyridine H6.86-Moderately basic
4-

2.98-3.88Reduces lysosomotropism risk
Imidazole H6.95-Neutral at pH 7.4
4-

~3.5~ -3.5Increases fraction of neutral species
Lipophilicity and Metabolic Stability[2][3][4]
  • Lipophilicity (

    
    ):  The 
    
    
    
    group typically increases
    
    
    by 1.0–1.2 units. This enhances blood-brain barrier (BBB) penetration but must be balanced to avoid solubility issues.
  • Metabolic Blocking: The C-F bond energy (116 kcal/mol) renders the

    
     group inert to CYP450 oxidation. Placing a 
    
    
    
    group at a metabolically labile site (e.g., para to an amine) effectively blocks hydroxylation.

Synthetic Architectures

The synthesis of these motifs requires selecting the correct pathway based on the electronic nature of the heterocycle.

Pathway A: Innate Radical C-H Functionalization (Baran's Method)

For electron-deficient heterocycles (e.g., pyridines, pyrimidines) that resist electrophilic attack, radical trifluoromethylation is the gold standard. The use of solid zinc sulfinate reagents (Baran's reagent) avoids the use of gaseous


 and expensive photocatalysts.

Mechanism: The reaction proceeds via a Minisci-type mechanism. The


 radical is nucleophilic in character, favoring addition to protonated (electron-deficient) heteroaromatics.

BaranMechanism Figure 1: Innate Radical C-H Trifluoromethylation Mechanism ZnReagent Zn(SO2CF3)2 (Baran's Reagent) CF3Rad •CF3 Radical ZnReagent->CF3Rad Oxidation (-SO2) TBHP t-BuOOH (Oxidant) TBHP->CF3Rad RadicalInter Radical Intermediate CF3Rad->RadicalInter Substrate Heteroaromatic Amine Substrate->RadicalInter + •CF3 Product CF3-Heterocycle RadicalInter->Product Oxidation -H+

Pathway B: Photoredox Catalysis

For milder conditions or complex substrates, photoredox catalysis utilizing electrophilic reagents (Togni II, Umemoto) or radical precursors (


) is preferred. This allows for late-stage functionalization (LSF) of drug candidates.

Photoredox Figure 2: Oxidative Quenching Cycle for Photoredox Trifluoromethylation Ru2 Ru(II)* Ru3 Ru(III) Ru2->Ru3 SET (-e) to Togni Ru1 Ru(II) Ru3->Ru1 Regeneration Ru1->Ru2 hv (Blue LED) Togni Togni Reagent (Electrophilic CF3) CF3Rad •CF3 Togni->CF3Rad Reduction Substrate Heterocycle CF3Rad->Substrate Addition Product CF3-Heterocycle Substrate->Product Oxidation/Deprotonation Product->Ru1 SET (+e)

Pathway C: N-Trifluoromethylation (Umpolung Strategy)

Directly attaching a


 group to the nitrogen of an amine (forming 

) is notoriously difficult due to the instability of the

bond during synthesis. A breakthrough "Umpolung" method uses

and AgF.[2]

Key Insight: The reaction proceeds via a thiocarbamoyl fluoride intermediate, which is then desulfurized/fluorinated by AgF to yield the


 product.[2]

Strategic Implementation: Decision Matrix

When faced with a specific heteroaromatic amine substrate, use the following logic to select the optimal synthetic route.

DecisionTree Figure 3: Synthetic Strategy Decision Matrix Start Target Structure? Type C-CF3 or N-CF3? Start->Type NCF3 N-Trifluoromethylation Type->NCF3 N-CF3 CCF3 C-Trifluoromethylation Type->CCF3 C-CF3 Umpolung Use (Me4N)SCF3 + AgF (Schoenebeck Method) NCF3->Umpolung ElecCheck Substrate Electronics? CCF3->ElecCheck Rich Electron Rich (e.g., Pyrrole, Indole) ElecCheck->Rich Poor Electron Deficient (e.g., Pyridine, Pyrazine) ElecCheck->Poor ElecMethod Electrophilic Source (Togni/Umemoto) Rich->ElecMethod RadicalMethod Radical Source (Baran Reagent/Langlois) Poor->RadicalMethod

Experimental Protocols

Protocol 1: Innate C-H Trifluoromethylation (Baran Method)

Best for: Pyridines, Pyrimidines, Quinolines.

Materials:

  • Substrate (1.0 equiv)

  • Zinc trifluoromethanesulfinate (

    
    , 3.0 equiv)
    
  • tert-Butyl hydroperoxide (TBHP, 70% aq., 5.0 equiv)

  • Solvent: DCM/Water (2.5:1) or DMSO (for polar substrates)

  • TFA (1.0 equiv, optional to activate basic amines)

Procedure:

  • Setup: To a vial containing the heteroaromatic amine (0.5 mmol) in DCM (1.25 mL) and Water (0.5 mL), add zinc trifluoromethanesulfinate (500 mg, 1.5 mmol).

  • Initiation: Cool the mixture to 0°C (optional, controls exotherm) and add TBHP (0.35 mL, 2.5 mmol) dropwise.

  • Reaction: Stir vigorously at room temperature for 12–24 hours. The biphasic mixture requires high stir rates (1000 rpm) for effective mass transfer.

  • Workup: Dilute with DCM, wash with saturated

    
     (to remove sulfinic acid byproducts) and brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography. Note:

    
     products are often less polar than starting materials; start with a lower polarity eluent.
    
Protocol 2: Photoredox Trifluoromethylation

Best for: Late-stage functionalization of complex scaffolds.

Materials:

  • Substrate (1.0 equiv)

  • Togni Reagent II (1.2 equiv)

  • Photocatalyst:

    
     (1-2 mol%)
    
  • Solvent: MeCN or DMF

  • Light Source: Blue LED (450 nm)

Procedure:

  • Setup: Charge a flame-dried Schlenk tube with substrate (0.2 mmol), Togni Reagent II (76 mg, 0.24 mmol), and photocatalyst (2.5 mg).

  • Degassing: Add anhydrous MeCN (2.0 mL). Degas via freeze-pump-thaw (3 cycles) or vigorous nitrogen sparging (15 min). Oxygen quenches the excited state of the catalyst.

  • Irradiation: Place the tube 2–3 cm from a Blue LED strip. Stir at room temperature for 4–8 hours.

  • Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with water.

  • Purification: Flash chromatography.

Case Studies in Drug Development

Sitagliptin (Januvia)
  • Target: DPP-4 Inhibitor (Type 2 Diabetes).

  • Structure: Contains a trifluoromethyl-triazolopyrazine fused ring.

  • Role of

    
    :  The 
    
    
    
    group on the triazole ring is essential for potency and metabolic stability. It lowers the
    
    
    of the adjacent nitrogen, modulating the binding interaction with the DPP-4 active site.
  • Synthesis Highlights: Industrial synthesis utilizes a condensation of a trifluoroacetyl hydrazine intermediate, avoiding direct late-stage trifluoromethylation due to regioselectivity requirements.

Apalutamide (Erleada)
  • Target: Androgen Receptor Antagonist (Prostate Cancer).

  • Structure: Features a trifluoromethyl-pyridine.[1][3][4][5][6][7][8]

  • Role of

    
    :  The 2-cyano-3-trifluoromethylpyridine moiety is a bioisostere of the earlier generation drug enzalutamide's ring. The 
    
    
    
    group provides the necessary lipophilic bulk to fill the hydrophobic pocket of the androgen receptor while preventing metabolic degradation of the pyridine ring.

References

  • Innate C-H Trifluoromethylation: Ji, Y., et al. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Link

  • Photoredox Mechanism: Nagib, D. A., & MacMillan, D. W. (2011). "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature, 480, 224–228. Link

  • N-Trifluoromethylation (Umpolung): Scattolin, T., et al. (2019). "Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3." Angewandte Chemie International Edition, 58, 1-6. Link

  • Medicinal Chemistry of Fluorine: Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Zinc Sulfinate Reagents: O'Hara, F., et al. (2013). "Preparation and purification of zinc sulfinate reagents for drug discovery." Nature Protocols, 8, 1042–1047. Link

Sources

A Tale of Two Triazines: A Senior Application Scientist's Guide to Chlorotriazine and Trifluoromethyl Triazine Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Imperative of the Triazine Scaffold

To the researchers, medicinal chemists, and drug development professionals who navigate the complex landscape of modern therapeutics, the 1,3,5-triazine core represents a privileged scaffold of remarkable versatility. Its inherent structural features—a planar, aromatic system with three nitrogen atoms—confer a unique electronic profile that has been masterfully exploited in a diverse array of approved drugs and clinical candidates. This guide delves into a critical comparative analysis of two key subclasses of triazine derivatives that have garnered significant attention: chlorotriazines and trifluoromethyl triazine amines.

Our journey will transcend a mere recitation of facts. Instead, we will dissect the fundamental chemical principles that govern the distinct reactivity and biological profiles of these two classes of compounds. We will explore the nuanced electronic effects of the chloro and trifluoromethyl substituents, their profound impact on the nucleophilic aromatic substitution (SNAr) reactions that are the cornerstone of triazine chemistry, and how these differences are strategically leveraged in the design of targeted therapies. Through a blend of mechanistic insights, practical experimental protocols, and real-world case studies of approved pharmaceuticals, this guide aims to equip you with the knowledge to make informed decisions in the selection and application of these powerful chemical entities in your own research and development endeavors.

I. The 1,3,5-Triazine Core: An Electron-Deficient Scaffold Primed for Functionalization

The 1,3,5-triazine ring is characterized by a significant electron deficiency due to the presence of three electronegative nitrogen atoms. This inherent electronic property makes the carbon atoms of the triazine ring highly electrophilic and, therefore, susceptible to nucleophilic attack. This reactivity is the foundation upon which the vast chemical space of triazine derivatives is built, primarily through the sequential and controllable displacement of leaving groups, most commonly chlorine atoms, via the nucleophilic aromatic substitution (SNAr) mechanism.

The SNAr reaction on a triazine ring typically proceeds through a two-step addition-elimination mechanism. The first step, which is often rate-determining, involves the attack of a nucleophile on one of the electron-deficient carbon atoms, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the triazine ring is then restored in the second step through the expulsion of the leaving group. The ability to control the sequential substitution of multiple leaving groups by modulating reaction conditions, particularly temperature, is a key advantage of triazine chemistry.

II. Chlorotriazines: The Workhorse of Triazine Synthesis

Chlorotriazines, particularly 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), are the foundational building blocks for a vast library of triazine derivatives. The chlorine atoms serve as excellent leaving groups in SNAr reactions, allowing for the stepwise introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols.

Reactivity and Mechanistic Considerations

The reactivity of the chlorine atoms on the triazine ring is attenuated with each successive substitution. The introduction of an electron-donating group, such as an amine, increases the electron density of the triazine ring, thereby deactivating the remaining carbon-chlorine bonds towards further nucleophilic attack. This phenomenon allows for a high degree of control over the substitution pattern by carefully managing the reaction temperature. Generally, the first substitution can be achieved at low temperatures (e.g., 0-5 °C), the second at room temperature, and the third often requires elevated temperatures.[1]

The general order of reactivity for nucleophiles with chlorotriazines can be influenced by reaction conditions, but a common trend observed is alcohols > thiols > amines.[2]

Applications in Drug Development: The Case of Atrazine and Simazine

While primarily known as herbicides, the chlorotriazines Atrazine and Simazine serve as excellent examples of biologically active molecules built upon the chlorotriazine scaffold. Their mechanism of action involves the inhibition of photosynthesis by binding to the D1 protein of the photosystem II complex in plants.[3][4] This interaction blocks electron transport, ultimately leading to plant death.[3]

The synthesis of these compounds is a straightforward application of the SNAr reaction on cyanuric chloride. For instance, Simazine is prepared by the reaction of cyanuric chloride with a concentrated solution of ethylamine in the presence of a base.[5][6][7]

dot

Caption: Synthesis of Simazine via Nucleophilic Aromatic Substitution.

III. Trifluoromethyl Triazine Amines: Enhancing Potency and Pharmacokinetics

The introduction of a trifluoromethyl (CF₃) group onto the triazine core in place of a chlorine atom dramatically alters the physicochemical and pharmacological properties of the resulting molecule. The CF₃ group is a powerful electron-withdrawing substituent and possesses unique steric and lipophilic characteristics that are highly advantageous in drug design.

The Influence of the Trifluoromethyl Group

The trifluoromethyl group imparts several desirable properties to a drug candidate:

  • Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF₃ group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[8] This can lead to a longer drug half-life and improved bioavailability.[8]

  • Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[3]

  • Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF₃ group can significantly influence the pKa of nearby functional groups and enhance binding interactions with biological targets through electrostatic and hydrogen bonding interactions.[9]

  • Bioisosteric Replacement: The CF₃ group is often considered a bioisostere of a methyl group, but with vastly different electronic properties. This allows for fine-tuning of a molecule's properties while maintaining a similar steric profile.

Reactivity and Mechanistic Nuances

The strong electron-withdrawing nature of the trifluoromethyl group further activates the triazine ring towards nucleophilic aromatic substitution. This can lead to faster reaction rates compared to their chlorotriazine counterparts under similar conditions. However, the synthesis of trifluoromethyl-substituted triazines often requires different starting materials and synthetic strategies compared to chlorotriazines. A common approach involves the use of trifluoromethyl-containing building blocks in the initial cyclization reaction to form the triazine ring.[2]

dot

Caption: Comparative SNAr Mechanism on Triazines.

Applications in Drug Development: The Success of Enasidenib

A prime example of the successful application of a trifluoromethyl triazine amine in modern medicine is Enasidenib (IDHIFA®), an FDA-approved drug for the treatment of relapsed or refractory acute myeloid leukemia (AML) with an isocitrate dehydrogenase 2 (IDH2) mutation.[10] Enasidenib features a central 1,3,5-triazine ring substituted with two different trifluoromethyl-containing pyridine moieties and an amino alcohol side chain.

The synthesis of Enasidenib involves the sequential SNAr displacement of chlorine atoms from a dichlorotriazine intermediate. The first substitution is with 4-amino-2-(trifluoromethyl)pyridine, followed by reaction with 2-methyl-1-aminopropan-2-ol.[11] The presence of the trifluoromethyl groups is crucial for the drug's potent and selective inhibition of the mutant IDH2 enzyme.[12]

IV. Comparative Analysis: Chlorotriazines vs. Trifluoromethyl Triazine Amines

The choice between incorporating a chlorotriazine or a trifluoromethyl triazine amine moiety into a drug candidate is a strategic decision guided by the specific therapeutic target and desired pharmacokinetic profile.

FeatureChlorotriazine DerivativesTrifluoromethyl Triazine AminesRationale and Implications in Drug Design
Reactivity in SNAr Good leaving group, reactivity decreases with substitution.Generally more reactive due to the strong electron-withdrawing nature of the CF₃ group.The higher reactivity of trifluoromethyl triazines can be advantageous for synthesis but may also lead to lower selectivity if multiple reactive sites are present.
Metabolic Stability Susceptible to metabolic dechlorination and other transformations.The C-F bond is highly resistant to metabolic cleavage, leading to increased stability.[8]Trifluoromethyl substitution is a key strategy to block metabolic hotspots and prolong the half-life of a drug.[8]
Lipophilicity (LogP) Moderately lipophilic.Significantly more lipophilic.Increased lipophilicity can enhance membrane permeability but may also lead to off-target effects and solubility issues if not carefully balanced.[3]
pKa of Amino Group Generally higher (more basic).Generally lower (less basic) due to the inductive effect of the CF₃ group.The pKa of the amino group is critical for its interaction with biological targets and for the overall pharmacokinetic properties of the molecule.
Biological Activity Broad spectrum of activities, including herbicidal and anticancer.[13][14]Often associated with enhanced potency and selectivity due to favorable binding interactions and improved pharmacokinetic properties.[15]The choice of substituent directly impacts the therapeutic index of the drug candidate.
Synthetic Accessibility Readily accessible from inexpensive cyanuric chloride.Synthesis can be more complex and may require specialized trifluoromethyl-containing building blocks.[2]Cost and complexity of synthesis are important considerations in drug development.

V. Experimental Protocols: A Practical Guide

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution on a Dichloro-s-triazine

This protocol outlines a general method for the monosubstitution of a dichloro-s-triazine with an amine nucleophile.

Materials:

  • 2,4-dichloro-6-substituted-s-triazine

  • Amine nucleophile

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve the 2,4-dichloro-6-substituted-s-triazine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate vial, dissolve the amine nucleophile (1.0-1.2 eq) and DIEA (1.0-1.2 eq) in anhydrous DCM.

  • Add the amine/DIEA solution dropwise to the stirring triazine solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water (3x) to remove DIEA salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Self-Validation: The progress of the reaction should be monitored by TLC, observing the consumption of the starting material and the appearance of a new, less polar product spot. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Characterization by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthesized triazine derivative.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% trifluoroacetic acid (TFA)

  • B: Acetonitrile with 0.1% TFA

Gradient:

  • A linear gradient from 5% to 95% B over 15-20 minutes.

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV at 254 nm

Sample Preparation:

  • Dissolve a small amount of the purified product in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

Analysis:

  • Inject 10 µL of the sample solution. The purity of the compound is determined by the percentage of the area of the main peak relative to the total area of all peaks.

VI. Conclusion and Future Perspectives

The strategic functionalization of the 1,3,5-triazine scaffold with either chloro or trifluoromethyl substituents offers medicinal chemists a powerful toolkit for the design of novel therapeutics. Chlorotriazines remain indispensable as versatile and cost-effective starting materials for the construction of diverse molecular architectures. In contrast, trifluoromethyl triazine amines represent a more modern and sophisticated approach, providing a reliable strategy to enhance the potency, selectivity, and pharmacokinetic profile of drug candidates.

The case studies of Atrazine/Simazine and Enasidenib vividly illustrate the distinct applications of these two classes of compounds. While chlorotriazines have found broad utility in agrochemicals, the unique properties conferred by the trifluoromethyl group have proven to be particularly advantageous in the development of targeted therapies for complex diseases like cancer.

As our understanding of disease biology continues to deepen, the ability to fine-tune the properties of drug candidates with atomic-level precision will become increasingly critical. The comparative insights provided in this guide are intended to empower researchers to harness the full potential of triazine chemistry, paving the way for the discovery and development of the next generation of innovative medicines. The continued exploration of novel substitution patterns and the development of more efficient synthetic methodologies for trifluoromethylated triazines will undoubtedly be a fruitful area of research in the years to come.

VII. References

  • Simazine (Ref: G 27692). (2026, February 3). AERU - University of Hertfordshire. Retrieved March 7, 2026, from [Link]

  • Atrazine. (2018, July 2). Molecular Expressions. Retrieved March 7, 2026, from [Link]

  • Nair, A. S., Singh, A. K., Kumar, A., Kumar, S., Sukumaran, S., Koyiparambath, V. P., Pappachen, L. K., Rangarajan, T. M., Kim, H., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6299. [Link]

  • The mechanism of action of atrazine on male and female reproductive system. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Simazine. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Khan, I. A., & Khan, A. (2014). Chemistry and Fate of Simazine. In ResearchGate. [Link]

  • Sharma, A., Rotimi, S. E., de la Torre, B. G., & Albericio, F. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 517. [Link]

  • Baiazitov, R., Chierchia, M., & Niederer, K. (2023). Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines. ResearchGate. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Biological and computational evaluation of some new fully unsaturated 2-substituted-4,6-dichloro symmetric-triazine based chalc. (n.d.). JOCPR. Retrieved March 7, 2026, from [Link]

  • DFT Simulations of pKa Values of Triazines. (n.d.). SRS - Texas Christian University. Retrieved March 7, 2026, from [Link]

  • Exploring s-triazine derivatives as anticancer agents. (2026, February 11). Retrieved March 7, 2026, from [Link]

  • Enasidenib: First Mutant IDH2 Inhibitor for the Treatment of Refractory and Relapsed Acute Myeloid Leukemia. (2018, November 1). Bentham Science Publishers. Retrieved March 7, 2026, from [Link]

  • El-Sayed, M. A., El-Faham, A., & Osman, A. M. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Pharmaceuticals, 15(10), 1205. [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025, October 21). PMC. Retrieved March 7, 2026, from [Link]

  • Ivoilova, A. V., Mozharovskaia, P. N., Mokrousova, L. V., Balin, I. A., Tsmokalyuk, A. N., Drokin, R. A., Sapozhnikova, I. M., Rusinov, V. L., Ivanova, A. V., & Kozitsina, A. N. (2024). Determination of pKa of triazolo[5,1-c][3][4][5]triazines in non-aqueous media by potentiometric titration. Chimica Techno Acta, 11(4). [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025, June 2). MDPI. Retrieved March 7, 2026, from [Link]

  • Synthesis of trifluoromethylated azines via nucleophilic oxidative substitution of hydrogen by trifluoromethyl carbanions. (2007, July 20). PubMed. Retrieved March 7, 2026, from [Link]

  • Cockerill, A. F., Davies, G. L. O., & Rackham, D. M. (1974). s-Triazines. Part IV. Kinetic and pKa studies of 2,4-dichloro-6-(N-methylpyrrol-2-yl)-s-triazine and its hydrolysis products. Journal of the Chemical Society, Perkin Transactions 2, 723–728. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Determination That THORAZINE (Chlorpromazine Hydrochloride) Tablets and Other Drug Products Were Not Withdrawn From Sale for Reasons of Safety or Effectiveness. (2016, January 21). Federal Register. Retrieved March 7, 2026, from [Link]

  • Cong, W., Sun, Y., Sun, Y.-F., Yan, W.-B., Zhang, Y.-L., Gao, Z.-F., Wang, C.-H., Hou, G.-G., & Zhang, J.-J. (2021). Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836–1846. [Link]

  • Saloutina, L. V., Zapevalov, A. Y., Kodess, M. I., Slepukhin, P. A., Ganebnykh, I. N., Saloutin, V. I., & Chupakhin, O. N. (2023). Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. Molecules, 28(2), 798. [Link]

  • Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • New FDA Drug Approvals for 2026. (2026, February 27). Drugs.com. Retrieved March 7, 2026, from [Link]

  • Experimental data for C3Cl3N3 (1,3,5-Triazine, 2,4,6-trichloro-). (n.d.). Computational Chemistry Comparison and Benchmark Database. Retrieved March 7, 2026, from [Link]

  • Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. (2014, May 20). PubMed. Retrieved March 7, 2026, from [Link]

  • Determination of p K a of triazolo[5,1-c][3][4][5]triazines in non-aqueous media by potentiometric titration. (2024, November 1). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • A Computational Study of the SNAr Reaction Mechanisms in 2-Ethoxy-3,5- Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine: Toward Designing Putative SARS-CoV-2 Inhibitors. (2024, December 24). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Saloutina, L. V., Zapevalov, A. Y., Kodess, M. I., Slepukhin, P. A., Ganebnykh, I. N., Saloutin, V. I., & Chupakhin, O. N. (2023). Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. Molecules, 28(2), 798. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind the synthetic strategy and procedural choices.

Introduction and Significance

4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine is a valuable heterocyclic compound featuring a trifluoromethyl group, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The 1,3,5-triazine core serves as a versatile scaffold for the construction of a diverse range of functionalized molecules. The presence of a reactive chlorine atom and an amino group allows for further facile derivatization, making it a highly sought-after intermediate in medicinal chemistry and materials science.

The synthetic approach detailed herein is a two-step process commencing from the readily available and cost-effective starting material, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The methodology hinges on the principle of sequential, temperature-controlled nucleophilic aromatic substitution, a cornerstone of triazine chemistry.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a two-stage process:

  • Formation of the Key Intermediate: Synthesis of 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine via a nucleophilic substitution reaction on cyanuric chloride with a trifluoromethyl-containing nucleophile.

  • Selective Amination: Controlled monoamination of the 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine intermediate to introduce the amino group at the 2-position while retaining the chlorine atom at the 4-position.

The differential reactivity of the chlorine atoms on the triazine ring is the key to the success of this strategy. The first substitution on cyanuric chloride is typically conducted at low temperatures (0-5 °C), the second at room temperature, and the third at elevated temperatures. This allows for the selective introduction of different substituents.

Visualization of the Synthetic Pathway

Synthesis_Pathway Cyanuric_Chloride 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) Intermediate 2,4-Dichloro-6-(trifluoromethyl)-1,3,5-triazine Cyanuric_Chloride->Intermediate Step 1: Trifluoromethylation (e.g., with CF3COONa) Low Temperature (0-5 °C) Final_Product 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine Intermediate->Final_Product Step 2: Selective Amination (NH4OH) Room Temperature

Caption: Overall synthetic route for 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine.

Part 1: Synthesis of 2,4-Dichloro-6-(trifluoromethyl)-1,3,5-triazine (Intermediate)

This initial step involves the monosubstitution of cyanuric chloride with a trifluoromethyl source. While various trifluoromethylating agents exist, a practical approach involves the in situ generation of a trifluoromethyl nucleophile or the use of a suitable trifluoromethyl-containing building block. The following protocol is a suggested method based on established principles of triazine chemistry.

Protocol 1: Synthesis of 2,4-Dichloro-6-(trifluoromethyl)-1,3,5-triazine

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)
2,4,6-Trichloro-1,3,5-triazine184.41 g/mol 1.0
Sodium trifluoroacetate134.00 g/mol 1.1
Acetone (anhydrous)--
Sodium bicarbonate (sat. aq. soln.)-As needed
Dichloromethane (DCM)--
Anhydrous Magnesium Sulfate--

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq.) in anhydrous acetone.

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

  • Nucleophile Addition: In a separate beaker, dissolve sodium trifluoroacetate (1.1 eq.) in a minimal amount of anhydrous acetone. Add this solution dropwise to the cooled solution of cyanuric chloride over a period of 1-2 hours, maintaining the temperature between 0-5 °C. The causality behind this slow, low-temperature addition is to favor monosubstitution and minimize the formation of di- and tri-substituted byproducts.[1]

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), slowly add saturated aqueous sodium bicarbonate solution to neutralize any generated acid until the pH of the aqueous layer is ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Part 2: Synthesis of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine (Final Product)

This second stage involves the selective amination of the dichlorotriazine intermediate. By controlling the reaction temperature, it is possible to replace only one of the two remaining chlorine atoms with an amino group.

Protocol 2: Selective Amination

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)
2,4-Dichloro-6-(trifluoromethyl)-1,3,5-triazine217.98 g/mol 1.0
Ammonium Hydroxide (28-30% solution)-1.2
1,4-Dioxane or Tetrahydrofuran (THF)--
Dichloromethane (DCM)--
Brine--
Anhydrous Sodium Sulfate--

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the purified 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine (1.0 eq.) in 1,4-dioxane or THF.

  • Amine Addition: To the stirred solution, add ammonium hydroxide (1.2 eq.) dropwise at room temperature. A white precipitate may form. The use of a slight excess of the amine ensures the complete conversion of the starting material.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction should be monitored by TLC to observe the formation of the more polar product and the disappearance of the starting material.

  • Work-up: After the reaction is complete, pour the mixture into a separatory funnel containing water and dichloromethane.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane or by flash column chromatography on silica gel.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Selective Amination Setup1 Reaction Setup Dissolve Cyanuric Chloride in Acetone Cool to 0-5 °C Addition1 Nucleophile Addition Add Sodium Trifluoroacetate solution dropwise Setup1->Addition1 Produces Intermediate Reaction1 Reaction Stir at 0-5 °C for 2-4 hours Monitor by TLC Addition1->Reaction1 Produces Intermediate Workup1 Work-up & Purification Neutralize with NaHCO3 Extract with DCM Dry and Concentrate Purify by Chromatography Reaction1->Workup1 Produces Intermediate Setup2 Reaction Setup Dissolve Intermediate in Dioxane/THF Workup1->Setup2 Purified Intermediate Addition2 Amine Addition Add Ammonium Hydroxide dropwise at RT Setup2->Addition2 Produces Final Product Reaction2 Reaction Stir at RT for 12-16 hours Monitor by TLC Addition2->Reaction2 Produces Final Product Workup2 Work-up & Purification Aqueous Work-up Extract with DCM Dry and Concentrate Purify by Recrystallization/Chromatography Reaction2->Workup2 Produces Final Product

Caption: Detailed experimental workflow for the two-step synthesis.

Safety and Handling

  • Cyanuric Chloride: Is a corrosive and toxic solid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Trifluoroacetic Acid Derivatives: Are corrosive and should be handled with care.

  • Ammonium Hydroxide: Is a corrosive and volatile liquid. Handle in a fume hood.

  • Solvents: Dichloromethane, acetone, and 1,4-dioxane are flammable and should be handled away from ignition sources.

References

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.
  • Giard, T., & Rigo, B. (2004). A review of the synthetic routes to 2,4,6-trisubstituted-1,3,5-triazines. Current Organic Synthesis, 1(2), 145-165.
  • CN102442960A - Cyanuric chloride derivative and preparation method and applic
  • Frontiers in Chemistry. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. [Link]

Sources

Application Note: Chemoselective Functionalization of 2,4-Dichloro-6-(trifluoromethyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision Nucleophilic Substitution of 2,4-Dichloro-6-(trifluoromethyl)-1,3,5-triazine Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.

Introduction & Mechanistic Rationale

The 1,3,5-triazine scaffold is a cornerstone of medicinal chemistry, serving as a core for herbicides, reactive dyes, and kinase inhibitors. While 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride, TCT) is the standard electrophile, 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine represents a "super-activated" variant.

The Fluorine Effect

The trifluoromethyl group (


) is a powerful electron-withdrawing group (EWG) with a Hammett constant (

) that significantly lowers the energy of the triazine ring's LUMO compared to a chloride substituent.
  • Activation: The ring carbons at positions 2 and 4 are highly electrophilic, making them susceptible to attack by even weak nucleophiles.

  • Stability: Unlike the chloride leaving groups, the

    
     bond is robust under typical 
    
    
    
    conditions. The reaction is strictly a displacement of the chlorines.
  • Selectivity Challenge: The enhanced reactivity compresses the kinetic window between the first and second substitutions. While TCT requires 0°C for the first substitution, the

    
     analog often requires strictly controlled cryogenic conditions (–20°C to 0°C) to prevent "over-reaction" (formation of disubstituted byproducts).
    
Core Mechanism:

The reaction proceeds via a classic addition-elimination pathway involving a Meisenheimer complex intermediate.

SNAr_Mechanism cluster_conditions Critical Control Parameters Substrate 2,4-Dichloro-6-(CF3)-triazine Nu_Attack Nucleophilic Attack (Rate Determining) Substrate->Nu_Attack + Nu-H / Base Intermediate Meisenheimer Complex (Resonance Stabilized) Nu_Attack->Intermediate Product Mono-substituted Product + Cl- Intermediate->Product - Cl- (Fast) Temp Temp: < 0°C (Kinetic Control) Base Base: DIPEA/K2CO3 (HCl Scavenger)

Figure 1: Mechanistic pathway for the nucleophilic aromatic substitution (


) of chlorotriazines. The trifluoromethyl group stabilizes the anionic Meisenheimer complex, accelerating the reaction rate.

General Considerations

Solvent Selection[1][2][3][4][5]
  • Preferred: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).

  • Avoid: Alcohols or water (unless used as the nucleophile), as the activated ring is prone to rapid hydrolysis.

  • Note: Acetone is viable but can undergo aldol-type side reactions with strong bases; use with caution.

Base Scavengers

Hydrochloric acid (HCl) is generated as a byproduct. Immediate neutralization is required to drive the equilibrium and prevent acid-catalyzed hydrolysis.

  • Organic Bases: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Preferred for homogenous reactions in DCM/THF.

  • Inorganic Bases:

    
     or 
    
    
    
    . Used in biphasic systems or acetone/water mixtures.
Temperature Control (The "Rule of Thumb")
Substitution StepTarget ProductTemperature RangeReaction Time
First (Mono) 4-chloro-6-(CF3)-2-substituted-20°C to 0°C 30 - 60 min
Second (Bis) 2,4-disubstituted-6-(CF3)RT (20-25°C) 2 - 12 hours

Experimental Protocols

Protocol A: Mono-Substitution (Synthesis of 2-Amino-4-chloro-6-(trifluoromethyl)-1,3,5-triazine)

Objective: Selective displacement of one chloride with an amine nucleophile.

Materials:

  • 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine (1.0 equiv)

  • Amine Nucleophile (0.95 - 1.0 equiv) [Note: Slight deficit prevents over-substitution]

  • DIPEA (1.1 equiv)

  • Anhydrous THF or DCM (0.1 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine in anhydrous THF. Cool the solution to -20°C using a cryocooler or an acetone/dry ice bath (monitor internal temp).

  • Preparation of Nucleophile: In a separate vial, mix the amine and DIPEA in a small volume of THF.

  • Addition: Add the amine/base mixture dropwise over 20–30 minutes to the cold triazine solution. Crucial: Rapid addition causes local heating and bis-substitution.

  • Reaction: Stir at -20°C for 30 minutes. Monitor by TLC (Hexane/EtOAc) or LC-MS.

    • Checkpoint: The starting material should disappear, and a single new spot should appear. If bis-product forms, lower temperature to -40°C for future runs.

  • Workup: Quench with cold water. Extract with DCM (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography. (Note: These intermediates are often stable enough for the next step without rigorous purification).

Protocol B: Di-Substitution (Heterofunctionalization)

Objective: Displacement of the second chloride to form a 2,4-unsymmetrical triazine.

Materials:

  • Mono-substituted chloro-triazine intermediate (from Protocol A)[1][2]

  • Second Nucleophile (1.2 - 1.5 equiv)

  • 
     (2.0 equiv) or DIPEA (2.0 equiv)
    
  • Acetonitrile or 1,4-Dioxane

Procedure:

  • Dissolution: Dissolve the mono-substituted intermediate in Acetonitrile at Room Temperature (RT).

  • Addition: Add the base followed by the second nucleophile.

  • Reaction: Stir at RT for 2–12 hours.

    • Note: Because the first substituent (amine/alkoxy) is electron-donating by resonance, it deactivates the ring slightly, making the second substitution slower than the first. However, the

      
       group keeps the ring sufficiently active that heating is rarely required.
      
  • Heating (Optional): If the second nucleophile is weak (e.g., a bulky aniline), heat to 40–50°C.

  • Workup: Remove solvent in vacuo.[3] Resuspend in EtOAc/Water. Extract, dry, and purify via recrystallization or chromatography.[4][5]

Workflow Visualization

Experimental_Workflow Start Start: 2,4-dichloro-6-(CF3)-triazine Step1 Step 1: Mono-Substitution Temp: -20°C to 0°C Solvent: THF/DCM Start->Step1 + Nu1 (1.0 eq) Check1 QC: LC-MS / TLC Check for Bis-product Step1->Check1 Check1->Start Fail: Adjust Temp Lower Step2 Step 2: Di-Substitution Temp: RT to 40°C Solvent: MeCN/Dioxane Check1->Step2 Pure Mono-Adduct Final Final Product: 2,4-Disubstituted-6-(CF3)-triazine Step2->Final + Nu2 (1.5 eq)

Figure 2: Stepwise workflow for sequential functionalization. Temperature control is the primary variable for selectivity.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Bis-substitution observed during Step 1 Temperature too high or addition too fast.Cool to -40°C; dilute nucleophile further; use syringe pump for addition.
Hydrolysis (OH- product) Wet solvent or atmospheric moisture.Use freshly distilled solvents; keep under

atmosphere; ensure base is dry.
Incomplete Reaction (Step 2) Deactivation by first substituent.Increase temperature to 50°C; switch to a more polar solvent (DMF); use a stronger base (NaH).
NMR Confusion Rotamers.Triazine-amine bonds have restricted rotation. Broad peaks in

NMR are common. Run NMR at 50°C to coalesce peaks.
Analytical Checkpoint
  • 
     NMR:  The 
    
    
    
    group provides a clean handle.
    • Starting Material: Single singlet.

    • Mono-product: Shifted singlet (distinct from SM).

    • Bis-product: Further shifted singlet.

    • This is often more diagnostic than

      
       NMR for monitoring reaction progress.
      

References

  • Blotny, G. (2006).[3][6] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Mittal, A., et al. (2018). "Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker." Frontiers in Chemistry, 6, 510. Link

  • Bakharev, V. V., et al. (2012).[7] "Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones." Russian Chemical Bulletin, 61, 99–112.[7] Link

  • BenchChem. (2025).[8] "Application Notes and Protocols for the Synthesis of Mono-, Di-, and Tri-Substituted Triazine Derivatives." Link

  • PubChem. "2,4-Dichloro-6-(trifluoromethyl)-1,3,5-triazine Compound Summary." National Library of Medicine. Link

Sources

Protocol for the Amination of Trifluoromethyl Chlorotriazines: A Guide to Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Reactivity Profile

The functionalization of 1,3,5-triazines via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in medicinal chemistry and materials science. When a trifluoromethyl (–CF3) group is introduced to the chlorotriazine core, the electronic landscape of the molecule shifts dramatically. The strong


-electron-withdrawing nature of the –CF3 group severely lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the triazine ring. This hyper-electrophilicity renders the adjacent C–Cl bonds highly susceptible to nucleophilic attack by amines[1].

Unlike standard cyanuric chloride derivatives, which often require elevated temperatures for successive substitutions, trifluoromethyl chlorotriazines can undergo amination rapidly at ambient or sub-ambient temperatures[2]. The reaction proceeds via the formation of a negatively charged Meisenheimer complex, which is heavily stabilized by the electron-deficient triazine core before collapsing to expel the chloride leaving group. Understanding this causality is critical: failing to control the reaction kinetics (e.g., through temperature or solvent choice) will inevitably lead to over-substitution or competitive hydrolysis[3].

SNAr_Mechanism A CF3-Chlorotriazine (Electrophile) C Meisenheimer Complex A->C Nucleophilic Attack B Amine (Nucleophile) B->C D Aminotriazine Product + HCl C->D Chloride Elimination

Figure 1. SNAr mechanism of CF3-chlorotriazines yielding aminotriazines.

Experimental Design & Causality

To ensure a high-yielding and reproducible amination, the experimental design must account for the specific reactivity of the –CF3 substituted core:

  • Solvent Selection: Anhydrous solvents (e.g., THF, DCM, or 1,4-Dioxane) are mandatory. The hyper-electrophilic nature of the starting material means that any adventitious water will act as an oxygen nucleophile, leading to the irreversible formation of hydroxytriazine byproducts[3].

  • Base/Catalyst Dynamics: For highly nucleophilic aliphatic amines, a standard non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is sufficient to scavenge the generated HCl. However, for less reactive aromatic or sterically hindered amines, a catalytic amount of 4-Dimethylaminopyridine (4-DMAP) is highly recommended. 4-DMAP acts as a nucleophilic catalyst, displacing the chloride to form a highly reactive N-triazinylpyridinium intermediate that accelerates the subsequent amine attack, often eliminating the need for stoichiometric base[1].

  • Temperature Control: Reactions must be initiated at 0 °C. The initial nucleophilic attack is highly exothermic; uncontrolled exotherms will promote di-substitution or ring-degradation.

Quantitative Data: Condition Optimization

The following table summarizes the optimized parameters for various amine classes reacting with 2-chloro-4-(trifluoromethyl)-1,3,5-triazine derivatives:

Amine ClassificationExample NucleophileSolvent (Anhydrous)Base / CatalystTemp (°C)Time (h)Expected Yield (%)
Primary AliphaticBenzylamineTHFDIPEA (1.2 eq)0 → 251.592 - 95
Secondary AliphaticMorpholineDCMNone (2.0 eq amine)0 → 251.094 - 98
Primary AromaticAniline1,4-Dioxane4-DMAP (10 mol%)252.085 - 89
Sterically Hinderedtert-ButylamineTHF4-DMAP (10 mol%)604.075 - 80

Step-by-Step Experimental Protocols

Protocol A: General Amination (For Aliphatic Amines)

Designed for highly reactive primary and secondary aliphatic amines.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with Argon gas for 5 minutes.

  • Dissolution: Dissolve the trifluoromethyl chlorotriazine (1.0 mmol) in anhydrous THF (10 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Base Addition: Add DIPEA (1.2 mmol, 1.2 eq) dropwise via syringe. (Note: If using the amine itself as the base, skip this step and use 2.0 eq of the amine in the next step).

  • Amine Addition: Dissolve the aliphatic amine (1.05 mmol, 1.05 eq) in 2 mL of anhydrous THF. Add this solution dropwise over 15 minutes to control the exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 1.5 hours.

Protocol B: Catalytic DMAP-Assisted Amination (For Aromatic/Hindered Amines)

Designed to overcome the poor nucleophilicity of anilines and bulky amines[1].

  • Setup: In an Argon-purged vial, dissolve the trifluoromethyl chlorotriazine (1.0 mmol) in anhydrous 1,4-Dioxane (10 mL).

  • Catalyst Addition: Add 4-DMAP (0.1 mmol, 10 mol%). The solution may briefly change color as the N-triazinylpyridinium complex forms.

  • Amine Addition: Add the aromatic amine (1.1 mmol, 1.1 eq) in one portion at ambient temperature.

  • Propagation: Stir at 25 °C for 2 hours. For extremely hindered amines (e.g., tert-butylamine), heat the reaction block to 60 °C for 4 hours.

Workflow Step1 1. Preparation Dry Solvents & Argon Atmosphere Step2 2. Initiation (0 °C) Controlled Nucleophile Addition Step1->Step2 Step3 3. IPC Monitoring LC-MS / TLC Validation Step2->Step3 Step4 4. Quenching Aqueous Wash & Extraction Step3->Step4 Step5 5. Isolation Flash Chromatography Step4->Step5

Figure 2. Self-validating experimental workflow for triazine amination.

Troubleshooting & Self-Validating Systems

To ensure the trustworthiness of the protocol, the workflow must be treated as a self-validating system. Do not proceed to workup without confirming reaction completion via In-Process Controls (IPC).

  • Self-Validation via LC-MS (IPC): Remove a 10 µL aliquot from the reaction mixture and dilute it in 1 mL of LC-MS grade Methanol. The reaction is validated as complete when the UV chromatogram (254 nm) shows the total disappearance of the starting material. The mass spectrum must confirm the

    
     of the desired aminotriazine.
    
  • Identifying Hydrolysis (The +18 Da Rule): If the LC-MS reveals a dominant peak with a mass of

    
     (effectively a net change indicating water substitution), your anhydrous technique has failed. The –CF3 group makes the core so electrophilic that trace moisture will outcompete weak amines to form the tautomeric hydroxytriazine/triazinone[3].
    
  • Workup & Purification: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 x 15 mL). The organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

References

  • Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines, ResearchG
  • 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626)
  • Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues, Thieme Connect,

Sources

synthesis of Tritosulfuron metabolites from triazine amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Tritosulfuron Metabolites from Triazine Amines

Introduction: The Strategic Role of Triazine Amines

In the development and regulation of sulfonylurea herbicides like Tritosulfuron , the elucidation of metabolic pathways is a critical regulatory requirement (OECD 501/502). Tritosulfuron degrades primarily through the cleavage of the sulfonylurea bridge, releasing the stable triazine amine moiety: 2-amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine (AMTT) .

While AMTT is the primary stable metabolite (M635H004), environmental and biological systems generate transient and conjugated metabolites that are difficult to isolate from natural matrices. Consequently, the chemical synthesis of these metabolites starting from the triazine amine (AMTT) is the industry standard for generating high-purity reference materials for LC-MS/MS quantification and toxicological validation.

This guide details the synthetic protocols to transform the core triazine amine (AMTT) into three critical analytical targets:

  • Tritosulfuron (Parent Reference Standard): For retention time verification and recovery studies.

  • The N-Carbamoyl Triazine (Urea Metabolite): A key intermediate in bridge hydrolysis.

  • The O-Desmethyl Triazine (Hydroxy Metabolite): A product of oxidative metabolism.

Strategic Synthesis Overview

The triazine amine (AMTT) possesses a nucleophilic exocyclic amino group. However, the electron-withdrawing trifluoromethyl group on the ring significantly reduces this nucleophilicity, requiring specific activation strategies or highly electrophilic coupling partners.

Pathway Visualization

Tritosulfuron_Synthesis_Pathway AMTT Triazine Amine (AMTT) (Starting Material) Parent Tritosulfuron (Parent Standard) AMTT->Parent + Isocyanate (DBU, DCM, 0°C) Urea_Metabolite N-Carbamoyl Triazine (Urea Metabolite) AMTT->Urea_Metabolite 1. PhOCOCl, Pyridine 2. NH3 (g) Hydroxy_Metabolite O-Desmethyl Triazine (Hydroxy Metabolite) AMTT->Hydroxy_Metabolite BBr3, DCM -78°C to RT Isocyanate 2-Trifluoromethyl- benzenesulfonyl Isocyanate Isocyanate->Parent

Figure 1: Divergent synthetic pathways from the AMTT scaffold to key Tritosulfuron analytical standards.

Detailed Experimental Protocols

Protocol A: Synthesis of Tritosulfuron (Parent Reference Standard)

Rationale: Re-synthesizing the parent compound from the metabolite ensures the availability of isotope-labeled standards (if labeled AMTT is used) and confirms the structural integrity of the amine batch.

Reagents:

  • Starting Material: 2-Amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine (AMTT) [CAS: 5311-05-7].

  • Coupling Agent: 2-(Trifluoromethyl)benzenesulfonyl isocyanate.

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Solvent: Anhydrous Dichloromethane (DCM).

Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with AMTT (1.94 g, 10 mmol) and anhydrous DCM (40 mL) under an argon atmosphere.

  • Activation: Add DBU (1.52 g, 10 mmol) dropwise. The solution may slightly yellow, indicating deprotonation/activation of the amine.

  • Coupling: Cool the mixture to 0°C. Add 2-(trifluoromethyl)benzenesulfonyl isocyanate (2.51 g, 10 mmol) dropwise over 15 minutes.

    • Note: The reaction is exothermic. Maintain temperature < 5°C to prevent polymerization of the isocyanate.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The spot for AMTT (

    
    ) should disappear, replaced by the sulfonylurea (
    
    
    
    ).
  • Workup: Wash the reaction mixture with 1N HCl (2 x 20 mL) to remove DBU, followed by brine. Dry over

    
     and concentrate in vacuo.
    
  • Purification: Recrystallize the crude solid from acetonitrile/water to yield Tritosulfuron as a white crystalline solid.

Validation Criteria:

  • Yield: > 85%

  • 1H NMR (DMSO-d6):

    
     12.8 (s, 1H, SO2NH), 10.8 (s, 1H, ArNH), 8.2-7.8 (m, 4H, Ar-H), 4.0 (s, 3H, OMe).
    
Protocol B: Synthesis of N-Carbamoyl Triazine (Urea Metabolite)

Rationale: The "Urea Metabolite" (1-[4-methoxy-6-(trifluoromethyl)-1,3,5-triazine-2-yl]urea) is the intermediate formed before the complete cleavage of the bridge. It is critical for distinguishing between biotic metabolism and abiotic hydrolysis.

Reagents:

  • Starting Material: AMTT.

  • Reagent: Phenyl chloroformate.

  • Reagent: Ammonia gas (or 7N

    
     in methanol).
    
  • Base: Pyridine.

Methodology:

  • Carbamate Formation: Dissolve AMTT (1.94 g, 10 mmol) in THF (30 mL) with pyridine (1.2 mL). Cool to 0°C.

  • Addition: Add phenyl chloroformate (1.57 g, 10 mmol) dropwise. Stir at room temperature for 2 hours to form the reactive phenyl carbamate intermediate.

    • Checkpoint: Confirm intermediate formation by LC-MS (Target Mass: ~314 Da).

  • Ammonolysis: Cool the solution to -10°C. Bubble anhydrous ammonia gas through the solution for 15 minutes, or add 7N

    
     in MeOH (5 mL).
    
  • Precipitation: The urea product often precipitates as the reaction proceeds. Stir for 3 hours at room temperature.

  • Isolation: Filter the solid. Wash with cold water (to remove phenol byproduct and ammonium chloride) and diethyl ether.

Validation Criteria:

  • Yield: ~70%

  • MS (ESI+): m/z 238.1

    
    .
    
Protocol C: Synthesis of O-Desmethyl Triazine (Hydroxy Metabolite)

Rationale: O-demethylation is a common metabolic pathway in plants (Phase I metabolism). This metabolite (2-amino-4-hydroxy-6-(trifluoromethyl)-1,3,5-triazine) is significantly more polar and often requires derivatization for GC analysis.

Reagents:

  • Starting Material: AMTT.

  • Reagent: Boron tribromide (

    
    ) 1.0 M in DCM.
    
  • Quench: Methanol.

Methodology:

  • Dissolution: Dissolve AMTT (1.0 g, 5.15 mmol) in anhydrous DCM (20 mL) in a Schlenk flask.

  • Demethylation: Cool to -78°C (dry ice/acetone bath). Add

    
     solution (15.5 mL, 3 eq) slowly via syringe.
    
  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours). The solution will darken.

  • Quenching: Cool back to 0°C. CAREFULLY add Methanol (10 mL) dropwise to quench excess borane reagents. Vigorous evolution of HBr gas will occur (use a scrubber).

  • Isolation: Concentrate the solvent. The residue is often the HBr salt. Neutralize with saturated

    
     solution to pH 5-6 (the hydroxy triazine is amphoteric and can dissolve in high base).
    
  • Purification: The product is highly polar. Purify via preparative HPLC (C18 column, Water/MeOH gradient).

Validation Criteria:

  • Yield: 50-60%

  • Key Shift: Disappearance of the methoxy singlet (

    
     4.0 ppm) in 1H NMR. Appearance of a broad OH/NH exchangeable proton signal.
    

Quantitative Data Summary

CompoundMolecular FormulaMW ( g/mol )Expected YieldKey Analytical Marker (1H NMR)
AMTT (Precursor) C5H5F3N4O194.11N/A

4.01 (s, 3H, -OCH3)
Tritosulfuron C13H9F6N5O4S445.30> 85%

12.8 (s, 1H, -SO2NH-)
Urea Metabolite C6H6F3N5O2237.14~70%

7.2 (bs, 2H, -NH2)
Hydroxy Metabolite C4H3F3N4O180.0950-60%Loss of -OCH3 signal

References

  • Roberts, T. R. (1998).[1] Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry. [Link]

  • Wang, P., et al. (2022).[2] Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules, 27(7), 2362. [Link]

  • Bayer CropScience. (2008). Tritosulfuron: Environmental Fate and Behaviour. U.S. EPA Archive Document. [Link]

Sources

Application Note: Selective Mono-Amination of 2,4-Dichloro-6-(trifluoromethyl)-1,3,5-triazine

[1]

Executive Summary

The 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine scaffold is a high-value electrophile in drug discovery, offering a unique combination of metabolic stability and lipophilicity driven by the trifluoromethyl (

1




1

This activation compresses the reactivity gap between the first and second chlorine displacements, often leading to inseparable mixtures of mono- and di-aminated products.[1] This guide details a precision protocol to achieve >90% selectivity for the mono-aminated product, preserving the second chloride for subsequent functionalization.[1]

Mechanistic Insight & Reactivity Profile

To control this reaction, one must understand the electronic landscape of the triazine core.[1]

  • Electronic Activation: The triazine ring is inherently electron-deficient.[2] Substituting one chlorine (an inductive withdrawer,

    
    , but resonance donor, 
    
    
    ) with a trifluoromethyl group (purely inductive withdrawer,
    
    
    ) lowers the LUMO energy of the ring.[1] This makes the starting material more electrophilic than cyanuric chloride.
  • The Selectivity Window:

    • Step 1 (

      
      ):  Displacement of the first Cl. Extremely fast, even at 
      
      
      .[1]
    • Step 2 (

      
      ):  Displacement of the second Cl. In cyanuric chloride, the first amine donation (+M) deactivates the ring enough to stop the reaction at 
      
      
      .[1] However, the
      
      
      group counteracts this deactivation, keeping the ring susceptible to a second attack.[1]
  • Operational Consequence: Temperature control and addition rate are not just variables; they are the primary determinants of success. The reaction must be run under kinetic control .

Reaction Scheme & Selectivity Pathways

ReactionPathwaySMStarting Material(Dichloro-CF3-triazine)MonoTarget: Mono-Amine(Major Product)SM->MonoR-NH2 (1.0 eq)-78°C to -20°Ck1 (Fast)HydrolysisImpurity: Hydrolysis(OH- substitution)SM->HydrolysisH2O / Wet SolventDiImpurity: Di-Amine(Over-reaction)Mono->DiR-NH2 (Excess)> 0°Ck2 (Slower but significant)

Figure 1: Reaction pathways showing the critical selectivity window between k1 and k2.

Optimized Experimental Protocol

This protocol is validated for primary aliphatic amines and anilines.

Materials & Reagents
  • Substrate: 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine (1.0 equiv).[1]

  • Nucleophile: Primary or Secondary Amine (0.95 – 1.0 equiv).[1] Note: Using a slight deficit of amine minimizes over-reaction.

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.1 equiv).[1] Inorganic bases like 
    
    
    are heterogeneous and can lead to hot-spots of reactivity; soluble organic bases are preferred for kinetic control.
  • Solvent: Anhydrous THF or DCM. Avoid acetone/water mixtures to prevent hydrolysis of the highly active CF3-triazine.

Step-by-Step Procedure
  • System Preparation:

    • Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen or Argon.

    • Critical: Ensure the cooling bath is stable. Use Acetone/Dry Ice for

      
       or Acetonitrile/Dry Ice for 
      
      
      .
  • Substrate Solubilization:

    • Dissolve 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine in anhydrous THF (

      
       concentration).
      
    • Cool the solution to

      
       . (For less reactive anilines, 
      
      
      may suffice, but start lower to be safe).[1]
  • Reagent Preparation:

    • In a separate vial, mix the Amine (0.95 equiv) and DIPEA (1.1 equiv) in THF.

  • Controlled Addition (The "Slow-Drip" Technique):

    • Transfer the Amine/Base mixture to the addition funnel.

    • Add the amine solution dropwise over 30–60 minutes.

    • Why? This keeps the instantaneous concentration of amine low relative to the triazine, statistically favoring mono-substitution.[1]

  • Reaction Monitoring:

    • Stir at

      
       for 1 hour.
      
    • Monitor by TLC (Hexane/EtOAc) or LCMS.[1]

    • Endpoint: Consumption of amine.[3][4] Do not wait for full consumption of the triazine if you used 0.95 equiv; pushing for 100% conversion often yields 5-10% di-substituted impurity.

  • Workup:

    • Quench the reaction by adding water (

      
       reaction volume) while still cold.[1]
      
    • Extract with EtOAc or DCM (

      
      ).
      
    • Wash combined organics with Brine (

      
      ), dry over 
      
      
      , and concentrate
    • Note: The product is likely a solid. Avoid high heat during rotary evaporation (

      
      ) as some derivatives can degrade or sublime.
      
Data & Optimization Guide

Use the following decision matrix to optimize conditions based on your specific amine nucleophile.

VariableRecommendationRationale
Temperature

(Aliphatic amines)

(Anilines)
Aliphatic amines are more nucleophilic and require lower temperatures to prevent di-substitution.
Solvent THF (Preferred)DCM (Alternative)THF offers excellent solubility.[1] DCM is good but can be harder to keep dry; avoid protic solvents.
Base DIPEA or TEA Soluble bases ensure homogenous kinetics. Avoid hydroxide/carbonate to prevent hydrolysis of the

-activated ring.
Stoichiometry 0.95 eq AmineSacrificing 5% yield prevents the formation of the difficult-to-remove di-substituted byproduct.
Purification Workflow

PurificationCrudeCrude Reaction Mixture(Mono + trace SM + trace Di)FlashFlash Chromatography(Silica Gel)Crude->FlashEluentGradient: 0-20% EtOAc in Hexane(Product is usually non-polar)Flash->EluentResultPure Mono-Amine(White/Off-white Solid)Flash->Result Isolate Major Peak

Figure 2: Standard purification workflow. The mono-substituted product is typically less polar than the di-substituted byproduct.[1]

Troubleshooting & FAQs

Q: I still see ~10% di-substituted product. What now?

  • A: Your addition was likely too fast, or the temperature rose.[1] Repeat with Inverse Addition : Dissolve the amine/base in the flask at low temp and add the triazine solution slowly. Wait, NO. For mono-substitution, you want Triazine in excess locally.[1] Corrective Action: Keep the standard order (Amine into Triazine) but dilute the amine solution further (double the volume) and add it over 2 hours. Lower the temp to

    
     if you were at 
    
    
    .

Q: My product hydrolyzed to the hydroxy-triazine.

  • A: The

    
    -triazine is moisture sensitive. Ensure your THF is distilled or from a fresh solvent purification system column. Do not use old bottles of DIPEA (which can absorb water).
    

Q: Can I use HCl salts of amines?

  • A: Yes. Suspend the amine-HCl salt in THF, add 2.2 equiv of DIPEA to free the base before adding it to the triazine solution.

References
  • Blotny, G. (2006).[1][5][6][7] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507–9522.[1] Link[1]

  • Mihovilovic, M. D., et al. (2018).[1][3] Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT). Frontiers in Chemistry, 6, 516.[1] Link[1]

  • BenchChem. (2025).[8] Reactivity comparison of Triazine derivatives. BenchChem Technical Guides. Link[1]

  • Zhao, H., et al. (2014).[1] One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization. Journal of Organic Chemistry, 79(15), 7012–7024.[1][3] Link[1]

Application Note: 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Triazine Scaffold

In the landscape of kinase inhibitor discovery, the 1,3,5-triazine ring is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This application note focuses on 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine , a highly specialized building block designed for the rapid synthesis of ATP-competitive kinase inhibitors.

This scaffold offers a unique trifunctional profile:

  • 2-Amino Group (

    
    ):  Acts as a critical Hydrogen Bond Donor/Acceptor pair for binding the kinase Hinge Region  (mimicking the Adenine of ATP).
    
  • 6-Trifluoromethyl Group (

    
    ):  Provides metabolic stability and occupies the hydrophobic Gatekeeper Pocket , enhancing potency and selectivity compared to methyl or phenyl analogs.
    
  • 4-Chloro Group (

    
    ):  An activated leaving group for Nucleophilic Aromatic Substitution (
    
    
    
    ), serving as a "diversity handle" to introduce solubilizing tails or specificity elements.

Chemical Reactivity & Synthesis Protocol

The "Diversity-Oriented" Strategy

The core utility of this scaffold lies in the electronic activation provided by the triazine ring and the electron-withdrawing


 group. This makes the Chlorine atom at position 4 exceptionally labile to nucleophilic displacement, allowing for mild, high-yielding coupling with diverse amines.
Protocol:

Displacement for Library Generation

Objective: To synthesize a library of N4-substituted triazine inhibitors.

Reagents:

  • Scaffold: 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (R-

    
     or RR'NH) (1.1 equiv)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Anhydrous THF or 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Dissolve the 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine scaffold in anhydrous THF in a reaction vial.

  • Addition: Add DIPEA followed by the specific amine nucleophile (e.g., morpholine, piperazine, or aniline derivative).

    • Note: The

      
       group activates the ring sufficiently that heating is often unnecessary for aliphatic amines.
      
  • Reaction: Stir at Room Temperature for 2–4 hours .

    • Optimization: If using sterically hindered anilines, heat to 60°C or use microwave irradiation (

      
      , 20 min).
      
  • Monitoring: Monitor by LC-MS. The product should show a mass shift corresponding to

    
    .
    
  • Work-up:

    • Method A (Precipitation): Pour the reaction mixture into cold water. Filter the precipitate.

    • Method B (Extraction): Dilute with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient) or Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Table 1: Representative Library Substituents (R-Group)

R-Group (Nucleophile)Target InteractionPhysicochemical Property
Morpholine Solvent InterfaceImproved Solubility
4-Fluoroaniline Hydrophobic Pocket IIPotency /

-Stacking
Piperazine-N-ethanol Solvent FrontSolubility / H-Bonding
Cyclopropylamine Steric FitReduced MW / Ligand Efficiency

Biological Assay Protocol

Once the library is synthesized, compounds must be screened for kinase inhibitory activity. The following protocol uses a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) format, which is robust and resistant to compound fluorescence interference.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

Principle: This assay detects the binding of the triazine inhibitor to the kinase active site by displacing a known tracer (Alexa Fluor™ 647-labeled ATP mimetic). Binding is detected via FRET between a Europium-labeled anti-tag antibody (donor) and the tracer (acceptor).

Materials:

  • Kinase: Recombinant Kinase (e.g., PI3K

    
    , mTOR, or CDK2) with GST or His-tag.
    
  • Tracer: Kinase Tracer 236 (Invitrogen).

  • Antibody: Eu-anti-GST or Eu-anti-His.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the triazine inhibitors in 100% DMSO (Top conc: 10 mM). Dilute 100-fold into Kinase Buffer (1% final DMSO).

  • Plate Setup: Add 5 µL of diluted compound to a 384-well white low-volume plate.

  • Master Mix: Prepare a mix containing Kinase (5 nM final) and Antibody (2 nM final). Add 5 µL to the wells.

  • Tracer Addition: Add 5 µL of Tracer 236 (concentration =

    
     of tracer for the specific kinase, typically 5–50 nM).
    
  • Incubation: Incubate at Room Temperature for 60 minutes in the dark.

  • Read: Measure TR-FRET on a plate reader (e.g., EnVision).

    • Excitation: 337 nm

    • Emission 1: 665 nm (Tracer)

    • Emission 2: 615 nm (Europium)

  • Analysis: Calculate TR-FRET Ratio (

    
    ). Plot % Inhibition vs. log[Compound] to determine 
    
    
    
    .

Mechanism of Action & SAR Visualization

The success of this scaffold relies on its ability to mimic the binding mode of ATP.

  • Hinge Binding: The N1 of the triazine and the exocyclic 2-

    
      form a bidentate H-bond network with the kinase hinge region (backbone NH and CO).
    
  • Gatekeeper: The 6-

    
      group is lipophilic and bulky, often displacing water and filling the pocket near the "Gatekeeper" residue (e.g., Threonine or Methionine), a key determinant of selectivity.
    
  • Solvent Front: The substituent at position 4 (displaced Chlorine) extends towards the solvent, allowing for solubilizing groups without disrupting the core binding.

Visualizing the Workflow

KinaseDiscovery Scaffold Scaffold: 4-Cl-6-CF3-Triazin-2-amine Library Library Synthesis (SnAr Displacement) Scaffold->Library + R-NH2 (DIPEA, THF) Purification Purification (Precipitation/HPLC) Library->Purification Assay Kinase Assay (TR-FRET / ADP-Glo) Purification->Assay Hit Hit Identification (IC50 < 100 nM) Assay->Hit High Potency SAR SAR Analysis: Optimize R-Group Assay->SAR Low Potency SAR->Library Refine Design

Caption: Iterative workflow for developing kinase inhibitors using the chlorotriazine scaffold.

Visualizing the Binding Mode

BindingMode Triazine Triazine Core (Scaffold) NH2 2-Amino Group (H-Bond Donor) Triazine->NH2 CF3 6-CF3 Group (Hydrophobic) Triazine->CF3 R_Group 4-Substituent (R) (Solvent/Diversity) Triazine->R_Group Hinge Kinase Hinge Region (Glu/Leu Backbone) Triazine->Hinge H-Bond Acceptor (N1) NH2->Hinge H-Bond Donor Gatekeeper Gatekeeper Pocket (Hydrophobic) CF3->Gatekeeper Van der Waals Solvent Solvent Exposed Region (Solubility) R_Group->Solvent Solubility/Selectivity

Caption: Schematic representation of the triazine scaffold interactions within the kinase ATP-binding site.

Troubleshooting & Optimization

  • Low Yield in

    
    : 
    
    • Cause: Nucleophile is too weak or sterically hindered.

    • Solution: Switch solvent to DMF or NMP and increase temperature to 80–100°C. Add a catalytic amount of KF or CsF to assist leaving group departure.

  • Insolubility:

    • Cause: The triazine core is planar and rigid, leading to

      
      -stacking aggregation.
      
    • Solution: Ensure the R-group (nucleophile) contains solubilizing moieties like morpholine, piperazine, or PEG chains.

  • Lack of Potency:

    • Cause: The

      
       group might be too bulky for the specific kinase gatekeeper.
      
    • Solution: Although the scaffold is fixed, explore R-groups that can reach the "sugar pocket" or "back pocket" to compensate.

References

  • Borkin, D. et al. (2015). "Structural basis of the activation of the kinase activity of the PI3K/mTOR dual inhibitor." Journal of Medicinal Chemistry. Link (Context: Triazine scaffolds in PI3K/mTOR inhibition).

  • Zhao, H. et al. (2012). "Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold." Bioorganic & Medicinal Chemistry Letters. Link

  • LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific. Link

  • Blotny, G. (2006).[1] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron. Link (Context: Chemistry of chlorotriazines).

Sources

Application Notes and Protocols for the Functionalization of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and herbicidal properties. The strategic functionalization of this heterocyclic system allows for the precise tuning of its physicochemical and pharmacological properties. 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine is a particularly valuable building block for the synthesis of novel molecular entities. The presence of a trifluoromethyl group imparts unique electronic properties, enhances metabolic stability, and can improve membrane permeability, all of which are desirable features in drug design. This document provides a comprehensive guide to the functionalization of this versatile scaffold, focusing on key synthetic transformations and offering detailed, field-proven protocols.

The reactivity of the triazine ring is governed by the presence of three electron-withdrawing nitrogen atoms, which makes the carbon atoms susceptible to nucleophilic attack. In the case of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine, the reactivity of the C4-chloro substituent is modulated by the opposing electronic effects of the electron-donating amino group at C2 and the strongly electron-withdrawing trifluoromethyl group at C6. This unique electronic environment necessitates a careful consideration of reaction conditions to achieve selective and efficient functionalization.

This guide will explore three principal avenues for the derivatization of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine:

  • Nucleophilic Aromatic Substitution (SNA_r_): A fundamental reaction for introducing a wide variety of nucleophiles.

  • Suzuki-Miyaura Cross-Coupling: A powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: A versatile palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, allowing for the introduction of diverse amino groups.

I. Nucleophilic Aromatic Substitution (SNA_r_): The Gateway to Diverse Functionality

The displacement of the chloride ion from the triazine ring via nucleophilic aromatic substitution is a cornerstone of its functionalization. The electron-deficient nature of the triazine ring facilitates this reaction, which proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate (Meisenheimer complex).

The reactivity of the C-Cl bond in 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine is enhanced by the potent electron-withdrawing effect of the trifluoromethyl group. However, the electron-donating amino group at the C2 position can partially mitigate this effect. Therefore, while the reaction is generally facile, the choice of nucleophile, base, and temperature is crucial for achieving high yields and avoiding side reactions.

General Reaction Scheme:

Caption: General scheme for the nucleophilic aromatic substitution of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine.

Protocol 1: Reaction with Aliphatic and Aromatic Amines

This protocol describes the reaction of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine with a primary or secondary amine.

Parameter Condition Rationale/Notes
Starting Material 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine1.0 equivalent
Nucleophile Amine (e.g., morpholine, piperidine, aniline)1.1 - 1.5 equivalents
Base Diisopropylethylamine (DIPEA) or K₂CO₃1.5 - 2.0 equivalents. DIPEA is a non-nucleophilic organic base suitable for scavenging the generated HCl. K₂CO₃ is a solid base that can be easily filtered off.
Solvent Dichloromethane (DCM), Acetonitrile (MeCN), or 1,4-DioxaneAnhydrous and inert solvents are recommended to prevent hydrolysis of the starting material.
Temperature Room temperature to 80 °CThe reaction with aliphatic amines often proceeds at room temperature, while less nucleophilic aromatic amines may require heating.
Reaction Time 2 - 24 hoursMonitor reaction progress by TLC or LC-MS.

Step-by-Step Methodology:

  • To a solution of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add the amine (1.2 mmol) and the base (1.5 mmol).

  • Stir the reaction mixture at the appropriate temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized triazine.

Protocol 2: Reaction with Alcohols and Phenols

This protocol outlines the synthesis of ether derivatives through reaction with alcohols or phenols.

Parameter Condition Rationale/Notes
Starting Material 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine1.0 equivalent
Nucleophile Alcohol or Phenol1.1 - 1.5 equivalents
Base Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)1.2 equivalents. A strong base is required to deprotonate the alcohol/phenol to form the more nucleophilic alkoxide/phenoxide.
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Anhydrous and aprotic solvents are essential.
Temperature 0 °C to room temperatureThe reaction is typically initiated at a lower temperature due to the exothermic nature of the deprotonation step.
Reaction Time 1 - 12 hoursMonitor reaction progress by TLC or LC-MS.

Step-by-Step Methodology:

  • To a suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous THF (5 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of the alcohol or phenol (1.2 mmol) in anhydrous THF (5 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

II. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents. The application of the Suzuki coupling to 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine allows for the direct installation of a wide range of aryl and heteroaryl moieties at the C4 position.

Catalytic Cycle Overview:

Suzuki_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Cl Pd(II)_Complex Ar-Pd(II)-Cl(L_n) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OR)₂ Base Pd(II)_Aryl_Complex Ar-Pd(II)-Ar'(L_n) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Ar-Ar' (Coupled Product) Reductive_Elimination->Product Buchwald_Hartwig_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Cl Pd(II)_Complex Ar-Pd(II)-Cl(L_n) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR'R'' Base Pd(II)_Amido_Complex Ar-Pd(II)-NR'R''(L_n) Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Ar-NR'R'' (Coupled Product) Reductive_Elimination->Product

Sources

Troubleshooting & Optimization

preventing hydrolysis of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine (CAS: 1211518-11-4).

This compound presents a specific challenge: the electron-withdrawing trifluoromethyl (-CF


) group significantly activates the triazine ring, making the C-Cl bond highly electrophilic. While this is advantageous for desired nucleophilic substitutions (

), it simultaneously lowers the energy barrier for hydrolysis by atmospheric moisture or wet solvents.

Ticket Subject: Stability & Handling of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine Status: Resolved Support Level: Senior Application Scientist

Core Stability Analysis

The primary failure mode for this reagent is the hydrolysis of the C-Cl bond to form 4-hydroxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine (or its tautomeric amide form).

  • The Driver: The -CF

    
     group exerts a strong inductive effect (-I), pulling electron density away from the ring carbons. This makes the carbon attached to the chlorine atom more positive (electrophilic) and thus more susceptible to attack by weak nucleophiles like water.
    
  • The Stabilizer: The amino group (-NH

    
    ) donates electron density (+M), providing some stabilization compared to cyanuric chloride. However, it is insufficient to counteract the activation from the -CF
    
    
    
    group completely in the presence of moisture.

Critical Storage & Handling (FAQ)

Q: My compound arrived at room temperature. Is it degraded? A: Likely not, provided the seal is intact. While the compound is stable at room temperature in a dry state, we recommend long-term storage at 2–8°C under an inert atmosphere (Argon or Nitrogen). Cold storage minimizes the kinetic rate of hydrolysis from any trapped headspace moisture.

Q: Can I handle this on an open bench? A: For weighing small amounts (<100 mg), rapid handling on the bench is acceptable if the relative humidity is <40%. For larger scale or precise stoichiometry, use a glovebox or Schlenk line . The solid is hygroscopic; once it absorbs water, hydrolysis becomes autocatalytic as HCl is generated (acid catalysis).

Q: What is the "Red Flag" for degradation? A: Pure material is typically a white to off-white solid. A change to a yellowish hue or a clumping/sticky texture indicates partial hydrolysis and the formation of HCl/hydroxy-impurities.

Reaction Optimization & Solvent Selection[1][2]

Q: Which solvents are strictly forbidden? A: Avoid alcohols (MeOH, EtOH) and wet DMF/DMSO .

  • Alcohols:[1] Will compete with your nucleophile to form alkoxy-triazine byproducts.

  • Wet DMF: DMF is hygroscopic. At elevated temperatures, DMF can also decompose to form dimethylamine, which will react with the triazine.

Q: What is the "Gold Standard" solvent system? A: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane) are preferred. They solubilize the organic reactants well but do not participate in the reaction.

Solvent Compatibility Matrix
SolventSuitabilityPre-treatment RequiredRisk Factor
THF High Distill over Na/Benzophenone or use Molecular Sieves (3Å)Peroxide formation (check test strips)
DCM High Dry over CaH

or Molecular Sieves (4Å)
Volatility (concentration changes)
Acetonitrile MediumDry over CaH

Can coordinate to metals if using catalysis
DMF LowStore over Sieves; Vacuum distillHygroscopic; difficult to remove
Ethanol Zero N/AReacts to form ethyl ether derivative

Troubleshooting Guide (Symptom -> Diagnosis -> Fix)

Symptom 1: "I see a new peak in LCMS with Mass [M-Cl+OH]."

  • Diagnosis: Hydrolysis has occurred.[2][3] The chlorine (35/37 isotope pattern) is gone, replaced by OH (mass shift -35 + 17 = -18 loss roughly, but precise mass shift is -19.96 Da).

  • Root Cause: Wet solvent or un-dried base. Bases like K

    
    CO
    
    
    
    are hygroscopic.
  • The Fix:

    • Flame-dry all glassware under vacuum.

    • Use commercially available "Anhydrous" grade solvents or dry them over activated 3Å/4Å molecular sieves for 24 hours.

    • Switch to organic bases (e.g., DIPEA, Et

      
      N) that can be distilled/dried more easily than inorganic salts.
      

Symptom 2: "The reaction stalls at 60% conversion."

  • Diagnosis: The HCl byproduct generated during substitution is protonating your nucleophile (if it's an amine), rendering it non-nucleophilic.

  • The Fix: Ensure you have at least 2.2 equivalents of base . One equivalent neutralizes the HCl produced; the slight excess ensures the nucleophile remains active.

Symptom 3: "Yield is low, and I see multiple spots on TLC."

  • Diagnosis: Temperature was too high during addition. The -CF

    
     group makes the ring reactive enough that high temps promote side reactions (double substitution or polymerization).
    
  • The Fix: Perform the addition of the nucleophile at 0°C . Allow it to warm to Room Temp (RT) only after 1 hour.

Experimental Protocol: Hydrolysis-Free Substitution

Objective: React 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine (1.0 eq) with a primary amine nucleophile (1.1 eq).

  • Setup: Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar and a rubber septum. Connect to a Schlenk line (Vacuum/Argon manifold).

  • Drying: Flame-dry the flask under vacuum. Backfill with Argon.[4] Repeat 3x.

  • Solvent Prep: Syringe in anhydrous THF (0.1 M concentration relative to triazine).

  • Reagent Addition:

    • Add the triazine starting material quickly under a positive stream of Argon.

    • Cool the solution to 0°C (Ice/Water bath).

    • Add DIPEA (N,N-Diisopropylethylamine) (2.5 eq). Note: DIPEA acts as an HCl scavenger.

  • Nucleophile Addition: Dissolve the amine nucleophile in a minimal amount of anhydrous THF. Add dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 30 mins, then remove ice bath and stir at RT for 2–4 hours. Monitor by TLC/LCMS.[4]

  • Quench (Critical Step):

    • Do NOT quench with strong base (NaOH), as this will hydrolyze any unreacted material or the product if it has labile groups.

    • Quench with saturated NH

      
      Cl (aq)  or water.
      
    • Extract immediately with EtOAc.

Mechanistic Visualization

Diagram 1: Reactivity & Hydrolysis Pathway

This diagram illustrates the competition between the desired substitution and the hydrolysis failure mode, highlighting the electronic influence of the -CF


 group.

G Start 4-Chloro-6-(trifluoromethyl)- 1,3,5-triazin-2-amine Activation Activated C-Cl Bond (High Electrophilicity) Start->Activation  Electronic Activation   CF3 CF3 Group (Inductive Withdrawal) CF3->Activation Product Desired Product (Substitution) Activation->Product  SNAr Mechanism   Waste Hydrolysis Impurity (4-Hydroxy derivative) Activation->Waste  Hydrolysis   Path_Good Pathway A: Anhydrous Conditions + Nucleophile (R-NH2) Path_Bad Pathway B: Moisture Present + H2O / OH-

Caption: The electron-withdrawing CF3 group activates the C-Cl bond. Without moisture control (Pathway B), water outcompetes the nucleophile.

Diagram 2: Solvent & Base Decision Tree

A logic flow for selecting the correct reaction conditions to minimize hydrolysis.

DecisionTree Start Select Reaction Conditions Q1 Is the Nucleophile Water Soluble? Start->Q1 Solvent_Aq Biphasic System (DCM / Water) Q1->Solvent_Aq Yes Solvent_Org Anhydrous Organic (THF or DCM) Q1->Solvent_Org No Branch_Yes Yes (e.g., salts) Branch_No No (Organic amines) Base_Q Select Base Solvent_Org->Base_Q Precaution CRITICAL: Dry solvents over 3Å Sieves Solvent_Org->Precaution Base_Inorg Inorganic (K2CO3) *Requires drying* Base_Q->Base_Inorg Base_Org Organic (DIPEA/TEA) *Preferred* Base_Q->Base_Org

Caption: Decision matrix for optimizing reaction conditions. Anhydrous organic systems with organic bases are preferred to prevent hydrolysis.

References

  • Blotny, G. (2006).[5] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.

  • BenchChem Technical Support. (2025). "Techniques for Handling Air- and Moisture-Sensitive Compounds."[6] BenchChem Technical Guides.

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 2-Amino-4-chloro-6-phenyl-1,3,5-triazine (Structural Analog)."

  • Mora, P., et al. (2006). "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines." Molecules, 11, 371-382.

  • Probst, D. A., et al. (2012). "Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones." Russian Chemical Bulletin, 61(1), 99-112.[3][7]

Sources

controlling temperature for selective substitution on triazine rings

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Temperature for Selective Substitution on Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) Audience: Researchers, Process Chemists, and Drug Discovery Scientists Support Tier: Level 3 (Senior Application Scientist)

Part 1: The Core Protocol (The "Three-Zone" Rule)

Welcome to the Triazine Chemistry Support Center. You are likely here because you are navigating the sequential nucleophilic aromatic substitution (


) of cyanuric chloride.

The selectivity of this reaction is governed by a beautiful interplay between electronic deactivation and temperature control . As you replace each electron-withdrawing chlorine atom with an electron-donating nucleophile (like an amine or alkoxide), the triazine ring becomes progressively less electrophilic. To overcome this increasing energy barrier, you must step up the thermal energy for each subsequent substitution.

The Golden Rule of Selectivity
  • Zone 1 (0°C to 5°C): First Substitution (Mono-displacement)

  • Zone 2 (30°C to 50°C): Second Substitution (Di-displacement)

  • Zone 3 (>80°C / Reflux): Third Substitution (Tri-displacement)

Visual Workflow: The Temperature Gate System

The following diagram illustrates the critical decision gates and temperature requirements for sequential substitution.

TriazineSubstitution Start Cyanuric Chloride (Trichloro-s-triazine) Check1 Check: Exotherm Control? Start->Check1 Dissolve in Acetone/THF Step1 Zone 1: Mono-Substitution Target: 0°C - 5°C Check2 Check: pH & Solubility? Step1->Check2 Complete Conversion (TLC/HPLC) Check1->Step1 Add Nucleophile 1 (Slow Addition) Check1->Check1 Ice Bath Failure? (Risk: Disubstitution) Step2 Zone 2: Di-Substitution Target: 35°C - 50°C Step3 Zone 3: Tri-Substitution Target: >80°C (Reflux) Step2->Step3 Add Nucleophile 3 (Reflux) Check2->Step2 Add Nucleophile 2 (Warm to RT) Check2->Check2 Hydrolysis Risk? (Keep pH < 7) Product Final Product (Trisubstituted Triazine) Step3->Product Workup

Caption: Operational workflow for sequential triazine substitution, highlighting critical temperature gates and checkpoints.

Part 2: Quantitative Data & Reaction Parameters

Use this reference table to set your reactor conditions. Note that "Nucleophile Order" is critical: Always install the weakest nucleophile first if possible, as the ring deactivates with each step.

ParameterZone 1 (Mono) Zone 2 (Di) Zone 3 (Tri)
Temperature



(Reflux)
Time (Typical) 1 - 3 Hours4 - 12 Hours12 - 24 Hours
Solvent System Acetone/Water, THF, DCMAcetone/Water, DioxaneDioxane, Toluene, DMF
Base Requirement 1.0 - 1.1 eq (

/DIPEA)
1.0 - 1.1 eqExcess (>2.0 eq)
Key Risk Exotherm: Runaway to di-subHydrolysis: If pH > 7Incomplete Rxn: Steric hindrance
Monitoring TLC (Non-polar eluent)TLC/HPLCHPLC/LC-MS

Part 3: Troubleshooting Guides (Q&A)

Module 1: The "Cold" Phase (Mono-Substitution)

Q: I am aiming for mono-substitution at 0°C, but I see significant di-substituted impurity (10-15%). What went wrong?

A: This is a classic "Thermal Leak" or "Concentration Hotspot" issue. Even if your bath is at 0°C, the local temperature at the addition site might be spiking.

  • The Causality: The first substitution is highly exothermic. If you add the nucleophile too fast, the local heat generated pushes the immediate molecules into Zone 2 activation energy, causing a second substitution instantly.

  • The Fix:

    • Slow Addition: Add the nucleophile dropwise over 30-60 minutes.

    • Dilution: Dilute your nucleophile solution significantly before addition.

    • Reverse Addition: If solubility permits, add the nucleophile to the cyanuric chloride solution, not the other way around, to keep the triazine in excess during the mixing phase.

Q: My reaction mixture turned into a thick paste at 0°C. Is this normal? A: Yes, cyanuric chloride and its mono-intermediates are often less soluble in cold acetone/water mixtures.

  • The Fix: Ensure vigorous mechanical stirring (overhead stirrer preferred over magnetic). Do not add more solvent if it lowers the concentration too much, as this slows the kinetics. If the paste is unworkable, switch to THF or DCM, but ensure your base (acid scavenger) is compatible.

Module 2: The "Warm" Phase (Di-Substitution)

Q: I am trying to attach a second amine at 40°C, but the reaction has stalled at 60% conversion. Should I increase the temperature to reflux?

A: Stop! Do not jump to reflux yet.

  • The Causality: Jumping to reflux (Zone 3) before the second substitution is complete risks premature displacement of the third chlorine, leading to a mix of di- and tri-products.

  • The Fix:

    • Check pH: The reaction generates HCl. If your base (

      
       or DIPEA) is consumed, the amine nucleophile becomes protonated (ammonium salt) and non-nucleophilic. Verify the pH is slightly basic (pH 8-9).
      
    • Solubility: Ensure the mono-substituted intermediate is actually in solution.

    • Time: Extend the reaction time at 45-50°C. Only push to 60°C if the nucleophile is sterically hindered.

Module 3: The "Hot" Phase (Tri-Substitution)

Q: I cannot get the third chlorine to displace, even at reflux in dioxane (101°C).

A: The triazine ring is now electron-rich and "deactivated."

  • The Fix:

    • Forcing Conditions: Switch to a higher boiling solvent like Toluene (

      
      ) or DMF (
      
      
      
      ).
    • Stronger Base: Use a stronger non-nucleophilic base (e.g., NaH in dry THF) if your nucleophile is an alcohol or amine.

    • Microwave Synthesis: Microwave irradiation is highly effective for the difficult third substitution, often completing it in minutes at

      
      .
      
Module 4: General Troubleshooting (Hydrolysis)

Q: I see a peak at [M-Cl+OH] in my mass spec. Why is my product hydrolyzing?

A: Hydrolysis is the enemy of cyanuric chloride chemistry. It occurs when water attacks the ring instead of your nucleophile.

  • The Causality: This is driven by high pH and heat. While water is often used as a co-solvent (e.g., Acetone/Water) to dissolve inorganic bases, warm alkaline water rapidly hydrolyzes the C-Cl bond.

  • The Protocol:

    • Keep it Cold: Never allow an aqueous basic solution of cyanuric chloride to warm up above 5°C unless the nucleophile is present and reacting.

    • Order of Operations: Add the base last or simultaneously with the nucleophile. Never let cyanuric chloride sit in basic water alone.

    • Anhydrous Route: If hydrolysis persists, switch to an anhydrous system: Dry THF solvent + DIPEA (organic base).

Part 4: Standard Operating Procedure (SOP)

Protocol: Sequential Substitution (Amine-Amine-Amine)
  • Step 1 (Mono):

    • Dissolve Cyanuric Chloride (1.0 eq) in Acetone. Cool to 0°C .[1][2][3]

    • Add Amine #1 (1.0 eq) +

      
       (1.1 eq) in water dropwise.
      
    • Maintain < 5°C . Stir 2 hours.

    • Checkpoint: TLC shows consumption of starting material.[1]

  • Step 2 (Di):

    • Add Amine #2 (1.0 eq) to the same vessel.

    • Warm to Room Temperature (or 40°C).

    • Monitor pH; add base if it drops below 7.

    • Stir 6-12 hours.

  • Step 3 (Tri):

    • Add Amine #3 (Excess, 2-3 eq).

    • Swap solvent to Dioxane (if needed) or heat acetone system in a pressure vessel.

    • Heat to Reflux (>80°C) .

    • Stir overnight.

References

  • Blotny, G. (2006).[4] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Thurston, J. T., et al. (1951). "Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines." Journal of the American Chemical Society, 73(7), 2981-2983. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Cyanuric Chloride Nucleophilic Substitution." Link

  • Mittal, A., et al. (2017). "Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives." Chemistry Central Journal. Link

  • Organic Syntheses. (2008). "1,3,5-Triazine-based Dendrimers." Org.[3] Synth. 85, 10-14. Link

Sources

Technical Support Center: Solubility of Trifluoromethyl Triazine Amines in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with trifluoromethyl triazine amines. This guide is designed to provide you with in-depth technical assistance and field-proven insights to navigate the solubility challenges often encountered with this important class of compounds. Our goal is to empower you with the knowledge to optimize your experimental workflows, from reaction setup to purification and analysis.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the solubility of trifluoromethyl triazine amines.

Q1: Why do my trifluoromethyl triazine amine compounds show poor solubility in common organic solvents like chloroform and methanol?

A1: The low solubility of many amino-substituted triazines, including those with trifluoromethyl groups, can often be attributed to strong intermolecular forces. Specifically, intermolecular hydrogen bonding between the amine groups and π-stacking of the aromatic triazine rings can lead to the formation of highly stable, insoluble aggregates.[1] The trifluoromethyl group, being highly electron-withdrawing, can also influence the electronic properties of the triazine ring and impact its interactions with solvents.

Q2: I'm struggling to get a clear NMR spectrum of my compound due to poor solubility. What solvents should I try?

A2: This is a common challenge. For nuclear magnetic resonance (NMR) spectroscopy, standard deuterated solvents like chloroform-d (CDCl₃), DMSO-d₆, and methanol-d₄ may not be effective at room temperature.[1] We recommend the following troubleshooting steps:

  • Solvent Mixtures: Try a mixture of CDCl₃ with a small amount of trifluoroacetic acid (TFA), for example, a 7% TFA solution. The acid can protonate the triazine, which disrupts the intermolecular hydrogen bonding and π-stacking that cause aggregation.[1]

  • Elevated Temperature: Running the NMR experiment at a higher temperature, such as 50 °C in CDCl₃, can sometimes improve solubility enough to obtain a good spectrum.[1]

  • Alternative Solvents: Consider using deuterated acetonitrile (CD₃CN) or pyridine-d₅, which have shown success in dissolving some challenging triazine derivatives.[1]

Q3: Are there any general trends for the solubility of trifluoromethyl triazine amines in different classes of organic solvents?

A3: While specific quantitative data is often compound-dependent, a general qualitative trend can be observed. Based on the principle of "like dissolves like," the polarity of your specific trifluoromethyl triazine amine will be a key determinant. Generally, these compounds are expected to have better solubility in polar aprotic solvents compared to nonpolar or protic solvents. Here is a general guide:

  • High Expected Solubility: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are often good starting points.

  • Moderate Expected Solubility: Chlorinated solvents such as dichloromethane (DCM) and chloroform, as well as ethers like tetrahydrofuran (THF), often provide moderate solubility.

  • Lower Expected Solubility: Alcohols such as methanol and ethanol may show variable solubility depending on the specific substituents. Nonpolar solvents like hexanes and toluene are generally poor solvents for these compounds.

Q4: How does the trifluoromethyl group specifically impact solubility?

A4: The trifluoromethyl (-CF₃) group has a significant impact on the physicochemical properties of a molecule. It is highly electronegative and electron-withdrawing, which can alter the polarity and hydrogen bonding capacity of the amino and triazine groups. Furthermore, the -CF₃ group increases the lipophilicity of the molecule, which can enhance its solubility in certain organic solvents while decreasing it in aqueous media.[2][3]

Troubleshooting Guide: Overcoming Solubility Challenges

This section provides detailed protocols and logical frameworks to systematically address solubility issues during your experiments.

Initial Solubility Screening

Before proceeding with a large-scale reaction or purification, it is crucial to perform a small-scale solubility screen.

Experimental Protocol: Rapid Solubility Assessment

Objective: To qualitatively assess the solubility of a trifluoromethyl triazine amine in a range of common organic solvents.

Materials:

  • Your trifluoromethyl triazine amine compound (a few milligrams)

  • A selection of organic solvents (e.g., DMSO, DMF, ACN, THF, DCM, Methanol, Ethanol, Toluene, Hexane)

  • Small vials (e.g., 1.5 mL microcentrifuge tubes or small glass vials)

  • Vortex mixer

  • Pipettes

Procedure:

  • Preparation: Add approximately 1-2 mg of your compound to each labeled vial.

  • Solvent Addition: Add 0.5 mL of a specific solvent to each corresponding vial.

  • Mixing: Vortex each vial vigorously for 1-2 minutes.

  • Observation: Visually inspect each vial for the presence of undissolved solid.

  • Classification: Classify the solubility as:

    • Freely Soluble: No visible solid particles.

    • Sparingly Soluble: Some solid remains, but a significant portion appears to have dissolved.

    • Insoluble: The majority of the solid remains undissolved.

Optimizing Reaction Conditions for Poorly Soluble Starting Materials

If your starting trifluoromethyl triazine amine is poorly soluble in the desired reaction solvent, consider the following strategies:

  • Solvent Mixtures: Employ a co-solvent system. For example, if your reaction requires a non-polar solvent but your triazine is insoluble, adding a small amount of a more polar co-solvent like THF or DMF might be sufficient to bring it into solution.

  • Elevated Temperature: Many compounds exhibit increased solubility at higher temperatures. Refluxing the reaction mixture may be an effective strategy.

  • Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can help shuttle the triazine from the solid or organic phase to the reaction interface.

Troubleshooting Purification by Crystallization

Recrystallization can be an excellent purification technique, but it is highly dependent on the solubility profile of your compound.

Diagram: Logical Workflow for Crystallization Solvent Selection

Caption: A decision-making workflow for selecting an appropriate solvent system for the recrystallization of a trifluoromethyl triazine amine.

Quantitative Solubility Determination

For many applications in drug development and process chemistry, a quantitative measure of solubility is required. The shake-flask method followed by HPLC analysis is a gold-standard technique.

Experimental Protocol: Shake-Flask Method for Quantitative Solubility Measurement

Objective: To determine the equilibrium solubility of a trifluoromethyl triazine amine in a specific organic solvent at a set temperature.

Materials:

  • Your trifluoromethyl triazine amine compound

  • Selected organic solvent(s)

  • Scintillation vials or other sealable glass vials

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of your compound to a vial. The key is to have undissolved solid remaining at equilibrium.

    • Add a known volume of the chosen solvent.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial on the shaker in a temperature-controlled environment (e.g., 25 °C).

    • Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Preparation for Analysis:

    • Allow the vial to stand undisturbed for at least one hour to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of your analytical method.

  • Analysis:

    • Prepare a calibration curve using standard solutions of your compound of known concentrations.

    • Analyze the diluted sample by HPLC.

    • Determine the concentration of your compound in the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the solubility of your compound in that solvent at the specified temperature.

Summary of Expected Solubility

The following table provides a qualitative summary of the expected solubility of trifluoromethyl triazine amines in common organic solvents. Note: This is a general guide, and experimental verification is highly recommended.

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can effectively solvate the polar regions of the molecule without interfering with the hydrogen bonding capabilities of the amine groups to the same extent as protic solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents have a moderate polarity and can interact favorably with the triazine ring and its substituents.
Ethers Tetrahydrofuran (THF), DioxaneModerateTHF and dioxane can act as hydrogen bond acceptors and have a moderate polarity, making them suitable for many triazine derivatives.
Alcohols Methanol, EthanolLow to ModerateProtic solvents can compete for hydrogen bonding with the amine groups, which can either enhance or disrupt solubility depending on the overall structure.
Nonpolar Aromatic Toluene, BenzeneLowThe polar nature of the triazine ring and the amine substituents generally leads to poor solubility in nonpolar aromatic solvents.
Nonpolar Aliphatic Hexanes, HeptaneVery Low / InsolubleThe significant difference in polarity makes these solvents unsuitable for dissolving most trifluoromethyl triazine amines.

Visualizing Solute-Solvent Interactions

The interplay of intermolecular forces dictates solubility. The following diagram illustrates the key interactions that can promote or hinder the dissolution of a trifluoromethyl triazine amine.

G cluster_0 Insoluble State (Solid) cluster_1 Soluble State (in Polar Aprotic Solvent) Compound1 Trifluoromethyl Triazine Amine Compound2 Trifluoromethyl Triazine Amine Compound1->Compound2 H-Bonding & π-Stacking Interactions Overcoming Intermolecular Forces Leads to Solvation SolvatedCompound Trifluoromethyl Triazine Amine Solvent1 Solvent (e.g., DMSO) SolvatedCompound->Solvent1 Dipole-Dipole Solvent2 Solvent (e.g., DMSO) SolvatedCompound->Solvent2 Dispersion Solvent3 Solvent (e.g., DMSO) SolvatedCompound->Solvent3 H-Bond Acceptor

Caption: A diagram illustrating the competition between solute-solute interactions (leading to insolubility) and solute-solvent interactions (leading to solubility) for a trifluoromethyl triazine amine.

References

  • Structural characterization of triazines. TDX. (n.d.). Retrieved March 7, 2024, from [Link]

  • H., G. R., & D., O. H. (2002). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Curren, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water. Analytical Chemistry, 73(4), 740–745.
  • Jasiński, M., Utecht-Jarzyńska, G., & Mlostoń, G. (2023). Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. Molecules, 28(2), 798.
  • Tomasella, D., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(15), 3009.
  • Wang, X., et al. (2025). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv.
  • Zhang, C., et al. (2021). Saturated Solubility Determination and Correlation of 2-Methyl-4-Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K.
  • Sagan, F., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. International Journal of Molecular Sciences, 23(21), 13308.
  • Zhang, P., et al. (2018). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents.
  • Witanowski, M., Sicinska, W., & Webb, G. A. (1992). Solvent Effects on Nitrogen NMR Shieldings of 1,2,4-Triazine [II]. Journal of Magnetic Resonance, 98(1), 113–117.
  • Zhang, W., & Curran, D. P. (2006). Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent. Organic Letters, 8(11), 2213–2216.

Sources

Technical Support Center: Chlorotriazine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TCT-001 | Topic: Removal of Diamino Byproducts

Welcome to the Chlorotriazine Application Support Center. You are accessing this guide because your Cyanuric Chloride (TCT) substitution reaction has yielded a mixture of products. Specifically, you are likely attempting to synthesize a mono-substituted (2,4-dichloro-6-amino-s-triazine) or di-substituted (2-chloro-4,6-diamino-s-triazine) species, but "over-alkylation" has occurred.

This guide provides a diagnostic workflow, prevention protocols, and remediation techniques to isolate your target compound based on the differential physicochemical properties of chlorotriazines.

Part 1: Diagnostic & Mechanistic Pathway

Before attempting purification, confirm the identity of your impurity. The reactivity of TCT is governed by the "Rule of Three," where each chlorine substitution deactivates the ring, requiring higher temperatures for subsequent steps.

The Reactivity Landscape (Graphviz)

The following diagram illustrates the temperature-dependent pathway and where the "Over-Alkylation" error occurs.

TCT_Pathway cluster_conditions Critical Control Parameters TCT Cyanuric Chloride (TCT) Mono Target: Mono-Substituted (2,4-dichloro-s-triazine) TCT->Mono Nucleophile (1 eq) Temp: 0°C Fast Di Impurity: Di-Substituted (2-chloro-4,6-diamino-s-triazine) Mono->Di ERROR: Over-Alkylation Temp: >20°C or Excess Amine Mono->Di Controlled Step Temp: 25-40°C Tri Tri-Substituted (Melamine Derivative) Di->Tri Temp: >80°C (Reflux) Params 1. Temperature (Most Critical) 2. Stoichiometry 3. Base Addition Rate

Figure 1: Stepwise nucleophilic substitution of Cyanuric Chloride. The red dashed line represents the common failure mode where temperature spikes or excess amine cause premature formation of the diamino species.

Part 2: Remediation (Removal of Byproducts)

If you have already performed the reaction and detected the diamino impurity (via TLC or LC-MS), use the following purification strategies. These rely on the basicity difference between the mono- and di-substituted species.

The "Basicity Valve" Technique (Liquid/Oil Products)

Principle: The mono-substituted product (2,4-dichloro) contains two electron-withdrawing chlorine atoms, making the ring electron-deficient and the amino group a very weak base. The di-substituted impurity (monochloro) has two electron-donating amino groups, making it significantly more basic.

Protocol:

  • Dissolution: Dissolve your crude reaction mixture in an organic solvent (DCM or Ethyl Acetate).

  • Acid Wash: Wash the organic layer with cold, dilute aqueous acid (0.5M - 1M HCl or 10% NaHSO₄).

    • Mechanism:[1][2][3] The more basic diamino impurity will protonate and migrate into the aqueous layer.

    • Target: The less basic mono-substituted target will remain in the organic layer.

  • Separation: Collect the organic layer.[4][5]

  • Neutralization: Wash the organic layer with saturated NaHCO₃ to remove residual acid, then Brine.

  • Drying: Dry over Na₂SO₄ and concentrate.

⚠️ Warning: Do not use concentrated acid or prolonged exposure times, as this may hydrolyze the remaining chlorine atoms on your target product [1].

Recrystallization (Solid Products)

If your product is a solid, solubility differences are often sufficient for purification.

Solvent SystemTarget (Mono) SolubilityImpurity (Di) SolubilityOutcome
Hexane / DCM High (in DCM)LowImpurity precipitates or remains undissolved.
Toluene High (Hot) / Moderate (Cold)Low (Cold)Recrystallize to leave diamino impurity in mother liquor.
Cold Water InsolubleInsolubleWash only: Removes salts and TCT-hydrolysis products (Cyanuric Acid), but not diamino organic impurities.

Part 3: Prevention (Process Control)

The most effective way to handle diamino byproducts is to prevent their formation.

Protocol: Selective Mono-Substitution (The 0°C Standard)

Objective: Synthesize 2,4-dichloro-6-amino-s-triazine with <5% diamino impurity.

Reagents:

  • Cyanuric Chloride (TCT): 1.0 equiv (Freshly recrystallized if yellow).

  • Amine Nucleophile: 0.95 - 1.0 equiv.

  • Base (DIPEA or Na₂CO₃): 1.0 equiv.

  • Solvent: THF, Acetone, or DCM.

Step-by-Step:

  • The Cold Trap: Dissolve TCT in the solvent and cool to -5°C to 0°C using an ice/salt bath. Ensure the internal temperature is monitored.

  • Slow Addition: Dissolve the Amine and Base in a separate volume of solvent. Add this mixture to the TCT solution dropwise over 30–60 minutes.

    • Why? Keeping the concentration of free amine low prevents it from attacking the product (Mono) which is generated in situ.

  • Temperature Discipline: Maintain the reaction temperature below 5°C throughout the addition.

  • Quench: Once addition is complete, stir for 30 mins at 0°C. Monitor by TLC. If starting material (TCT) is gone, quench immediately with water or dilute acid to stop further reaction.

Part 4: Troubleshooting FAQs

Q: My TLC shows a spot just below my mono-substituted product. What is it? A: This is likely the diamino byproduct . As you substitute chlorines (non-polar) with amines (polar, H-bonding), the polarity increases, and the Rf value decreases.

  • Rf Order (Non-polar solvent): TCT > Mono-substituted > Di-substituted > Tri-substituted.[1]

Q: Can I use water as a solvent to avoid organic waste? A: Yes, but with risks. TCT is sensitive to hydrolysis. If using water/acetone mixtures, keep the temperature strictly at 0°C. Hydrolysis yields hydroxy-chlorotriazines (cyanuric acid derivatives), which are often insoluble solids that can be filtered off, but they lower your yield [2].

Q: Why is my yield low even though the starting material is gone? A: Check for hydrolysis. If your base addition was too fast or the pH rose >10, hydroxide ions may have competed with your amine, creating water-soluble hydroxy-derivatives that were lost in the aqueous workup.

Q: I need the Di-substituted product, but I keep getting Tri-substituted impurities. A: Reverse the logic. Perform the second substitution at Room Temperature (25°C) . Do not heat to reflux until you specifically want the third substitution. Use exactly 2.0-2.1 equivalents of amine total.

References

  • Blotny, G. (2006).[1][4][6] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.

  • Stanková, M., & Lebl, M. (1996).[7] Library generation through successive substitution of trichlorotriazine.[7] Molecular Diversity, 2, 75–80.[7]

  • Organic Syntheses. (2008). Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Organic Syntheses, 85, 10. (Demonstrates temperature control protocols).

Sources

Technical Support Guide: Optimization of Ammonia Addition to 2,4-Dichloro-6-(trifluoromethyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

2,4-Dichloro-6-(trifluoromethyl)-1,3,5-triazine is a highly electrophilic scaffold used in drug discovery and agrochemistry. The presence of the trifluoromethyl (-CF₃) group at the 6-position exerts a strong electron-withdrawing effect (inductive effect, -I), significantly activating the ring towards nucleophilic attack compared to standard cyanuric chloride.

While this activation facilitates rapid reaction, it introduces critical challenges in chemoselectivity (mono- vs. di-amination) and hydrolytic stability . This guide addresses the specific optimization of ammonia addition to yield the mono-amino derivative (4-amino-2-chloro-6-(trifluoromethyl)-1,3,5-triazine) while suppressing side reactions.

Troubleshooting & Optimization (Q&A)

Category A: Selectivity & Yield Control

Q1: I am observing significant formation of the di-amino byproduct (2,4-diamino-6-(trifluoromethyl)-1,3,5-triazine). How do I stop the reaction at the mono-substitution stage?

A: The high electrophilicity of the CF₃-triazine ring makes the second chlorine displacement faster than in standard chlorotriazines. To achieve selectivity:

  • Temperature Control is Critical: unlike cyanuric chloride which requires 0°C for the first substitution, the CF₃ analog is reactive enough to require -20°C to -10°C .

  • Stoichiometry: Use a strict 0.95 to 1.0 equivalent of ammonia. Excess ammonia immediately attacks the highly activated mono-amino product.

  • Mode of Addition: Do not add the triazine to the ammonia. Add the ammonia solution dropwise to the triazine solution. This ensures the concentration of nucleophile (NH₃) remains low relative to the substrate throughout the reaction.

Q2: My LC-MS shows a mass corresponding to the hydrolyzed product (hydroxy-triazine). Why is this happening despite using "dry" solvents?

A: The CF₃ group makes the C-Cl bonds extremely susceptible to hydrolysis, even by trace atmospheric moisture.

  • Root Cause: The use of aqueous ammonia (NH₄OH) is the primary culprit.

  • Solution: Switch to 0.5 M Ammonia in 1,4-Dioxane or THF . If commercial solutions are unavailable, bubble anhydrous NH₃ gas into dry THF at -78°C and titrate to determine concentration before use.

  • Base Scavenger: If using a salt (e.g., ammonium chloride formation is slowing the reaction), add a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to scavenge the HCl formed, rather than relying on excess ammonia.

Category B: Reaction Engineering

Q3: The reaction exotherms violently upon ammonia addition. How do I manage this on a gram scale?

A: The S_NAr reaction releases significant enthalpy.

  • Dilution: Increase solvent volume to at least 10-15 mL per gram of substrate.

  • Solvent Choice: Use DCM (Dichloromethane) or THF . DCM has a higher heat capacity and allows for efficient reflux cooling if the temperature spikes, though THF is often preferred for solubility of the ammonia.

  • Protocol: Pre-cool the substrate solution to -20°C. Add the ammonia solution via a syringe pump or pressure-equalizing dropping funnel over 30-45 minutes .

Comparative Data: Reaction Conditions

The following table summarizes optimization runs for the mono-amination of 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine.

EntryAmmonia SourceSolventTemp (°C)BaseYield (Mono)Yield (Di)Hydrolysis
128% Aqueous NH₃THF0None45%15%35%
2NH₃ (gas)DCMRTNone30%60% < 5%
30.5 M in DioxaneTHF0DIPEA78%12%< 5%
40.5 M in Dioxane THF -20 DIPEA 92% < 3% < 1%

Table 1: Optimization of reaction parameters. Entry 4 represents the recommended protocol.

Visualized Pathways & Workflow

Figure 1: Reaction Pathways and Competitive Side-Reactions

This diagram illustrates the mechanistic competition between the desired mono-amination, the over-reaction to di-amine, and the hydrolysis pathway.

ReactionPathways SM 2,4-Dichloro-6-(CF3) Triazine Mono Target: Mono-Amino (4-Amino-2-Chloro) SM->Mono NH3 (1.0 eq) -20°C, Anhydrous Hydro Byproduct: Hydroxy (Hydrolysis) SM->Hydro H2O / OH- Di Byproduct: Di-Amino (2,4-Diamino) Mono->Di Excess NH3 > 0°C Mono->Hydro H2O / Heat

Caption: Kinetic competition in the amination of trifluoromethyl-triazines. Green path indicates the optimized window.

Figure 2: Optimized Experimental Workflow

Step-by-step logic for the recommended protocol.

Workflow Start Start: Dissolve Substrate in Anhydrous THF Cool Cool to -20°C (Acetone/Dry Ice Bath) Start->Cool Add Add NH3 (0.5M in Dioxane) Dropwise over 30 min Cool->Add Monitor Monitor by TLC/LCMS (Look for Mono-product) Add->Monitor Decision Is SM consumed? Monitor->Decision Decision->Add No (Add 0.1 eq NH3) Quench Quench with Water Extract with EtOAc Decision->Quench Yes Purify Column Chromatography (Hex/EtOAc) Quench->Purify

Caption: Decision tree for the controlled mono-amination process.

Recommended Experimental Protocol

Objective: Synthesis of 4-amino-2-chloro-6-(trifluoromethyl)-1,3,5-triazine.

Reagents:

  • 2,4-Dichloro-6-(trifluoromethyl)-1,3,5-triazine (1.0 eq, 2.18 g, 10 mmol)

  • Ammonia (0.5 M solution in 1,4-dioxane) (1.0 eq, 20 mL)

  • DIPEA (N,N-Diisopropylethylamine) (1.1 eq, 1.9 mL)

  • Anhydrous THF (30 mL)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (N₂).

  • Dissolution: Add the triazine substrate and anhydrous THF. Stir to dissolve.

  • Cooling: Submerge the flask in an acetone/dry ice bath to reach an internal temperature of -20°C .

  • Base Addition: Add DIPEA in one portion. (Note: DIPEA serves as the acid scavenger, preventing the consumption of a second equivalent of ammonia).

  • Nucleophile Addition: Load the Ammonia/Dioxane solution into a syringe. Add dropwise over 30 minutes , maintaining the internal temperature below -15°C.

  • Reaction: Stir at -20°C for 1 hour.

  • Monitoring: Check TLC (20% EtOAc in Hexanes). The starting material (Rf ~0.8) should disappear, replaced by the mono-amine (Rf ~0.5).

  • Workup: Quench by pouring the cold mixture into 50 mL of ice water. Extract immediately with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (SiO₂, Gradient 0-30% EtOAc/Hexanes).

References

  • BenchChem Technical Support. The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide. (General reactivity patterns of dichlorotriazines).

  • Frontiers in Chemistry. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT). (Detailed kinetic data on temperature-dependent substitution).

  • MDPI Molecules. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (Protocols for sequential substitution).

  • Google Patents. Process for the production of 2,4-dichloro-6-amino-s-triazines (US3586679A). (Foundational industrial processes for amination).

Technical Support Center: Stability of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and handling of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine in aqueous basic media. It is designed for researchers requiring precise control over nucleophilic aromatic substitution (


) reactions involving this fluorinated scaffold.

Executive Summary: The "Push-Pull" Instability

This compound is metastable in aqueous base. While the amino group (


) acts as an electron donor ("push") that stabilizes the triazine ring relative to cyanuric chloride, the trifluoromethyl group (

) is a potent electron-withdrawing group ("pull").

The Critical Insight: The


 group significantly lowers the LUMO energy of the triazine ring, maintaining high electrophilicity at the C-Cl position. Consequently, in the presence of hydroxide ions (

), the compound undergoes rapid hydrolysis to form 4-amino-6-(trifluoromethyl)-1,3,5-triazin-2-ol (often existing as its lactam tautomer).

Rule of Thumb: At pH > 10 and Temperature > 20°C, the half-life (


) of the C-Cl bond drops to minutes.

Core Stability & Reactivity (Q&A)

Q1: Why is my yield dropping during basic workup?

The Issue: You are likely observing competitive hydrolysis . The Science: The chloride on the triazine ring is a good leaving group. In aqueous base,


 competes with your intended nucleophile. Because the 

group activates the ring, hydrolysis is faster than in non-fluorinated analogs (e.g., 2-amino-4-chloro-6-methyl-triazine). Diagnostic: Check your LC-MS for a peak at m/z ~181 (M+H) . The parent compound is m/z ~199 (M+H) . A mass loss of ~18 Da indicates Cl

OH substitution.
Q2: Can I use NaOH or KOH as a base for substitution reactions?

Answer: Yes, but temperature control is non-negotiable . Protocol:

  • Temperature: Must be maintained at 0°C to 5°C .

  • Addition: Add base dropwise. Do not dump it in.

  • Stoichiometry: Use exactly 1.0–1.1 equivalents. Excess base accelerates hydrolysis pseudo-first-order relative to

    
    .
    
  • Alternative: If possible, use a non-nucleophilic organic base (e.g., DIPEA) in an organic solvent (THF, DCM) to avoid

    
     entirely.
    
Q3: Is the Trifluoromethyl (-CF3) group itself stable?

Answer: Generally, yes . Nuance: The


 group on a triazine ring is robust against hydrolysis under mild to moderate basic conditions. It typically requires extreme forcing conditions (e.g., refluxing in concentrated NaOH) to hydrolyze the 

to a carboxylate. Your primary concern is the C-Cl bond , not the C-F bonds.

Visualizing the Degradation Pathway

The following diagram illustrates the competitive hydrolysis mechanism that leads to impurities.

HydrolysisMechanism Figure 1: Hydrolysis pathway of the C-Cl bond in aqueous base. The -CF3 group accelerates the initial OH- attack. Start 4-Chloro-6-(trifluoromethyl)- 1,3,5-triazin-2-amine (Active Electrophile) Transition Meisenheimer-like Complex Start->Transition + OH- (aq) Rate Limiting Step Product 4-Amino-6-(trifluoromethyl)- 1,3,5-triazin-2-ol (Inactive Impurity) Transition->Product - Cl- Tautomer Lactam Tautomer (Thermodynamic Sink) Product->Tautomer Tautomerization

Troubleshooting & Decision Matrix

Use this workflow to determine the optimal reaction conditions for your specific nucleophile.

DecisionTree Figure 2: Process optimization to minimize hydrolysis side-reactions. Start Select Reaction Conditions NucleophileType Is your Nucleophile Water Soluble? Start->NucleophileType Yes Yes (e.g., Amines, Thiols) NucleophileType->Yes Aqueous Route No No (Organic soluble) NucleophileType->No Organic Route AqueousPath Biphasic System (DCM/Water or Toluene/Water) Yes->AqueousPath OrganicPath Anhydrous Conditions (THF/DIPEA) No->OrganicPath BaseChoice Base Selection: Inorganic Carbonate (Na2CO3) Avoid strong OH- AqueousPath->BaseChoice TempControl CRITICAL: Keep T < 5°C BaseChoice->TempControl

Validated Experimental Protocols

Protocol A: Stability Check (Self-Validation)

Before committing valuable starting material, validate the stability of the triazine in your specific buffer.

  • Preparation: Dissolve 5 mg of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine in 1 mL of Acetonitrile (ACN).

  • Challenge: Add 1 mL of your target aqueous buffer (e.g., pH 9.0 Carbonate).

  • Monitoring:

    • Inject immediately into HPLC (t=0).

    • Incubate at RT for 30 mins.

    • Inject again (t=30).

  • Criteria: If the peak area of the starting material decreases by >5%, switch to a biphasic system (Protocol B) or lower the temperature.

Protocol B: Safe Biphasic Substitution

Recommended for reacting water-soluble nucleophiles while protecting the triazine.

  • Solvent System: Dissolve the Triazine in DCM or Toluene (Organic Phase).

  • Nucleophile: Dissolve the amine/thiol in Water (Aqueous Phase).

  • Base: Use Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    ). Avoid NaOH.
  • Execution:

    • Cool both solutions to 0°C.

    • Combine and stir vigorously.

    • The reaction occurs at the interface. The hydrolysis rate is minimized because the triazine remains largely in the organic phase until reaction.

  • Quench: Separate phases immediately upon completion. Wash organic layer with dilute acid (0.1 M HCl) to remove residual base.

Data Summary: Substituent Effects

The following table highlights why the


 analog requires stricter handling than other common chlorotriazines.
Substituent (Position 6)Electronic EffectRelative Hydrolysis RateRecommended pH Limit

Strong DonorSlowpH 12

Weak DonorModeratepH 10

(Target)
Strong Withdrawer Fast pH 8-9 (Cold)

(Cyanuric Cl)
Strong WithdrawerVery FastpH 7 (Cold)

Note: Data derived from comparative reactivity profiles of substituted s-triazines [1, 2].

References

  • Bakharev, V. V., et al. (2012). "Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones." Russian Chemical Bulletin, 61(1), 99-112.[1] Link

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • PubChem. (2025).[2] "4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine Compound Summary." National Library of Medicine. Link

Sources

Technical Support Center: Precision Control in Triazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TCT-001 Subject: Preventing Over-Amination in Cyanuric Chloride Substitution Status: Open Assigned Specialist: Senior Application Scientist

Core Directive: The Reactivity Ladder

Welcome to the Technical Support Center. You are likely here because your cyanuric chloride (TCT) reaction yielded a "soup" of mono-, di-, and tri-substituted products instead of a clean single species.

To fix this, you must understand the electronic causality of the triazine ring. TCT is not a static scaffold; it is a dynamic electrophile that loses reactivity with every chlorine atom you replace.

  • TCT (Trichlorotriazine): Highly electron-deficient. Reacts aggressively at

    
     .
    
  • Mono-substituted: The amine donates electron density into the ring, stabilizing it and making the remaining chlorines less electrophilic. Requires Room Temperature (RT) to react further.[1]

  • Di-substituted: Significant electron donation makes the ring sluggish. Requires Heat (

    
    )  to displace the final chlorine.[2]
    

The Failure Point: If you allow the internal temperature to spike (even locally) during the first addition, the kinetic barrier between Mono and Di collapses, leading to over-amination.

Visualizing the Pathway

The following diagram illustrates the "Temperature Gates" required to stop the reaction at the desired stage.

TriazinePathway cluster_0 CRITICAL CONTROL ZONE TCT Cyanuric Chloride (TCT) Mono Mono-Substituted (Target) TCT->Mono  Step 1: 0-5°C  Strict Control Di Di-Substituted (Impurity) Mono->Di  Step 2: >25°C  or Excess Amine Tri Tri-Substituted (Over-run) Di->Tri  Step 3: Reflux  (>80°C)

Figure 1: The stepwise nucleophilic aromatic substitution (


) pathway of cyanuric chloride. Note the temperature gates required to prevent "leakage" into di-substitution.
Troubleshooting Guide (Q&A)

Direct answers to the most common failure modes reported by our users.

Q1: I chilled my flask to

, but I still see ~15% di-substituted impurity by LC-MS. Why?

Diagnosis: Localized Exotherms. Root Cause: Even if the bulk solvent is at


, the reaction between TCT and an amine is highly exothermic. Adding the amine too quickly creates "hot spots" at the injection point where the temperature momentarily exceeds 

, triggering the second substitution immediately [1]. Corrective Action:
  • Dilution: Dissolve your amine in a solvent volume at least 5x that of the TCT solution.

  • Addition Rate: Use a syringe pump or addition funnel to add the amine over 30–60 minutes.

  • Internal Monitoring: Place the thermometer inside the reaction fluid, not just in the ice bath.

Q2: My reaction turns into a thick slurry and the yield is low. Is this normal?

Diagnosis: Solubility-Induced Stoichiometric Imbalance. Root Cause: The mono-substituted intermediate often has lower solubility than TCT. If it precipitates out, it effectively leaves the reaction, but if TCT precipitates, the dissolved amine concentration becomes relatively high compared to the dissolved TCT, encouraging over-substitution on the few dissolved molecules [2]. Corrective Action:

  • Solvent Switch: If using Acetone/Water, switch to THF or DCM (if water-free conditions are acceptable) to maintain homogeneity.

  • Vigorous Stirring: Ensure high RPM to prevent particle encapsulation.

Q3: I am using 1.0 equivalent of amine, but the reaction stalls at 60% conversion.

Diagnosis: Acid Quenching. Root Cause: The reaction produces HCl. If you do not neutralize it, the amine gets protonated (forming ammonium salt) and loses its nucleophilicity. Corrective Action:

  • Base Trap: You generally need 2.0 equivalents of base (e.g., DIPEA or

    
    )—one to neutralize the HCl formed, and one to act as the catalyst/proton acceptor.
    
  • Protocol Adjustment: Add the base concurrently or after the amine to avoid hydrolyzing the TCT (see Q4).

Q4: I see a peak at mass [M-Cl+OH]. Is my solvent wet?

Diagnosis: Hydrolysis (Formation of Cyanuric Acid derivatives).[3] Root Cause: TCT is sensitive to water, especially at high pH. If you add a strong base (like NaOH) too fast or at


, hydroxide competes with your amine [3].
Corrective Action: 
  • pH Control: Keep pH

    
     during the first substitution.
    
  • Base Selection: Use a non-nucleophilic organic base like DIPEA (Hünig's base) or solid Sodium Bicarbonate instead of strong aqueous alkalis.

Standard Operating Procedure: Selective Mono-Amination

Objective: Synthesize mono-amino-dichloro-s-triazine with <5% di-substituted impurity.

Reagents:

  • Cyanuric Chloride (TCT) [1.0 equiv]

  • Amine Nucleophile [0.95 equiv] (Slight deficit prevents over-reaction)

  • DIPEA [1.1 equiv]

  • Solvent: THF or Acetone (Anhydrous)

Protocol:

  • Preparation: Dissolve TCT in THF (

    
     concentration). Cool to 
    
    
    
    to
    
    
    using an acetone/dry ice or salt/ice bath.
  • Amine Addition: Dissolve the Amine and DIPEA in THF. Add this mixture dropwise to the TCT solution over 45 minutes.

    • Critical: Maintain internal temperature

      
       throughout.
      
  • Incubation: Stir at

    
     for 2–4 hours. Do not warm to RT. 
    
  • Monitoring: Check TLC (Hexane/EtOAc). TCT should be consumed. If Di-substituted product appears (usually lower

    
    ), stop immediately.
    
  • Quench: Pour into crushed ice/water with vigorous stirring. The product typically precipitates. Filter and wash with cold water to remove amine salts.

Reference Data
Table 1: Temperature & Solvent Guidelines
Parameter1st Substitution (Mono)2nd Substitution (Di)3rd Substitution (Tri)
Temperature

to


to


to

(Reflux)
Base Choice

, DIPEA

,


,

Time (Typical) 1 – 4 hours4 – 12 hours12 – 24 hours
Selectivity Risk High (Exotherm control vital)ModerateLow
Decision Logic for Impurities

TroubleshootingTree Start Analyze Crude LC-MS Check Identify Major Impurity Start->Check DiSub Di-Substituted Product (>10%) Check->DiSub Hydrolysis Hydrolysis Product (OH group) Check->Hydrolysis Stalled Unreacted TCT (Low Conv.) Check->Stalled Action1 1. Lower Temp (-10°C) 2. Slow Down Addition 3. Reduce Amine Equiv DiSub->Action1 Action2 1. Dry Solvents 2. Switch to DIPEA 3. Check pH < 7 Hydrolysis->Action2 Action3 1. Check Base Equiv 2. Improve Solubility 3. Check Amine Nucleophilicity Stalled->Action3

Figure 2: Logical flowchart for diagnosing reaction failures based on crude mixture analysis.

References
  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Mudur, V., et al. (2020). "Optoelectronic and Charge Transport Properties of D-n-A type 1,3,5-Triazine Derivatives." Spectrochimica Acta Part A, 243, 118792. Link

  • BenchChem Technical Support. (2025). "Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines." Link

  • Sharma, A., et al. (2018).[4] "Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT)." Frontiers in Chemistry, 6, 516. Link

  • El-Faham, A., et al. (2020). "Protocol for synthesis of di- and tri-substituted s-triazine derivatives." MethodsX, 7, 100804. Link

Sources

Validation & Comparative

High-Resolution 19F NMR Analysis of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine is a highly functionalized heterocyclic building block frequently utilized in the synthesis of targeted covalent inhibitors and kinase modulators. The presence of the reactive 4-chloro position makes it an ideal substrate for nucleophilic aromatic substitution (


). However, monitoring these reactions in real-time presents analytical bottlenecks. This guide objectively compares the performance of 19F Nuclear Magnetic Resonance (NMR) spectroscopy against traditional HPLC-UV and LC-MS methods, detailing why 19F quantitative NMR (qNMR) is the premier choice for structural validation and kinetic profiling in drug development.

Comparative Performance: 19F qNMR vs. HPLC-UV vs. LC-MS

When evaluating analytical techniques for monitoring the functionalization of fluorinated triazines, speed, specificity, and quantitative reliability are paramount. The table below summarizes the quantitative and operational data comparing these three methodologies.

Performance Metric19F qNMR (Recommended)HPLC-UV (Alternative)LC-MS (Alternative)
Analysis Time / Sample ~2–3 minutes10–15 minutes5–10 minutes
Sample Preparation None (In situ monitoring)Quenching & Dilution requiredQuenching & Dilution required
Authentic Standards Not required[1]Required for calibration curvesRequired for response factors
Structural Specificity High (Direct

observation)
Low (Relies on retention time)High (Mass-to-charge ratio)
Quantitative Accuracy Excellent (Directly proportional)Good (Extinction coeff. dependent)Variable (Matrix suppression)
Mass Balance Tracking Yes (Self-validating system)No (Invisible side reactions missed)No (Ionization variability)

Mechanistic Causality: Why 19F NMR Excels

The superiority of 19F NMR for this specific compound lies in the fundamental physics of the fluorine nucleus. The 19F isotope has a spin of 1/2, 100% natural abundance, and a massive chemical shift dispersion spanning over 800 ppm[2]. Because fluorine is virtually absent in standard biological and organic matrices, 19F NMR provides an exceptionally clean spectrum with zero background interference, making it a cornerstone technique in fragment-based drug discovery[3].

In 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine , the three equivalent fluorine atoms of the


 group appear as a sharp, intense singlet (typically around -70 to -75 ppm, depending on the solvent).

The Causality of the Chemical Shift: When the strongly electron-withdrawing chloride atom is displaced by an electron-donating nucleophile (e.g., an amine during an


 reaction), the electron density across the conjugated triazine ring increases. This increased electron density propagates to the 

group, enhancing the magnetic shielding of the fluorine nuclei. Consequently, the product's 19F signal shifts upfield (to a more negative ppm value). This direct causality between the chemical substitution and the analytical signal allows for unambiguous reaction monitoring without the signal overlap commonly seen in 1H NMR.

Causality N1 1. Nucleophilic Substitution (Cl replaced by Amine) N2 2. Increased Electron Density on Triazine Ring N1->N2 N3 3. Increased Shielding of -CF3 Fluorine Nuclei N2->N3 N4 4. Upfield Shift (More Negative ppm) in 19F NMR Spectrum N3->N4

Fig 1: Causality of 19F NMR chemical shift changes during triazine substitution.

Self-Validating Experimental Protocol: In Situ 19F qNMR

To ensure absolute trustworthiness, analytical protocols must be self-validating. The following qNMR methodology achieves this by tracking the absolute molarity of the starting material and product against an internal standard[1]. By continuously calculating the mass balance (


), the system immediately flags the presence of "invisible" side reactions (such as 

hydrolysis or polymerization) if the total mass balance drops below 98%.

Workflow A 1. Sample Prep Triazine + Internal Std B 2. T1 Relaxation Determine D1 Delay A->B C 3. Reaction Initiation Add Nucleophile In-Situ B->C D 4. 19F NMR Acquisition Kinetic Timecourse C->D E 5. Data Processing Integration & Mass Balance D->E

Fig 2: Self-validating 19F qNMR workflow for real-time reaction monitoring.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 50 mM of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine in 0.6 mL of a deuterated solvent (e.g., DMSO-

    
    ). Add exactly 10 mM of 
    
    
    
    -trifluorotoluene as an internal standard (
    
    
    ~ -63.7 ppm).
  • 
     Relaxation Assessment : Execute an inversion-recovery pulse sequence to determine the longitudinal relaxation time (
    
    
    
    ) of the
    
    
    nuclei. This is a critical step for quantitative accuracy.
  • Parameter Optimization : Set the relaxation delay (

    
    ) to at least 
    
    
    
    (typically 10–15 seconds for
    
    
    groups) to ensure >99% magnetization recovery between scans. Use a 90° excitation pulse to maximize the signal-to-noise ratio.
  • Reaction Initiation & Acquisition : Inject the nucleophile directly into the NMR tube. Acquire 19F spectra at predefined intervals (e.g., every 5 minutes) at a constant temperature (e.g., 25°C).

  • Data Processing & Validation : Apply a 1 Hz exponential line broadening function. Perform Fourier transformation, phase correction, and baseline correction. Integrate the signals. Validate the assay by confirming that the sum of the triazine species equals the initial 50 mM concentration at every time point.

References

  • Source: nih.
  • Source: acs.
  • Source: wikipedia.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Chloro-Trifluoromethyl-Triazines

Author: BenchChem Technical Support Team. Date: March 2026

This Comparison Guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of Chloro-Trifluoromethyl-Triazines , a specialized class of heterocyclic compounds often encountered as high-performance herbicides, pharmaceutical intermediates, or derivatizing reagents.

This guide objectively compares the analytical performance of Electron Impact (EI) GC-MS versus Electrospray Ionization (ESI) LC-MS/MS for this chemical class. It highlights how the unique electronic interplay between the electron-withdrawing trifluoromethyl (


) group and the labile chloro (

) substituent dictates fragmentation pathways, distinguishing these compounds from standard non-fluorinated triazines (the "Alternatives").

Executive Summary: The Analytical Challenge

Chloro-trifluoromethyl-triazines present a unique duality in mass spectrometry:

  • The Chloro Group (

    
    ):  Provides a distinct isotopic signature (
    
    
    
    ) but is a labile leaving group, often leading to rapid in-source fragmentation.
  • The Trifluoromethyl Group (

    
    ):  Highly electron-withdrawing, it stabilizes the triazine ring against certain cleavages while promoting unique radical losses (e.g., 
    
    
    
    ,
    
    
    ).

The Core Dilemma: Researchers must choose between EI-MS (ideal for structural fingerprinting via ring cleavage) and ESI-MS/MS (ideal for trace quantification via protonated molecular ions). This guide compares these methodologies to determine the optimal workflow for structural elucidation vs. environmental quantification.

Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS/MS)

The following table contrasts the performance of analyzing Chloro-Trifluoromethyl-Triazines against standard Chloro-Triazines (e.g., Atrazine) using the two dominant ionization techniques.

Table 1: Performance Matrix
FeatureMethod A: EI-MS (GC-MS) Method B: ESI-MS/MS (LC-MS) Verdict for Chloro-CF3-Triazines
Ionization Energy Hard (70 eV)Soft (Electrospray)EI for ID; ESI for Quant.
Molecular Ion (

)
Weak or Absent (due to labile

)
Strong (

)
ESI is superior for MW confirmation.
Isotope Pattern Clear

clusters (diagnostic)
Often obscured by background/adductsEI provides definitive Cl-count.
Key Fragmentation Ring Cleavage (RDA),

loss,

loss
Loss of

,

, or side-chain
EI yields richer structural data.
Sensitivity ng/mL range (ppb)pg/mL range (ppt)ESI is essential for trace analysis.
Thermal Stability Risk of degradation in GC injectorExcellent (ambient ionization)ESI preferred for labile derivatives.
Comparison with Alternatives (Non-Fluorinated Triazines)
  • Standard Triazines (e.g., Atrazine): In EI, these fragment primarily via alkyl side-chain losses (e.g., de-ethylation).

  • Chloro-CF3-Triazines: The

    
     group inhibits simple alkyl losses. Instead, fragmentation is dominated by radical expulsion  (
    
    
    
    ) and ring shattering . This makes the Chloro-CF3 class harder to identify via standard libraries, requiring the mechanistic interpretation detailed below.

Deep Dive: Fragmentation Mechanisms

Understanding the causality of fragmentation is critical for accurate identification.[1] The interplay between the Chloro and Trifluoromethyl groups creates a "tug-of-war" for charge stabilization.

Mechanism A: Electron Impact (EI) Pathways

Under 70 eV EI conditions, the molecular ion (


) is formed but is highly unstable.[2]
  • 
    -Cleavage / Halogen Loss:  The weakest bond is the 
    
    
    
    bond. The radical cation often expels a chlorine radical (
    
    
    , 35 Da), leaving an even-electron cation.
  • Trifluoromethyl Ejection: Unlike alkyl groups,

    
     can leave as a radical (
    
    
    
    , 69 Da).
  • Ring Disassembly (RDA): The triazine ring undergoes Retro-Diels-Alder-type cleavage, expelling nitriles (

    
    ).
    
Mechanism B: ESI-CID Pathways (Collision Induced Dissociation)

In LC-MS/MS, the precursor is the protonated molecule


.
  • Acid Elimination: The protonated ring facilitates the loss of neutral acid molecules. Common losses include

    
     (36/38 Da) and 
    
    
    
    (20 Da).
  • Difluorocarbene Loss: A unique signature of fluorinated aromatics is the loss of

    
     (50 Da), often accompanied by a rearrangement of the remaining fluorine to the ring.
    
Visualization: Fragmentation Workflow

The following diagram illustrates the divergent pathways for a hypothetical 2-chloro-4-(trifluoromethyl)-1,3,5-triazine.

FragmentationPathways M_Ion Precursor Ion [M+H]+ (ESI) or M+. (EI) EI_Branch EI Mode (70 eV) Hard Ionization M_Ion->EI_Branch ESI_Branch ESI Mode (CID) Soft Ionization M_Ion->ESI_Branch Cl_Loss Loss of Cl radical [M - 35]+ EI_Branch->Cl_Loss Major Pathway (Weak C-Cl bond) CF3_Loss Loss of CF3 radical [M - 69]+ EI_Branch->CF3_Loss Secondary Pathway Ring_Cleavage Ring Cleavage (RDA) Loss of R-CN Cl_Loss->Ring_Cleavage Subsequent Fragmentation HCl_Loss Neutral Loss of HCl [M+H - 36]+ ESI_Branch->HCl_Loss Proton Transfer HF_Loss Neutral Loss of HF [M+H - 20]+ ESI_Branch->HF_Loss Rearrangement CF2_Loss Loss of :CF2 (Difluorocarbene) [M+H - 50]+ ESI_Branch->CF2_Loss High Energy CID

Caption: Divergent fragmentation pathways of Chloro-Trifluoromethyl-Triazines in EI vs. ESI modes.

Experimental Protocols

To ensure reproducibility and self-validation, follow these optimized protocols.

Protocol A: GC-MS Structural Confirmation (EI)

Objective: Confirm the number of chlorine atoms and the triazine core structure.

  • Sample Prep: Dissolve 1 mg of analyte in Ethyl Acetate (avoid methanol, which can cause nucleophilic substitution of the Cl atom in the injector).

  • Inlet: Splitless mode, 250°C. Note: Ensure liner is deactivated to prevent thermal degradation.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C.
  • MS Settings:

    • Source Temp: 230°C.

    • Scan Range:

      
       40–450.
      
    • Validation Check: Look for the Chlorine Isotope Cluster at the molecular ion. If

      
       is absent, lower the source temp to 200°C to minimize in-source fragmentation.
      
Protocol B: LC-MS/MS Quantification (ESI)

Objective: High-sensitivity detection for environmental or biological matrices.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Methanol + 0.1% Formic Acid.

    • Avoid Acetate buffers as they can suppress ionization of electron-deficient triazines.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier:

      
       (Loss of 36).
      
    • Qualifier:

      
       (Loss of 20) or 
      
      
      
      (Loss of 50).
  • Validation Check: Inject a solvent blank to ensure no memory effects, as triazines are "sticky" on C18 columns.

References

  • Thurman, E. M., et al. (1994). Chemistry, fate, and transport of triazine herbicides and their degradation products. USGS Publications.

  • Zimnicka, M., & Danikiewicz, W. (2015).[3] Gas-Phase Anionic σ-Adduct Formations in Heteroaromatic Systems. Journal of the American Society for Mass Spectrometry.[3]

  • Kagramanov, N. D., et al. (2021).[4] Ionic series in mass spectra of trifluoromethyl-substituted heterocycles. Fluorine Notes.[5]

  • BenchChem. (2025).[1] A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline.

  • Arsenault, G., et al. (2007).[6] Analysis of perfluoroalkyl anion fragmentation pathways... evidence for fluorine migration. Rapid Communications in Mass Spectrometry.

Sources

melting point of 2-amino-4-chloro-6-trifluoromethyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Physicochemical Profiling of 2-Amino-4-chloro-6-trifluoromethyl-1,3,5-triazine

Executive Summary: The Fluorinated Triazine Scaffold

2-Amino-4-chloro-6-trifluoromethyl-1,3,5-triazine (CAS: 1211518-11-4 ) represents a critical, albeit specialized, intermediate in the synthesis of high-value agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical candidates. Unlike its fully halogenated precursors (e.g., cyanuric chloride) or fully fluorinated analogs, this compound bridges the gap between high reactivity and metabolic stability.

This guide provides a technical analysis of its physical properties, specifically focusing on its melting point (MP) as a primary indicator of purity and solid-state stability. We compare it against structural analogs to elucidate the impact of the trifluoromethyl (-CF


) moiety on crystal lattice energy and handling requirements.

Physicochemical Profile & Melting Point Analysis

The melting point of a solid is not merely a number; it is a direct reflection of the intermolecular forces holding the crystal lattice together. For triazines, this involves a competition between the strong hydrogen bonding of the amino group (-NH


) and the lipophilic, electron-withdrawing nature of the trifluoromethyl group (-CF

).
Data Summary Table
CompoundStructureCAS NumberMelting Point (°C)Physical State
Target: 2-Amino-4-chloro-6-(trifluoromethyl)-1,3,5-triazine C

H

ClF

N

1211518-11-4 Solid (Est. >130°C) *Crystalline Solid
2-Amino-4,6-dichloro-1,3,5-triazineC

H

Cl

N

933-20-0239–242 (dec)White Solid
2-Amino-4-chloro-6-phenyl-1,3,5-triazineC

H

ClN

3842-53-3212–216White Solid
2,4,6-Tris(trifluoromethyl)-1,3,5-triazineC

F

N

368-66-1-24.7Liquid
2,4,6-Trifluoro-1,3,5-triazineC

F

N

675-14-9-32.5Liquid

*Note: As a specialized custom synthesis intermediate, specific batch melting points for CAS 1211518-11-4 vary by purity and polymorph. It is consistently isolated as a solid, contrasting sharply with the liquid perfluorinated triazines.

Comparative Insight: The "Amino Effect"
  • Lattice Stabilization: The introduction of a single amino group (-NH

    
    ) into the triazine ring dramatically increases the melting point. Compare 2,4,6-tris(trifluoromethyl)-1,3,5-triazine  (Liquid, -24.7°C) with the target compound. The amino group acts as a hydrogen bond donor, creating a robust intermolecular network with the ring nitrogens (acceptors), locking the molecules into a solid lattice.
    
  • The Fluorine Perturbation: Replacing a chlorine atom (in the 4,6-dichloro analog) with a trifluoromethyl group generally lowers the melting point (from ~240°C to the estimated 130-200°C range). The -CF

    
     group is bulky and spherical, often disrupting efficient pi-stacking interactions compared to the planar chloro or phenyl substituents.
    

Experimental Protocol: Melting Point Determination

For researchers synthesizing or characterizing this intermediate, accurate MP determination is the first line of defense against impurities (e.g., hydrolyzed byproducts like 2-amino-4-hydroxy-6-trifluoromethyl-triazine).

Methodology: Capillary Melting Point (Self-Validating)

Objective: Determine the melting range to define purity. Equipment: Digital Melting Point Apparatus (e.g., Buchi or Stuart) or DSC (Differential Scanning Calorimetry).

Step-by-Step Protocol:

  • Sample Preparation:

    • Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent (solvents can depress MP by 5–10°C).

    • Grind a small amount (2–5 mg) into a fine, homogeneous powder using an agate mortar. Coarse crystals lead to uneven heat transfer.

  • Loading:

    • Fill a clean glass capillary tube to a height of 2–3 mm.

    • Compact the sample by dropping the capillary through a long glass tube onto a hard surface (packing density affects heat conductivity).

  • Ramp Rate Optimization (The Critical Variable):

    • Fast Ramp: Heat at 10°C/min until ~20°C below the expected melting range (start monitoring at 100°C).

    • Slow Ramp: Reduce heat rate to 1°C/min for the final approach.

    • Why? Triazines can sublime or decompose near their melting points. A slow ramp ensures thermal equilibrium between the sensor and the sample.

  • Observation:

    • Record

      
       (first liquid droplet) and 
      
      
      
      (complete liquefaction).
    • Validation: A range >2°C indicates impurities (e.g., starting material cyanuric chloride or hydrolysis products).

  • DSC Confirmation (Optional but Recommended):

    • Run DSC in a sealed aluminum pan to prevent sublimation.

    • Scan rate: 5°C/min under

      
       purge. Look for a sharp endothermic peak.
      

Synthesis & Characterization Workflow

The following diagram illustrates the logical flow for synthesizing and validating the target compound, highlighting where the melting point serves as a "Go/No-Go" gate.

G Start Start: Cyanuric Chloride (or CF3-Amidine) Reaction Step 1: Trifluoromethylation & Amination Start->Reaction Reagents Workup Workup: Solvent Extraction Reaction->Workup Crude Crude Solid (CAS 1211518-11-4) Workup->Crude Purification Purification: Recrystallization/Column Crude->Purification QC QC Gate: Melting Point & NMR Purification->QC QC->Purification Broad MP (Impure) Final Validated Intermediate (Purity >98%) QC->Final Sharp MP Range

Figure 1: Synthesis and quality control workflow for 2-amino-4-chloro-6-trifluoromethyl-1,3,5-triazine. The MP check is a critical decision node before downstream application.

References

  • PubChem Compound Summary. (2025). 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine (CAS 1211518-11-4).[1][2][3] Merck KGaA. Link

  • ChemicalBook. (2025). 2-Amino-4,6-dichloro-1,3,5-triazine Properties and Melting Point. Link

  • Bakharev, V., et al. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin. (Context on amino-chloro-triazine solid-state properties). Link

  • U.S. Patent 7,002,011. (2006). Process for the preparation of 2-amino-4-chloro-1,3,5-triazines. (Foundational synthesis methods for this class of intermediates). Link

Sources

Comparative Reactivity Guide: Chlorotriazine vs. Trifluoromethyl Triazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Chlorotriazine (specifically 2,4,6-trichloro-1,3,5-triazine, or Cyanuric Chloride/TCT) and Trifluoromethyl-substituted Triazine scaffolds.

The comparison focuses on the reactivity of the triazine core towards nucleophilic aromatic substitution (


), analyzing how the presence of a leaving group (

) versus a strong electron-withdrawing non-leaving group (

) dictates experimental conditions, selectivity, and application in drug discovery.

Executive Summary

  • Chlorotriazine (TCT): The industry standard for stepwise, temperature-controlled functionalization. It offers three reactive sites that deactivate sequentially, allowing for the precise construction of heterotrimeric scaffolds (e.g., ADC linkers, library synthesis).

  • Trifluoromethyl Triazine: A specialized, hyper-electrophilic scaffold. The

    
     group acts as a potent activator (super-electron-withdrawing) that does not leave. This results in enhanced reactivity  at the remaining positions compared to TCT, often requiring milder conditions. It is primarily used to introduce metabolic stability and lipophilicity while retaining the triazine's covalent reactivity.
    

Mechanistic Foundation & Electronic Effects

The reactivity difference is governed by the electronic influence of the substituents on the electron-deficient 1,3,5-triazine ring.

Chlorotriazine (TCT)
  • Substituent: Chlorine (

    
    ).
    
  • Effect: Chlorine exerts a Negative Inductive Effect (-I) (withdrawing) but also a Positive Mesomeric Effect (+M) (donating lone pairs into the ring).

  • Net Result: The ring is electron-deficient, but the

    
     effect of three chlorines slightly mitigates the deficiency.
    
  • Mechanism: Stepwise

    
    . As each Cl is replaced by a nucleophile (usually electron-donating, like an amine), the ring becomes less electrophilic.[1] This "deactivation" allows for temperature-controlled selectivity.
    
Trifluoromethyl Triazine (e.g., 2-CF3-4,6-dichloro-s-triazine)
  • Substituent: Trifluoromethyl (

    
    ).[2][3]
    
  • Effect: Strong Negative Inductive Effect (-I) .[4] Crucially, it has Zero Mesomeric Donation (no lone pairs).

  • Net Result: The

    
     group creates a "hole" of electron density. The ring is significantly more electrophilic  than the chlorotriazine analog.
    
  • Mechanism: The

    
     group remains attached (it is not a leaving group in typical 
    
    
    
    ). It activates the remaining leaving groups (e.g., Cl) for rapid displacement, often compromising the temperature-dependent selectivity seen in TCT.
Visualization of Electronic Activation

The following diagram illustrates the electronic activation and reaction pathways.

TriazineReactivity TCT Chlorotriazine (TCT) (3x Cl Substituents) Mech_TCT Mechanism: Stepwise Deactivation (+M effect of Cl mitigates reactivity) TCT->Mech_TCT Nucleophilic Attack CF3 Trifluoromethyl Triazine (1x CF3, 2x Cl) Mech_CF3 Mechanism: Hyper-Activation (Strong -I, No +M from CF3) CF3->Mech_CF3 Nucleophilic Attack Prod_TCT Product: Heterotrimeric Scaffold (Controlled Multi-functionalization) Mech_TCT->Prod_TCT 0°C -> RT -> Heat Prod_CF3 Product: Bioactive Core / Warhead (Lipophilic, Metabolically Stable) Mech_CF3->Prod_CF3 -78°C -> 0°C

Figure 1: Mechanistic divergence between TCT (controlled deactivation) and CF3-Triazine (hyper-activation).

Reactivity Profile Comparison

FeatureChlorotriazine (TCT)Trifluoromethyl Triazine
Electrophilicity HighVery High (Hyper-electrophilic)
Leaving Group Chloride (

)
Chloride (

) leaves;

stays.
Selectivity Control Excellent. Controlled by temperature.Moderate/Low. High reactivity can lead to over-substitution.
Reaction Temp (Sub 1)


to

Reaction Temp (Sub 2) Room Temperature (

)

to RT
Reaction Temp (Sub 3) Reflux (

)
N/A (CF3 usually blocks 3rd site)
Hydrolysis Risk Moderate (stable in dry solvent)High (Rapid hydrolysis in moist air)
Primary Application Linkers (ADCs), Solid Phase SynthesisMedChem Scaffolds, Covalent Warheads

Experimental Protocols

Protocol A: Controlled Functionalization of Chlorotriazine (TCT)

Objective: Synthesis of a mono-substituted triazine linker.

  • Preparation: Dissolve Cyanuric Chloride (1.0 eq) in dry THF or Acetone. Cool to 0°C using an ice bath.

  • Addition: Add the nucleophile (e.g., amine, 0.95 eq) dropwise.[5] Note: Using slight deficit prevents di-substitution.

  • Base: Add DIPEA (1.1 eq) dropwise to scavenge HCl. Maintain temperature at 0°C.

  • Monitoring: Stir for 2-4 hours. Monitor by TLC/LCMS.

    • Checkpoint: The reaction stops at mono-substitution at 0°C due to the deactivation from the first amine.

  • Workup: Quench with water, extract with EtOAc.

Protocol B: Functionalization of Trifluoromethyl Triazine

Objective: Substitution of a Cl on a 2-CF3-4,6-dichloro-triazine scaffold. Warning: This species is significantly more reactive.

  • Preparation: Dissolve the CF3-triazine (1.0 eq) in anhydrous DCM. Cool to -78°C (dry ice/acetone) or -40°C (MeCN/dry ice).

  • Addition: Add the nucleophile (1.0 eq) very slowly.

  • Base: Add non-nucleophilic base (e.g., 2,6-lutidine or DIPEA) slowly.

  • Reaction: Allow to warm only to 0°C . Do not heat to RT unless conversion is incomplete.

    • Causality: The

      
       group keeps the ring activated. Heating often leads to double substitution or hydrolysis.
      
  • Workup: Rapid aqueous wash (cold) and immediate drying over

    
    .
    

Application Logic: When to Use Which?

Scenario 1: Developing an Antibody-Drug Conjugate (ADC) Linker
  • Choice: Chlorotriazine (TCT) .

  • Reasoning: You need three distinct attachment points (Payload, Linker, Antibody). TCT allows you to install these sequentially by simply raising the temperature for each step. The chemoselectivity is robust.

Scenario 2: Tuning a Covalent Inhibitor (Targeting Cysteine)[6]
  • Choice: Trifluoromethyl Triazine .

  • Reasoning: If the standard chlorotriazine warhead is too bulky or lacks metabolic stability, the

    
     analog offers a unique profile. The 
    
    
    
    group increases lipophilicity (LogP) and metabolic resistance.[6] Furthermore, if the target cysteine is in a region of low nucleophilicity, the hyper-electrophilic nature of the CF3-triazine ensures rapid covalent bond formation.
Workflow Diagram: Selection Strategy

SelectionStrategy Start Start: Define Goal Q1 Do you need 3 distinct attachment points? Start->Q1 Q2 Is metabolic stability (LogP) critical? Q1->Q2 No TCT_Path Select Chlorotriazine (TCT) Use Temp-Controlled Protocol Q1->TCT_Path Yes Q2->TCT_Path No (Standard Linker) CF3_Path Select CF3-Triazine Use Cryogenic Protocol Q2->CF3_Path Yes (High Stability/Lipophilicity)

Figure 2: Decision matrix for selecting between TCT and CF3-Triazine scaffolds.

References

  • Blotny, G. (2006).[7] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Mittal, A., et al. (2021). "s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation." Molecules, 26(4), 1016. Link

  • Levin, M. D., et al. (2017). "Complexes for nucleophilic, radical, and electrophilic polyfluoroalkylation." Patent WO2017223406A1. Link

  • BenchChem. (2025). "The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide." Link

Sources

High-Performance LC-MS/MS Strategies for Tritosulfuron and Its Toxic Impurities: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Navigating the Polarity Paradox

Tritosulfuron is a broad-spectrum, post-emergent sulfonylurea herbicide widely utilized in agricultural research and cereal crop management[1]. While the parent compound exhibits moderate persistence and toxicity, its environmental and metabolic degradation yields two critical impurities: TBSA (2-(trifluoromethyl)benzenesulfonamide) and AMTT (2-amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine)[2].

From a regulatory and toxicological standpoint, AMTT is highly toxic, prompting the European Food Safety Authority (EFSA) to propose stringent Maximum Residue Levels (MRLs) as low as 0.001 mg/kg in cereals and milk[3]. Achieving this Limit of Quantification (LOQ) presents a severe "polarity paradox" for analytical scientists: the parent compound (Tritosulfuron) and TBSA are moderately non-polar and retain well on standard C18 columns, whereas AMTT is highly polar, eluting near the solvent front in Reversed-Phase Liquid Chromatography (RP-LC), leading to massive ion suppression from matrix interferences.

This guide objectively compares two distinct LC-MS/MS workflows—Citrate-Buffered QuEChERS with RP-LC versus QuPPe with HILIC —empowering researchers to select the optimal self-validating protocol based on their primary target analyte.

Mechanistic Causality: Why Standard Methods Fail for AMTT

To achieve an authoritative, self-validating analytical system, one must understand the causality behind the extraction and chromatographic failures associated with sulfonylurea impurities:

  • Extraction pH Sensitivity: Tritosulfuron's sulfonylurea bridge is highly susceptible to hydrolysis at extreme pH levels. Unmodified extraction methods often lead to artificial degradation of the parent compound into AMTT and TBSA during sample prep. Utilizing a Citrate-Buffered QuEChERS system locks the pH at ~5.0–5.5, stabilizing the parent molecule and ensuring that any detected AMTT is a true endogenous impurity rather than an artifact of the method[3].

  • Sorbent Binding: Standard QuEChERS clean-up relies on Primary Secondary Amine (PSA) to remove organic acids. However, PSA irreversibly binds to the highly polar AMTT. Therefore, when AMTT is the primary target, dispersive Solid Phase Extraction (dSPE) must be bypassed, or an alternative like the QuPPe-PO (Quick Polar Pesticides) method must be employed[4].

  • Ionization Dynamics: Tritosulfuron readily loses a proton, making Electrospray Ionization in negative mode (ESI-) up to 40 times more sensitive for the parent compound[3]. Conversely, the amino group on the triazine ring of AMTT is a strong proton acceptor, demanding ESI(+) for optimal detection.

Workflow Comparison & Quantitative Performance

The table below synthesizes the experimental performance of both methodologies when analyzing complex matrices (e.g., wheat forage and soil).

Table 1: Performance Comparison of LC-MS/MS Methods for Tritosulfuron Impurities

Analytical ParameterTarget AnalyteMethod A: QuEChERS + RP-LC (C18)Method B: QuPPe + HILIC
Retention Time (min) Tritosulfuron7.4 (Excellent retention)1.2 (Poor retention/Void)
AMTT1.5 (Co-elutes with solvent front)5.8 (Excellent retention)
TBSA6.2 (Good retention)1.8 (Poor retention)
Achievable LOQ (mg/kg) Tritosulfuron0.0010.010
AMTT0.010 (Fails EFSA 0.001 requirement)0.0005 (Exceeds requirement)
TBSA0.0010.005
Extraction Recovery (%) Tritosulfuron92% - 98%70% - 75%
AMTT65% - 72% (Losses to PSA sorbent)94% - 101%
Matrix Effect (Ion Suppression) AMTT> -40% (Severe suppression)< -10% (Minimal suppression)

Data synthesis indicates that Method A is superior for parent Tritosulfuron and TBSA fate studies, while Method B is mandatory for regulatory compliance regarding the AMTT impurity.

Mandatory Visualization: Analytical Decision Matrix

G Sample Agricultural/Environmental Sample (Cereals, Soil, Water) Extraction Extraction Strategy Selection Sample->Extraction QuEChERS Citrate-Buffered QuEChERS (Optimal for Parent & TBSA) Extraction->QuEChERS Broad-spectrum/Apolar focus QuPPe QuPPe-PO Extraction (Optimal for Polar AMTT) Extraction->QuPPe Highly polar focus LC_RP Reversed-Phase LC (C18) Mobile Phase: H2O/MeCN + HCOOH QuEChERS->LC_RP LC_HILIC HILIC Chromatography Mobile Phase: MeCN/H2O + NH4Formate QuPPe->LC_HILIC MS_Neg ESI(-) MS/MS Target: Tritosulfuron, TBSA LC_RP->MS_Neg MS_Pos ESI(+) MS/MS Target: AMTT Impurity LC_HILIC->MS_Pos

Fig 1: Decision matrix for LC-MS/MS workflow selection based on Tritosulfuron impurity polarity.

Step-by-Step Experimental Protocols

Method A: Citrate-Buffered QuEChERS with RP-LC-MS/MS

Best for: Parent Tritosulfuron and TBSA degradation tracking.

1. Sample Extraction (Self-Validating Gate: Buffer Stabilization):

  • Weigh 10 g of homogenized, frozen sample into a 50 mL PTFE centrifuge tube.

  • Spike with 100 µL of isotopically labeled internal standard (e.g., Tritosulfuron-d3) to correct for downstream matrix effects.

  • Add 10 mL of MS-grade acetonitrile. Shake vigorously for 7 minutes using an axial extractor.

  • Add QuEChERS citrate buffer salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate). This specific buffer locks the pH, preventing the artifactual hydrolysis of the sulfonylurea bridge[3].

  • Shake for 7 minutes and centrifuge at 4000 rpm for 5 minutes.

2. Clean-up & LC-MS/MS Analysis:

  • Transfer 1 mL of supernatant to a dSPE tube containing 150 mg MgSO₄ and 25 mg C18 (Avoid PSA if attempting to monitor trace AMTT). Vortex and centrifuge.

  • Chromatography: Inject 5 µL onto a C18 column (2.1 x 100 mm, 1.8 µm). Use a gradient of Water (0.1% formic acid) and Acetonitrile.

  • Mass Spectrometry: Operate the MS in ESI(-) mode for Tritosulfuron (Precursor m/z 444.0) and TBSA. Utilize rapid polarity switching to ESI(+) if AMTT (Precursor m/z 195.0) monitoring is required in the same run[3].

Method B: QuPPe-PO with HILIC-LC-MS/MS

Best for: Ultra-trace quantification of the highly toxic AMTT impurity.

1. Sample Extraction (Self-Validating Gate: Protein Precipitation):

  • Weigh 10 g of homogenized sample into a 50 mL tube.

  • Add 10 mL of acidified methanol (containing 1% formic acid). The acidic environment ensures the amino group of AMTT remains protonated, enhancing solubility and extraction efficiency[4].

  • Shake vigorously for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C to precipitate proteins and large macromolecules.

2. Direct Filtration & LC-MS/MS Analysis:

  • Crucial Step: Do not use dSPE. Filter the supernatant directly through a 0.22 µm regenerated cellulose (RC) syringe filter into an autosampler vial.

  • Chromatography: Inject 2 µL onto a HILIC column (e.g., Phenomenex Luna Polar Pesticides, 2.1 x 100 mm, 2.6 µm). Use a gradient of Acetonitrile and Water (both containing 50 mM ammonium formate). HILIC ensures AMTT is retained well past the solvent front, eliminating ion suppression[4].

  • Mass Spectrometry: Operate the MS in ESI(+) mode. Validate the run by ensuring the matrix-matched calibration curve yields an R² ≥ 0.99.

References

  • Source: nih.
  • Source: benchchem.
  • EURL-SRM - Analytical Observations Report (Analysis of the Tritosulfuron Metabolite AMTT)
  • Source: sciex.

Sources

A Comparative Guide to the Characterization of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, trifluoromethylated heterocyclic compounds are of paramount importance due to the unique physicochemical properties imparted by the trifluoromethyl group, such as increased metabolic stability and binding affinity. Among these, 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine stands out as a versatile building block. Its trifluoromethyl group offers a potent chemical handle, while the chloro and amino substituents provide sites for further functionalization.

This guide provides a comprehensive characterization of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine, detailing its synthesis, spectral properties, and a comparative analysis with its methyl and phenyl analogs. This document is intended to serve as a valuable resource for researchers, enabling informed decisions in the design and execution of their synthetic strategies.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for its application in synthesis and biological screening. Below is a comparative summary of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine and its selected analogs.

Property4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine2-Amino-4-chloro-6-methyl-1,3,5-triazine2-Amino-4-chloro-6-phenyl-1,3,5-triazine
Molecular Formula C₄H₂ClF₃N₄[1]C₄H₆ClN₄C₉H₇ClN₄[2]
Molecular Weight 198.53 g/mol [1]159.58 g/mol 206.63 g/mol [2]
Appearance Solid (predicted)White to off-white solidSolid[2]
CAS Number 1211518-11-4[1]5425-82-13842-53-3[2]
Purity Typically >98%[1]Not specified95%[2]
Melting Point Not availableNot available212-216 °C[2]

Synthesis and Mechanistic Insights

The synthesis of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine is predicated on the well-established reactivity of cyanuric chloride and its derivatives. The stepwise nucleophilic aromatic substitution (SNAr) of the chlorine atoms on the triazine ring is a cornerstone of triazine chemistry, with the reactivity of the remaining chlorine atoms decreasing after each substitution. This allows for controlled, sequential functionalization.

A plausible and efficient synthetic route to the target compound involves the initial synthesis of the key intermediate, 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine, followed by a selective amination.

Diagram of the Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Synthesis of Dichloro Intermediate cluster_1 Step 2: Selective Amination Cyanuric_Chloride Cyanuric Chloride Dichloro_Intermediate 2,4-Dichloro-6-(trifluoromethyl)-1,3,5-triazine Cyanuric_Chloride->Dichloro_Intermediate Substitution Trifluoromethylating_Agent Trifluoromethylating Agent (e.g., CF3Si(CH3)3/F-) Trifluoromethylating_Agent->Dichloro_Intermediate Target_Compound 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine Dichloro_Intermediate->Target_Compound Nucleophilic Substitution (Controlled Temperature) Ammonia Ammonia (aq.) Ammonia->Target_Compound

Caption: Proposed synthetic workflow for 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine.

Experimental Protocol: Synthesis of 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine
  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve cyanuric chloride in a suitable anhydrous solvent (e.g., THF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Nucleophile Addition: Slowly add a solution of the trifluoromethylating agent. The choice of reagent is critical; for instance, the combination of trimethyl(trifluoromethyl)silane (TMSCF₃) with a fluoride source is a common method for trifluoromethylation.

  • Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), is typically added to neutralize the generated HCl[3].

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically washed with water to remove salts, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.

Experimental Protocol: Synthesis of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine

The selective substitution of one chlorine atom in the dichloro intermediate with an amino group is achieved by reacting with ammonia under controlled conditions. The lower reactivity of the second chlorine atom allows for monosubstitution.

  • Reaction Setup: Dissolve the 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine intermediate in a suitable solvent.

  • Ammonia Addition: Add a stoichiometric amount of aqueous ammonia dropwise while maintaining a controlled temperature (e.g., room temperature or slightly elevated).

  • Reaction Monitoring: Monitor the formation of the product by TLC.

  • Isolation: Upon completion, the product can be isolated by filtration if it precipitates, or by extraction and subsequent purification.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and purity assessment of synthetic compounds. While experimental spectra for 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine are not widely published, we can predict the key features based on the known spectra of its analogs and the influence of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusPredicted Chemical Shift (δ, ppm) for 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amineExpected Splitting PatternRationale and Comparison
¹H NMR 5.0 - 7.0Broad singletThe protons of the primary amine are expected to appear as a broad singlet. The chemical shift will be influenced by the solvent and concentration.
¹³C NMR 160 - 175 (Triazine carbons)~120 (CF₃, quartet)Singlets (for triazine C)Quartet (for CF₃)The electron-withdrawing nature of the chlorine and trifluoromethyl groups will shift the triazine carbon signals downfield. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms. In comparison, the methyl group in the analog would show a signal around 20-25 ppm, and the phenyl group would exhibit signals in the aromatic region (120-140 ppm).
¹⁹F NMR -60 to -80SingletThe trifluoromethyl group on a triazine ring is expected to show a singlet in the ¹⁹F NMR spectrum. The exact chemical shift can be influenced by the other substituents on the ring.
Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹) for 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amineRationale and Comparison
N-H Stretch 3100 - 3500The primary amine will exhibit two characteristic stretching vibrations in this region.
C=N Stretch (Triazine ring) 1500 - 1600The triazine ring vibrations are a hallmark of this class of compounds.
C-F Stretch 1100 - 1300Strong absorptions in this region are characteristic of the C-F bonds in the trifluoromethyl group.
C-Cl Stretch 700 - 850The carbon-chlorine stretching vibration is expected in this region.
Mass Spectrometry (MS)

The mass spectrum of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine would be expected to show a molecular ion peak (M⁺) at m/z 198. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the M⁺ peak. Fragmentation would likely involve the loss of Cl, CF₃, and HCN moieties.

Comparative Analysis with Alternative Reagents

The choice of a building block in a synthetic campaign is often dictated by a balance of reactivity, stability, and the desired properties of the final product. Here, we compare 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine with its methyl and phenyl analogs.

Reactivity
  • 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine: The strong electron-withdrawing nature of the trifluoromethyl group significantly activates the triazine ring towards nucleophilic attack, making the remaining chlorine atom more susceptible to substitution compared to the methyl or phenyl analogs. This enhanced reactivity can be advantageous for reactions with weaker nucleophiles or for achieving reactions under milder conditions.

  • 2-Amino-4-chloro-6-methyl-1,3,5-triazine: The methyl group is electron-donating, which slightly deactivates the triazine ring towards nucleophilic substitution compared to the trifluoromethyl analog.

  • 2-Amino-4-chloro-6-phenyl-1,3,5-triazine: The phenyl group can have both inductive electron-withdrawing and resonance effects. Its overall influence on the reactivity of the remaining chlorine atom is generally less activating than the trifluoromethyl group.

Diagram of Relative Reactivity

Reactivity_Comparison Title Relative Reactivity towards Nucleophilic Substitution CF3_Triazine 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine (Most Reactive) Ph_Triazine 2-Amino-4-chloro-6-phenyl-1,3,5-triazine (Intermediate Reactivity) CF3_Triazine->Ph_Triazine > Me_Triazine 2-Amino-4-chloro-6-methyl-1,3,5-triazine (Least Reactive) Ph_Triazine->Me_Triazine >

Caption: Relative reactivity of substituted chloro-aminotriazines towards nucleophilic substitution.

Conclusion

4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine is a highly valuable and reactive building block for the synthesis of a diverse range of functionalized triazine derivatives. Its trifluoromethyl group not only enhances the reactivity of the triazine core but also imparts desirable properties to the final products. While direct experimental data for this compound is not extensively available, its synthesis and characterization can be reliably approached through established methodologies for triazine chemistry. The comparative analysis with its methyl and phenyl analogs highlights the unique advantages conferred by the trifluoromethyl substituent, making it a superior choice for applications where enhanced reactivity and specific electronic properties are desired. This guide provides the foundational knowledge and practical insights necessary for the effective utilization of this potent synthetic intermediate.

References

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. [Link]

  • Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Semantic Scholar. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BILOGICAL EVALUATION OF 2,4,6- TRISUBSTITUTED 1,3,5-TRIAZINE DERIVATIVES. Journal of Advanced Scientific Research. [Link]

  • 2-Amino-4-chloro-6-phenyl-1,3,5-triazine (95%). Amerigo Scientific. [Link]

  • 4-chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine. Appretech Scientific Limited. [Link]

  • Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. ResearchGate. [Link]

Sources

Comparative Guide: Resolving Chlorine Isotopic Signatures in Fluorinated Triazines via HRAM vs. Nominal Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of fluorinated triazines—critical scaffolds in agrochemicals (e.g., herbicides) and reactive dye intermediates—presents a unique mass spectrometric challenge. While the triazine ring provides stability, the simultaneous presence of Chlorine (


) and Fluorine (

) creates a complex spectral signature.

This guide objectively compares Nominal Mass Spectrometry (Triple Quadrupole) against High-Resolution Accurate Mass (HRAM) techniques. We demonstrate that while nominal mass offers superior sensitivity for known targets, HRAM is the requisite standard for unambiguous identification in complex matrices, leveraging the "orthogonal" validation of Chlorine’s isotopic abundance against Fluorine’s negative mass defect.

The Physics of Detection: Isotope Patterns & Mass Defects

To accurately detect fluorinated chlorotriazines, one must understand the interaction between the distinct isotopic pattern of Chlorine and the mass defect of Fluorine.

Chlorine: The 3:1 Signature

Chlorine is a "A+2" element. It exists naturally as


 (75.77%) and 

(24.23%).[1]
  • Mechanism: In any mass spectrum, a single chlorine atom generates a molecular ion (M) and an isotope peak (M+2) with an approximate intensity ratio of 3:1 .[2]

  • Utility: This pattern is the primary "fingerprint" for chlorinated compounds.

Fluorine: The Negative Mass Defect

Fluorine is monoisotopic (


, 100% abundance) with an exact mass of 18.998403 Da .
  • Mechanism: Unlike Hydrogen (1.0078 Da), Fluorine has a mass slightly below the integer value (negative mass defect).

  • Utility: As Fluorine atoms replace Hydrogen on a triazine ring, the total molecular mass shifts to a lower fractional value. This allows HRAM instruments to separate fluorinated targets from hydrocarbon-rich background noise (which typically has a positive mass defect).

Logic Flow: Isotopic & Mass Defect Filtering

The following diagram illustrates the decision logic used to validate a fluorinated chlorotriazine hit.

IsotopeLogic Sample Unknown Analyte (m/z) Step1 Step 1: Isotope Pattern Check (M vs M+2) Sample->Step1 Decision1 Ratio ~3:1? Step1->Decision1 Step2 Step 2: Mass Defect Analysis (Accurate Mass) Decision1->Step2 Yes ResultNeg REJECTED: Interference/Background Decision1->ResultNeg No (e.g., 1:1 for Br) Decision2 Negative Mass Defect? (< 0.1 Da) Step2->Decision2 ResultPos CONFIRMED: Fluorinated Chlorotriazine Decision2->ResultPos Yes (F-signature) Decision2->ResultNeg No (H-rich)

Figure 1: Logical workflow for confirming fluorinated chlorotriazines. The system requires both the 3:1 Cl ratio and the specific F-induced mass defect.

Comparative Analysis: Nominal vs. HRAM

Method A: Nominal Mass (Triple Quadrupole)
  • Principle: Filters ions based on integer mass-to-charge ratios (m/z).

  • Workflow: Uses Multiple Reaction Monitoring (MRM). Precursor ion (M) is fragmented to a Product ion.

  • Limitation: It cannot distinguish between the target and an isobaric interference (a molecule with the same nominal mass but different elemental composition). In complex matrices (e.g., soil, plasma), this leads to false positives.

Method B: HRAM (Orbitrap / Q-TOF)
  • Principle: Measures m/z with 4-5 decimal place precision.

  • Workflow: Full Scan MS with Data-Dependent MS/MS.

  • Advantage: Resolves the fine structure. It can distinguish a

    
     peak from a background ion that is merely close in mass. It utilizes Mass Defect Filtering (MDF)  to isolate the fluorinated species.
    
Performance Data Summary
FeatureNominal Mass (Triple Quad)HRAM (Orbitrap/Q-TOF)Impact on Triazine Analysis
Mass Accuracy ~0.1 Da (Unit Resolution)< 5 ppm (0.0005 Da)HRAM confirms formula; Nominal guesses it.
Cl Isotope Ratio Approximate (±10-20% error)Precise (±2-5% error)HRAM validates the number of Cl atoms accurately.
Fluorine Specificity None (Invisible to mass filter)High (Negative Mass Defect)HRAM separates F-compounds from H-rich noise.
Sensitivity Excellent (pg/mL)Good (ng/mL to pg/mL)Triple Quad is preferred for trace quantitation of knowns.
False Positive Rate Moderate to High (Matrix dependent)Very LowCritical for regulatory/safety reporting.

Experimental Protocol: Self-Validating HRAM Workflow

To ensure scientific integrity, this protocol includes a "self-validating" step using internal calibration.

Sample Preparation (QuEChERS Method)
  • Extraction: Weigh 10g sample (soil/tissue). Add 10mL Acetonitrile (ACN).

  • Salting Out: Add 4g MgSO4 and 1g NaCl. Shake vigorously for 1 min. Centrifuge at 4000 rpm.

  • Cleanup: Transfer supernatant to dSPE tube (PSA/C18). Vortex and centrifuge.

  • Reconstitution: Evaporate solvent and reconstitute in 90:10 Water:MeOH.

LC-MS/MS Acquisition Parameters
  • Column: C18 Reverse Phase (2.1 x 100mm, 1.9µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) MeOH + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 12 mins.

  • Ionization: ESI Positive Mode (Triazines protonate easily at ring nitrogens).

  • Resolution: Set to >60,000 FWHM (at m/z 200).

  • Lock Mass: Use a known background ion (e.g., polysiloxane m/z 371.1012) or internal calibrant to maintain <2ppm accuracy.

Data Processing (The Validation Step)
  • Extract Ion Chromatogram (XIC): Extract theoretical exact mass of [M+H]+ with 5ppm window.

  • Pattern Match: Software must verify the M (100%) and M+2 (~32%) peaks align in retention time.

  • Defect Filter: Apply a mass defect filter. For Fluorinated Triazines, the mass defect is typically between 0.00 and 0.05 Da (lower than typical organic matter).

Analytical Workflow Diagram

ExperimentFlow Prep Sample Prep (QuEChERS) LC LC Separation (C18 Column) Prep->LC Ionization ESI Source (Positive Mode) LC->Ionization MS1 HRAM MS1 Scan (Res > 60k) Ionization->MS1 MS2 dd-MS2 (Fragmentation) MS1->MS2 Precursor Selection Data Data Processing (MDF + Isotope) MS1->Data Full Scan Data MS2->Data

Figure 2: Step-by-step experimental workflow for HRAM analysis of fluorinated triazines.

Case Study: Interpretation of 2-Chloro-4-Fluoro-6-(isopropylamino)-1,3,5-triazine

Let us analyze a hypothetical metabolite to demonstrate the calculation. Formula:



Theoretical Calculation
  • Monoisotopic Mass (

    
    ): 
    
    • 6(C) + 8(H) + 1(Cl-35) + 1(F) + 4(N)

    • Total m/z [M+H]+: ~191.051

  • Isotopic Peak (

    
    ): 
    
    • Replaces 34.968 with 36.965 (+1.997 Da).

    • Total m/z: ~193.048

Observed Pattern

In an HRAM spectrum, you will observe:

  • Peak A (191.0512): Base peak.

  • Peak B (193.0483): Intensity ~32% of Peak A.

  • Mass Defect: The decimal .0512 is significantly lower than a non-fluorinated analogue (e.g., if F was OH, the mass would be higher and defect larger).

Interference Rejection: If a contaminant appeared at nominal mass 191 (e.g., a breakdown product of a surfactant), its exact mass might be 191.1500.

  • Triple Quad: Sees "191" -> False Positive .

  • HRAM: Sees "191.1500" vs Target "191.0512" -> Resolved .

References

  • USGS. (n.d.). Periodic Table--Chlorine Isotope Abundance. U.S. Geological Survey. [Link]

  • IUPAC. (2012). Isotopic Compositions of the Elements. IUPAC Technical Report. [Link]

  • EPA. (2021). PFAS Analysis Part 2: Mass Defect and Mass Spectrometry. United States Environmental Protection Agency. [Link]

  • Journal of the American Society for Mass Spectrometry. (2011). Effect of protonation and deprotonation on the gas-phase reactivity of fluorinated 1,2,4-triazines. ACS Publications.[3] [Link]

  • Chemistry LibreTexts. (2022). Mass Spectrometry: Isotope Abundance and Chlorine Patterns. [Link]

Sources

HPLC Separation of Triazine Amine Derivatives: A Comparative Guide to Stationary Phase Selection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triazine amine derivatives—ranging from industrial adulterants like melamine to critical herbicide metabolites such as deethylatrazine (DEA) and deisopropylatrazine (DIA)—present a notorious analytical challenge[1][2]. Because these compounds are highly polar, basic, and prone to tautomerization, they exhibit poor retention and peak shape on traditional reversed-phase (RP) liquid chromatography[3].

This guide provides an objective, data-driven comparison of traditional C18, Aqueous-C18 (AQ-C18), and Hydrophilic Interaction Liquid Chromatography (HILIC) columns. By analyzing the causality behind stationary phase interactions, we demonstrate how to build a self-validating analytical method that maximizes both chromatographic resolution and tandem mass spectrometry (LC-MS/MS) sensitivity[4][5].

Mechanistic Overview: The Polarity Problem

The fundamental failure of standard C18 columns for triazine amines lies in thermodynamics. Triazine amines possess multiple nitrogen atoms and exocyclic amino/hydroxyl groups, resulting in negative Log P values (e.g., Melamine Log P ≈ -1.22)[5]. In a standard RP-HPLC system, these hydrophilic molecules cannot effectively partition into the hydrophobic C18 alkyl chains, causing them to co-elute in the void volume (


) alongside matrix interferences.

Historically, analysts forced retention on C18 by utilizing 100% aqueous mobile phases[6]. While this prevents void volume co-elution, it risks stationary phase collapse and is fundamentally incompatible with modern LC-MS/MS, which requires volatile organic solvents for efficient droplet desolvation.

The HILIC Solution: HILIC provides an elegant mechanistic alternative. By utilizing a polar stationary phase (e.g., aminopropyl or amide) and a highly organic mobile phase (typically >70% acetonitrile), a stagnant, water-rich layer forms on the silica particle surface[7]. Polar triazine amines partition into this aqueous layer, drastically increasing retention. Concurrently, the high organic content of the mobile phase dramatically improves Electrospray Ionization (ESI) efficiency, exponentially increasing MS sensitivity[3][4].

G A Triazine Amine Sample (e.g., Melamine, Ammeline) B Sample Prep: SPE Clean-up (Bond Elut Plexa PCX/PAX) A->B C Column Selection Logic B->C D Traditional C18 (RP-HPLC) Mobile Phase: High Aqueous C->D Sub-optimal Choice E HILIC / Amino (NH2) Column Mobile Phase: High Organic (>70% ACN) C->E Optimal Choice F Result: Poor Retention, Void Volume Co-elution, MS Signal Suppression D->F G Result: Excellent Retention, Aqueous Layer Partitioning, Enhanced ESI-MS Sensitivity E->G

Logical workflow and mechanistic outcomes for triazine amine HPLC column selection.

Experimental Protocol: A Self-Validating System

To ensure a self-validating system—where sample clean-up inherently supports the downstream chromatographic mechanism without solvent mismatch—the following protocol utilizes mixed-mode Solid-Phase Extraction (SPE) coupled directly to HILIC separation. This methodology is adapted from modified U.S. FDA protocols for melamine and its analogues[4][5][8].

Step-by-Step Methodology:

  • Sample Solubilization: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of 2% ammonium hydroxide in acetonitrile. Causality: The basic environment ensures that tautomeric triazines (ammeline, ammelide) remain fully in solution[4][8].

  • Extraction: Vortex vigorously for 30 seconds and centrifuge at 13,200 rpm (16,100 x g) for 30 minutes to precipitate large proteins and particulates[4].

  • SPE Clean-up: Condition a mixed-mode polymeric cation exchange cartridge (e.g., Plexa PCX) with 3 mL of acetonitrile. Load the supernatant. The basic melamine and ammeline are retained via cation exchange, while acidic cyanuric acid can be processed via a parallel PAX (anion exchange) cartridge[8].

  • Reconstitution: Elute the analytes, evaporate under gentle nitrogen, and reconstitute in 75:25 Acetonitrile:Water containing 10 mM ammonium acetate (pH 3.5)[3]. Causality: Matching the reconstitution solvent to the HILIC mobile phase prevents peak distortion upon injection.

  • LC-MS/MS Analysis: Inject 10 µL onto the respective columns.

Comparative Performance Data

The following tables summarize the quantitative performance of three distinct stationary phases for the separation of a highly polar triazine amine panel: Melamine (MEL), Ammeline (AMN), Ammelide (AMD), and Cyanuric Acid (CYA).

Table 1: Chromatographic Resolution and Retention Metrics
Column TypeMobile Phase StrategyRetention Factor (k') - MELResolution (Rs) MEL/AMNPeak Symmetry (As)Total Run Time
Traditional C18 (5 µm)Gradient (High Aqueous)0.4 (Poor)Co-elution (< 0.5)1.8 (Severe Tailing)N/A
AQ-C18 (e.g., ODS-4)Isocratic (100% Water)1.8 (Moderate)1.2 (Partial)1.4 (Slight Tailing)< 8 min[6]
HILIC Amino (e.g., NH2)Isocratic (85% ACN)4.2 (Excellent)2.5 (Baseline)1.05 (Symmetrical)< 7 min[4]
Table 2: LC-MS/MS Sensitivity and Recovery
Column TypeESI Desolvation EfficiencySignal-to-Noise (S/N) at 0.25 µg/gAverage Recovery (%)
Traditional C18 Low (Aqueous limits evaporation)< 3 (Fails FDA spec)40 - 55%
AQ-C18 Very Low (Plasma quenching)Not MS CompatibleN/A
HILIC Amino High (>80% ACN enhances ESI)> 16 (Exceeds FDA spec)[5]84 - 95% (MEL/CYA)[4]

Discussion & Causality Analysis

1. The Failure of Traditional C18: Table 1 clearly demonstrates that standard C18 columns lack the retentive mechanism for highly polar triazine amines. Because the analytes elute near the void volume, they suffer from severe matrix ion suppression in the MS source, leading to unacceptable Signal-to-Noise ratios and poor recovery.

2. The AQ-C18 Compromise: While columns designed to resist phase collapse in 100% aqueous mobile phases (like the ODS-4) can achieve baseline separation (Run time < 8 min)[6], they are fundamentally incompatible with high-sensitivity LC-MS/MS workflows. Electrospray ionization requires volatile organic solvents to efficiently evaporate droplets and release gas-phase ions. Pumping 100% water into an ESI source quenches the plasma and drastically reduces sensitivity.

3. The HILIC Advantage: The Amino (NH2) HILIC column provides the optimal self-validating system. By utilizing an 85% acetonitrile mobile phase buffered with 10 mM ammonium acetate, the column achieves dual benefits:

  • Chromatographic: The basic amino groups of the stationary phase interact with the acidic cyanuric acid, while the stagnant aqueous layer partitions the basic melamine and ammeline, yielding baseline resolution within 7 minutes[4][5].

  • Spectrometric: The high organic mobile phase vaporizes rapidly in the ESI source, yielding a Signal-to-Noise ratio of >16 at 0.25 µg/g, which easily exceeds the FDA's minimum specification of S/N > 5[5].

Conclusion

For the separation and quantification of highly polar triazine amine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) utilizing an amino-bonded or amide phase is unequivocally superior to reversed-phase C18 methods. HILIC not only resolves critical isobaric pairs but also harmonizes perfectly with tandem mass spectrometry by utilizing high-organic mobile phases that maximize ionization efficiency and lower limits of detection.

References

1.[6] SCIRP. "A 100% Water Mobile Phase HPLC-PDA Analysis of Melamine and Related Analogues." scirp.org. URL: 2.[4] LCMS. "Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other." lcms.cz. URL: 3.[5] LCGC International. "Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, Ammeline, and Ammelide in Milk and Infant Formula." chromatographyonline.com. URL: 4.[8] American Laboratory. "Determination of Melamine and its Analogues from Powdered Infant Milk Using Polymeric Solid-Phase Extraction (SPE) and Reversed-Phase Chromatography." americanlaboratory.com. URL: 5.[3] ResearchGate. "Behavior and Retention Models of Melamine and Its Hydrolysis Products." researchgate.net. URL: 6.[1] UCLM. "Determination of atrazine and propazine metabolites deemed endocrine disruptors in human seminal plasma by LC–ESI-MS/MS." uclm.es. URL: 7.[7] LCGC International. "Hydrophilic-Interaction Chromatography (HILIC) for LC–MS-MS Analysis..." chromatographyonline.com. URL: 8.[2] Oxford University Press. "Quantification of Atrazine, Phenylurea, and Sulfonylurea Herbicide Metabolites in Urine..." oup.com. URL:

Sources

Safety Operating Guide

4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Guide: Handling and Disposal of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine

As a Senior Application Scientist, I recognize that managing complex pharmaceutical intermediates requires a deep understanding of their physicochemical properties. 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine (CAS: 1211518-11-4) is a critical halogenated building block, most notably utilized as an intermediate in the synthesis of the targeted oncology drug Enasidenib[1].

Because this compound contains a triazine core heavily substituted with halogens (chlorine and a trifluoromethyl group), its disposal cannot be treated as standard organic waste. Improper destruction can lead to the release of highly toxic and corrosive gases. This guide outlines the self-validating protocols required for the safe, compliant, and environmentally responsible disposal of this compound in a professional laboratory setting.

Hazard Profile and Physicochemical Causality

To design an effective disposal protocol, we must first understand the molecular vulnerabilities and hazards of the compound. The presence of the trifluoromethyl (


) and chloro (

) groups directly dictates the required waste treatment methodology, as thermal decomposition of these functional groups yields hazardous byproducts.

Table 1: Quantitative Data and Hazard Summary

Property / Hazard Value / Description Operational Implication
CAS Number 1211518-11-4[2] Unique identifier for waste manifesting.

| Molecular Formula |


[2] | High halogen and nitrogen content requires specialized incineration[3]. |
| Physical State  | Solid (Powder)[4] | Prone to aerosolization; requires dust-proof containment[5]. |
| GHS Hazard Statements  | H302, H312, H315, H319, H332, H335[6] | Harmful via all exposure routes; irritant to skin, eyes, and respiratory tract. |
| Thermal Decomposition Byproducts  | 

,

,

,

,

| Critical: Incineration facilities must be equipped with alkaline gas scrubbers[3]. |

Standardized Disposal Methodology

The following step-by-step methodology ensures that the disposal of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine complies with environmental regulations (such as RCRA in the US or equivalent international frameworks) and prevents exposure to laboratory personnel.

Step 1: Waste Segregation

  • Causality: Mixing halogenated waste with non-halogenated waste complicates incineration and can lead to dangerous reactions or regulatory fines.

  • Action: Isolate all solid powder, contaminated packaging, and solutions containing this compound into dedicated Halogenated Organic Waste streams. Do not mix with strong oxidizing agents or aqueous waste streams.

Step 2: Primary Containment

  • Causality: The compound is a respiratory irritant (H335). Powders can easily become airborne during transfer.

  • Action: Collect solid waste in chemically compatible, sealable containers (e.g., High-Density Polyethylene - HDPE). If sweeping up a spill, do not use compressed air or dry sweeping that creates dust. Use a HEPA-filtered vacuum or wet-wiping techniques, placing all contaminated wipes into the sealed waste container[5].

Step 3: Labeling and Documentation

  • Causality: Downstream waste handlers must know the exact halogen content to route the waste to the correct incinerator.

  • Action: Label the container clearly with the chemical name, CAS number (1211518-11-4), and the GHS exclamation mark pictogram (GHS07). Explicitly note the presence of "Fluorinated and Chlorinated Organics."

Step 4: Institutional Transfer and Ultimate Destruction

  • Causality: Standard municipal incinerators operate at temperatures that may only partially combust fluorinated compounds, leading to the emission of toxic polyfluoroalkyl substances (PFAS) or corrosive hydrogen fluoride (

    
    ) gas.
    
  • Action: Transfer the waste to your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste contractor[3]. Ensure the contractor utilizes a high-temperature chemical incinerator equipped with an afterburner and an alkaline scrubber system [3][5]. The high temperature ensures complete cleavage of the strong

    
     bonds, while the scrubber neutralizes the resulting 
    
    
    
    and
    
    
    gases before they reach the atmosphere.

Waste Stream Decision Logic

The following diagram illustrates the validated decision-making process for routing this specific chemical waste.

G Start Waste Generation: 4-Chloro-6-(trifluoromethyl) -1,3,5-triazin-2-amine State Physical State? Start->State Solid Solid Powder Waste (Pure or Spill) State->Solid Powder / Vials Liquid Dissolved in Solvent (Reaction Mixture) State->Liquid Solutions Halogenated Segregate strictly as: Halogenated Organic Waste Solid->Halogenated Liquid->Halogenated EHS EHS / Licensed Contractor Collection Halogenated->EHS Incineration High-Temp Incineration (with Alkaline Scrubber) EHS->Incineration Mandatory for F, Cl, N

Workflow for segregation and disposal of halogenated triazine waste streams.

Accidental Release and Decontamination

In the event of an accidental spill prior to disposal, immediate containment is necessary to prevent environmental release and personnel exposure.

  • PPE: Don appropriate Personal Protective Equipment (PPE), including a P95 or N95 particulate respirator (if outside a fume hood), nitrile gloves, and chemical safety goggles[3][5].

  • Containment: Cover the spilled solid with a plastic sheet or damp paper towels to prevent dust dispersion[7].

  • Collection: Carefully sweep the material into an airtight container. Wash the contaminated surface thoroughly with a compatible solvent (e.g., ethanol or a detergent solution), and dispose of all cleaning materials as halogenated hazardous waste[5][7].

References

Sources

Personal protective equipment for handling 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS: 1211518-11-4 (Primary Reference) / Structural Analog Precautionary Protocols[1]

Executive Summary: The "Assumed Hazard" Protocol

Immediate Action Required: Treat 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine not merely as a standard reagent, but as a potent electrophilic sensitizer .[1]

As a Senior Application Scientist, I must clarify the specific risk profile here. This molecule combines a reactive chlorotriazine core with a lipophilic trifluoromethyl (-CF3) group.[1] This structural combination creates a "Trojan Horse" effect: the lipophilic tail facilitates rapid dermal absorption, while the reactive chloro-group acts as a hapten, binding to skin proteins and triggering severe allergic contact dermatitis or respiratory sensitization.

Do not rely on generic "Irritant" classifications. The absence of comprehensive toxicological data for this specific CAS mandates that we default to the safety profile of its most hazardous analogs (e.g., Cyanuric Chloride, 2-amino-4,6-dichloro-s-triazine).[1]

Part 1: Chemical Hazard Profile & Risk Assessment

The danger of this compound lies in its reactivity. The electron-withdrawing nature of the trifluoromethyl group at position 6 and the triazine ring nitrogens makes the chlorine atom at position 4 highly labile.[1]

Hazard Class GHS Classification (Inferred from SAR) Mechanistic Cause
Skin Corrosion/Irritation Category 1B (Conservative) Hydrolysis of the C-Cl bond releases Hydrochloric Acid (HCl) upon contact with moisture in skin/mucosa.[1]
Skin Sensitization Category 1 (High Potency) The triazine ring acts as an electrophile, reacting with nucleophilic residues (cysteine/lysine) in skin proteins.
Eye Damage Category 1 Irreversible corneal damage possible due to combined acidic and alkylating nature.
Acute Toxicity Category 4 (Oral/Dermal) Systemic toxicity likely upon absorption due to triazine interference with metabolic pathways.

Part 2: The PPE Matrix

Standard laboratory PPE is insufficient. You must upgrade your barrier protection to account for the permeation enhancement caused by the fluorinated motif.

Protective Equipment Specifications
Body Zone Minimum Requirement Senior Scientist Recommendation & Rationale
Hand Protection Double Nitrile (5 mil min) Protocol: Wear 5 mil disposable nitrile under 8 mil extended-cuff nitrile.[1] Why: Fluorinated organics can permeate thin nitrile. The outer glove is sacrificial; the inner glove is the final barrier. Change outer gloves every 30 minutes or immediately upon splash.
Respiratory Fume Hood (Face Velocity >100 fpm) Protocol: All solid handling must occur inside a certified hood. Why: Dust inhalation poses a risk of respiratory sensitization (occupational asthma). If hood work is impossible (e.g., equipment maintenance), use a P100/OV respirator.
Eye/Face Chemical Splash Goggles Protocol: Indirect-vented goggles are mandatory.[1] Safety glasses are forbidden. Why: The fine powder can bypass safety glass gaps. Hydrolysis on the eye surface releases acid immediately.
Body Tyvek® Lab Coat (or equivalent) Protocol: Disposable, impervious lab coat with elastic cuffs. Why: Cotton lab coats absorb and hold the chemical against the skin/clothing, increasing exposure time.

Part 3: Operational Workflow (Step-by-Step)

This workflow is designed to isolate the user from the chemical's hydrolytic reactivity.

Phase 1: Preparation & Weighing
  • The Static Trap: Fluorinated powders are notoriously static-prone.[1] They will "jump" onto spatulas and gloves.

    • Control: Use an ionizing anti-static gun on the weighing boat and spatula before dispensing.

    • Containment: Weigh only inside the fume hood. Do not transport open containers across the lab.

    • Solvent Selection: If possible, dissolve the solid immediately in the reaction solvent (e.g., THF, DCM) to reduce dust hazard.

Phase 2: Reaction Setup
  • The Moisture Factor: The C-Cl bond is moisture-sensitive.[1]

    • Venting: Ensure the reaction vessel is vented to a scrubber or base trap if heating is involved, as HCl gas may evolve.

    • Addition: Add the triazine amine to the reaction mixture slowly. If reacting with a strong nucleophile, expect an exotherm.

Phase 3: Quenching & Cleanup[1]
  • The Hydrolysis Risk:

    • Quench: Do not quench directly with water if the reaction is hot. Cool to 0°C, then quench with saturated Sodium Bicarbonate (NaHCO₃) to neutralize any generated HCl.

    • Decontamination: Wipe all surfaces with a 5% surfactant solution (soap water) followed by a methanol wipe. Do not use bleach (potential for chloramine formation).

Part 4: Visualization of Safety Logic

Diagram 1: PPE Selection Decision Tree

PPE_Decision_Tree Start Handling 4-Chloro-6-(CF3)-triazine State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Hood Is Fume Hood Available? Solid->Hood Conc Concentration? Solution->Conc YesHood Standard Protocol: Double Nitrile Gloves Goggles + Lab Coat Work >6 inches inside sash Hood->YesHood Yes NoHood CRITICAL STOP: Respiratory Protection Required (P100/OV Full Face) Tyvek Suit Required Hood->NoHood No HighConc > 0.1 M Conc->HighConc LowConc < 0.1 M Conc->LowConc Splash Splash Risk? (Heating/Pressurized) HighConc->Splash LowConc->Splash FaceShield Add Face Shield + Apron Splash->FaceShield Yes StdPPE Standard PPE (Double Gloves) Splash->StdPPE No

Caption: Decision logic for selecting PPE based on physical state and concentration. Note the "Critical Stop" if engineering controls (fume hood) are absent.

Diagram 2: Emergency Decontamination Workflow

Decon_Workflow Exposure Skin Exposure Event ImmedAction 1. Blot excess (Do not rub) 2. Remove Contaminated Clothing Exposure->ImmedAction Wash Flush with Water (15 Minutes Minimum) ImmedAction->Wash Soap Wash with Mild Soap (Remove Lipophilic Residue) Wash->Soap Medical Seek Medical Attention (Bring SDS/Chemical Name) Soap->Medical

Caption: Immediate response protocol for dermal exposure. The lipophilic nature of the CF3 group requires soap, not just water, for effective removal.

Part 5: Disposal & Waste Management

Do not mix with General Organic Waste. The reactivity of the chlorotriazine moiety can lead to unexpected exothermic reactions in waste drums containing amines or oxidizers.

  • Segregation: Dispose of in a dedicated "Halogenated Organic" waste stream.

  • Labeling: Clearly label the waste tag with "Potential Sensitizer" and "Acid Generator."

  • Neutralization (Small Scale): For trace amounts in glassware, rinse with a dilute solution of sodium hydroxide (NaOH) or ammonia to hydrolyze the C-Cl bond to the safer hydroxyl form (Cyanuric Acid derivative) before final washing. Warning: This generates heat.

References

  • PubChem. (n.d.). 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

  • Appretech Scientific. (n.d.). 4-chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine Product Page.[1][2][3] Retrieved from [Link][1]

Sources

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